Sodium 4-pentynoate
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
sodium;pent-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2.Na/c1-2-3-4-5(6)7;/h1H,3-4H2,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIICCMJXWKGSG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735352 | |
| Record name | Sodium pent-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101917-30-0 | |
| Record name | Sodium pent-4-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Sodium 4-Pentynoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of sodium 4-pentynoate, a valuable building block in medicinal chemistry and materials science. Its terminal alkyne functionality makes it particularly useful for "click chemistry" reactions, enabling the facile conjugation of molecules.[1][2]
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process. First, 4-pentynoic acid is synthesized, followed by a neutralization reaction with a sodium base to yield the final salt.
Synthesis of 4-Pentynoic Acid
A common and effective method for the synthesis of 4-pentynoic acid is the oxidation of 4-pentyn-1-ol using Jones' reagent.[3]
Reaction Scheme:
Experimental Protocol:
A detailed experimental protocol for the synthesis of 4-pentynoic acid is provided below, based on established literature procedures.[3]
Materials:
-
4-pentyn-1-ol
-
Acetone
-
Jones' reagent (a solution of chromium trioxide and sulfuric acid in water)
-
Water
-
Diethyl ether (Et2O)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for chromatography
-
Hexane
-
Ether
Procedure:
-
Dissolve 4-pentyn-1-ol (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones' reagent dropwise to the stirred solution. The addition is continued until the orange color of the Jones' reagent persists.
-
Allow the reaction mixture to warm to room temperature. Continue to add Jones' reagent dropwise to maintain the orange color.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion of the reaction, add water to the mixture.
-
Extract the aqueous layer several times with diethyl ether.
-
Combine the organic phases and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel using a hexane/ether (8:2) eluent to yield 4-pentynoic acid as a colorless oil.
Synthesis of this compound
The final step is the deprotonation of 4-pentynoic acid with a suitable sodium base.
Reaction Scheme:
Experimental Protocol:
Materials:
-
4-pentynoic acid
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO3)
-
A suitable solvent (e.g., water, methanol, or ethanol)
Procedure:
-
Dissolve 4-pentynoic acid (1.0 eq) in the chosen solvent.
-
Slowly add a stoichiometric amount (1.0 eq) of the sodium base (e.g., a solution of NaOH or solid NaHCO3) to the solution of the acid while stirring.
-
Continue stirring until the reaction is complete (e.g., cessation of gas evolution if using sodium bicarbonate).
-
The solvent can be removed under reduced pressure to yield this compound as a solid.
Characterization of this compound
The successful synthesis of this compound can be confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Quantitative Data Summary
| Parameter | 4-Pentynoic Acid | This compound (Predicted) |
| Molecular Formula | C5H6O2 | C5H5NaO2 |
| Molecular Weight | 98.10 g/mol [4] | 120.08 g/mol |
| Appearance | Colorless oil[3] | White solid |
Spectroscopic Data
¹H NMR Spectroscopy:
The proton NMR spectrum of 4-pentynoic acid has been reported.[3] The spectrum of this compound is expected to be similar, with potential shifts in the protons closest to the carboxylate group due to the change in the electronic environment.
| Assignment | 4-Pentynoic Acid (CDCl₃, 400 MHz) Chemical Shift (δ) ppm [3] | This compound (D₂O) Predicted Chemical Shift (δ) ppm |
| -C≡CH | 1.98-1.95 (m, 1H) | ~2.0-2.2 (t) |
| -CH₂-C≡CH | 2.52-2.48 (m, 2H) | ~2.4-2.6 (dt) |
| -CH₂-COOH | 2.61-2.59 (m, 2H) | ~2.3-2.5 (t) |
Note: The use of D₂O as a solvent for the sodium salt will result in the exchange of the acidic proton of the carboxylic acid, rendering it invisible in the ¹H NMR spectrum.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will also show characteristic shifts.
| Assignment | 4-Pentynoic Acid (Predicted) Chemical Shift (δ) ppm | This compound (Predicted) Chemical Shift (δ) ppm |
| -C ≡CH | ~69 | ~70 |
| -C≡C H | ~83 | ~84 |
| -C H₂-C≡CH | ~14 | ~15 |
| -C H₂-COOH | ~33 | ~35 |
| -C OOH | ~179 | ~182 |
Infrared (IR) Spectroscopy:
The IR spectrum is a powerful tool for identifying the functional groups present in the molecule.
| Functional Group | 4-Pentynoic Acid Characteristic Absorption (°cm⁻¹) | This compound Characteristic Absorption (°cm⁻¹) |
| O-H stretch (Carboxylic Acid) | Broad, ~3300-2500 | Absent |
| C≡C-H stretch (Terminal Alkyne) | ~3300 (sharp) | ~3300 (sharp) |
| C=O stretch (Carboxylic Acid) | ~1710 | Absent |
| C=O stretch (Carboxylate) | Absent | ~1610-1550 and ~1400 (asymmetric and symmetric) |
| C≡C stretch | ~2120 | ~2120 |
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be suitable for the analysis of this compound.
| Ion | 4-Pentynoic Acid (M-H)⁻ | This compound (M-Na)⁻ |
| Expected m/z | 97.0293 | 97.0293 |
In positive ion mode, adducts with sodium are commonly observed.
| Ion | 4-Pentynoic Acid (M+Na)⁺ | This compound (M+Na)⁺ |
| Expected m/z | 121.0260 | 143.0079 |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Logic
Caption: Logical flow of the characterization process.
References
A Technical Guide to the Physicochemical Properties and Research Applications of Sodium 4-Pentynoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of sodium 4-pentynoate, a versatile chemical probe for enriching and identifying acetylated proteins. This document details its key characteristics, experimental protocols for its application in metabolic labeling and click chemistry, and a workflow for its use in proteomics research.
Core Physicochemical Properties
This compound is the sodium salt of 4-pentynoic acid. Its terminal alkyne group serves as a bioorthogonal handle, allowing for its covalent modification via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry." This property makes it an invaluable tool for chemical biology and drug discovery.
Quantitative Data Summary
The key physicochemical properties of this compound and its parent acid, 4-pentynoic acid, are summarized in the tables below.
| Property | Value | Reference |
| Chemical Name | This compound | - |
| Synonyms | Sodium pent-4-ynoate | - |
| CAS Number | 101917-30-0 | [1][2] |
| Molecular Formula | C₅H₅NaO₂ | - |
| Molecular Weight | 120.08 g/mol | - |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | Decomposes at high temperature | Inferred from properties of similar sodium salts |
| Boiling Point | Not applicable (decomposes) | Inferred from properties of similar sodium salts |
| Solubility | Soluble in water and polar organic solvents; Insoluble in non-polar solvents | [4] |
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-Pentynoic acid | [5] |
| Synonyms | Propargylacetic acid | [6] |
| CAS Number | 6089-09-4 | [3][5] |
| Molecular Formula | C₅H₆O₂ | [3][5] |
| Molecular Weight | 98.10 g/mol | [5] |
| pKa | ~4.30 (Predicted) | [3][6] |
| Melting Point | 54-57 °C | [6][7] |
| Boiling Point | 110 °C at 30 mmHg | [6][7] |
| Water Solubility | 27 g/L at 25 °C | [3] |
Table 2: Physicochemical Properties of 4-Pentynoic Acid
Predicted Spectroscopic Data
| Spectroscopy Type | Predicted Key Features |
| ¹H NMR | * δ ~2.1 ppm (t, 1H): Proton of the terminal alkyne (C≡C-H). * δ ~2.4-2.6 ppm (m, 4H): Methylene protons adjacent to the alkyne and the carboxylate group. |
| ¹³C NMR | * δ ~70 ppm: Terminal alkyne carbon (C≡C-H). * δ ~80 ppm: Internal alkyne carbon (C≡C-H). * δ ~15-35 ppm: Methylene carbons. * δ ~180 ppm: Carboxylate carbon (COO⁻). |
| IR Spectroscopy | * ~3300 cm⁻¹ (sharp, medium): C-H stretch of the terminal alkyne. * ~2120 cm⁻¹ (weak): C≡C stretch of the terminal alkyne. * ~1550-1610 cm⁻¹ (strong): Asymmetric stretch of the carboxylate (COO⁻). * ~1400-1450 cm⁻¹ (strong): Symmetric stretch of the carboxylate (COO⁻). |
| Mass Spectrometry (ESI-) | * m/z = 97.02: [M-Na]⁻, corresponding to the 4-pentynoate anion. |
Table 3: Predicted Spectroscopic Data for this compound
Research Applications in Protein Acetylation Profiling
This compound serves as a chemical reporter for profiling protein acetylation.[1] It is an alkynylacetate analogue that can be metabolically incorporated onto cellular proteins.[1] Once incorporated, the alkyne handle can be tagged with a reporter molecule, such as a fluorescent dye or biotin, via a click chemistry reaction. This allows for the visualization, enrichment, and identification of acetylated proteins.
Workflow for Profiling Acetylated Proteins
The general workflow for using this compound to profile acetylated proteins is depicted below.
Experimental Protocols
The following are generalized protocols for the metabolic labeling of proteins using this compound and subsequent detection via click chemistry. Optimization may be required for specific cell lines and experimental conditions.
Metabolic Labeling of Cultured Cells
This protocol describes the incorporation of the alkyne tag into cellular proteins.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by supplementing the complete culture medium with this compound to a final concentration of 2.5-10 µM.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for 6-8 hours under standard culture conditions (e.g., 37°C, 5% CO₂).
-
After incubation, harvest the cells by scraping or trypsinization.
-
Wash the cell pellet twice with cold PBS to remove any unincorporated this compound.
-
The cell pellet can be stored at -80°C or used immediately for protein extraction.
Click Chemistry Reaction for Protein Labeling in Cell Lysate
This protocol outlines the copper-catalyzed click reaction to attach a reporter molecule to the alkyne-labeled proteins.[8][9]
Materials:
-
Alkyne-labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-functionalized reporter molecule (e.g., azide-fluorophore or azide-biotin), 10 mM stock in DMSO
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 100 mM in water[8][9]
-
PBS
Procedure:
-
Lyse the cell pellet in an appropriate volume of lysis buffer on ice.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of protein lysate (1-5 mg/mL)
-
90 µL of PBS
-
20 µL of 2.5 mM azide-reporter (final concentration ~100 µM)
-
-
Vortex briefly to mix.
-
Add 10 µL of 100 mM THPTA solution and vortex.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex.
-
Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex immediately.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
The labeled proteins are now ready for downstream analysis such as SDS-PAGE, Western blotting, or enrichment for mass spectrometry.
Logical Flow of the Click Chemistry Reaction
The following diagram illustrates the sequence of reagent addition for the copper-catalyzed click chemistry reaction.
References
- 1. This compound | 101917-30-0 [chemicalbook.com]
- 2. 101917-30-0|this compound|BLD Pharm [bldpharm.com]
- 3. Page loading... [guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-Pentynoic acid | C5H6O2 | CID 22464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 4-PENTYNOIC ACID | 6089-09-4 [chemicalbook.com]
- 8. broadpharm.com [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
The Dawn of a New Chemical Era: An In-depth Guide to the Early Studies and Discovery of Alkyne Metabolic Reporters
For Researchers, Scientists, and Drug Development Professionals
The ability to observe and manipulate biological processes within their native environment is a cornerstone of modern molecular biology and drug development. The turn of the 21st century witnessed a paradigm shift in this field with the advent of bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] At the heart of this revolution was the introduction of the alkyne as a metabolic reporter, a small, inert, and highly versatile chemical handle that has since enabled the visualization and characterization of a wide array of biomolecules. This technical guide delves into the seminal studies that established alkyne metabolic reporters, providing a detailed look at the foundational experimental protocols and the quantitative data that underpinned these groundbreaking discoveries.
The Genesis of Bioorthogonal Chemistry: The Staudinger Ligation
The concept of a "bioorthogonal chemical reporter" was first realized with the development of the Staudinger ligation by Saxon and Bertozzi in 2000.[1][2] This reaction, a modification of the classic Staudinger reaction, allows for the formation of a stable amide bond between an azide and a specifically engineered triarylphosphine.[1] The azide, being small and abiotic, served as an ideal chemical reporter that could be introduced into cellular glycans through the cell's own metabolic machinery.
Key Experiment: Metabolic Labeling of Cell Surface Glycans with Azides
In their seminal 2000 Science paper, Saxon and Bertozzi demonstrated the feasibility of this approach by metabolically labeling cultured human cell lines with an azido sugar, N-azidoacetylmannosamine (Ac₄ManNAz).[1][3] This unnatural sugar is processed by the sialic acid biosynthetic pathway and incorporated into cell surface glycoconjugates. The presence of the azide was then detected by reacting the cells with a biotinylated triarylphosphine, leading to the covalent attachment of biotin to the cell surface.
Quantitative Analysis of Cell Surface Labeling
The extent of labeling was quantified using flow cytometry after staining the cells with fluorescein-labeled avidin. The results demonstrated a dose- and time-dependent increase in cell surface fluorescence, indicating successful metabolic labeling and subsequent ligation.
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) |
| Jurkat | Control (no Ac₄ManNAz) | ~10 |
| Jurkat | 20 µM Ac₄ManNAz for 3 days | >100 |
| HeLa | Control (no Ac₄ManNAz) | ~5 |
| HeLa | 30 µM Ac₄ManNAz for 3 days | ~50 |
Data adapted from Saxon, E. & Bertozzi, C. R. Science (2000).[4]
Experimental Protocol: Staudinger Ligation on Live Cells
1. Metabolic Labeling with Azido Sugar:
-
Human Jurkat cells were cultured in RPMI-1640 media supplemented with 10% fetal bovine serum.
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) was added to the culture medium at a final concentration of 20 µM.
-
Cells were incubated for 3 days to allow for metabolic incorporation of the azido sugar into cell surface sialic acids.
2. Staudinger Ligation with Phosphine Reagent:
-
After metabolic labeling, the cells were washed with PBS.
-
The cells were then incubated with a solution of a biotinylated phosphine reagent (phosphine-FLAG) at a concentration of 250 µM in PBS for 1 hour at room temperature.
-
Following the ligation reaction, the cells were washed again with PBS to remove excess phosphine reagent.
3. Detection by Flow Cytometry:
-
The cells were stained with a fluorescein-labeled anti-FLAG antibody.
-
The fluorescence of individual cells was quantified using a flow cytometer.
The "Click Chemistry" Revolution: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In 2002, the field of bioorthogonal chemistry was further revolutionized by the near-simultaneous reports from the groups of K. Barry Sharpless and Morten Meldal on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5][6][7][8] This reaction, a highly efficient and specific example of "click chemistry," forms a stable triazole linkage between an azide and a terminal alkyne. The reaction's high yields, mild reaction conditions, and tolerance of a wide range of functional groups made it an immediate candidate for biological applications.
Key Experiment: CuAAC for Bioconjugation
The initial reports demonstrated the power of CuAAC for a variety of chemical syntheses, including the formation of peptidotriazoles on a solid phase with greater than 95% conversion and purity.[8] The reaction was shown to proceed in a variety of solvents, including water, making it amenable to biological systems.
Quantitative Data from Early CuAAC Studies
| Reactants | Catalyst | Solvent | Yield |
| Phenylacetylene + Benzyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 91% |
| 1-Octyne + Benzyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 95% |
| Propargyl alcohol + Ethyl Azidoacetate | CuSO₄/Sodium Ascorbate | H₂O | 85% |
Data adapted from Rostovtsev, V. V. et al. Angew. Chem. Int. Ed. (2002).[7]
Experimental Protocol: A General Procedure for CuAAC
1. Preparation of Reagents:
-
Dissolve the terminal alkyne and the azide in a suitable solvent, such as a 1:1 mixture of t-butanol and water.
-
Prepare a fresh solution of sodium ascorbate (1 M in water).
-
Prepare a solution of copper(II) sulfate pentahydrate (0.1 M in water).
2. The "Click" Reaction:
-
To the solution of the alkyne and azide, add the sodium ascorbate solution (typically 5 mol %).
-
Add the copper(II) sulfate solution (typically 1 mol %).
-
Stir the reaction mixture at room temperature. The reaction is often complete within minutes to a few hours.
3. Workup and Isolation:
-
The product can often be isolated by simple filtration or extraction, owing to the high purity of the crude reaction mixture.
Overcoming Toxicity: The Advent of Copper-Free Click Chemistry
A significant limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst.[9] This challenge was overcome in 2004 by the Bertozzi group with the development of strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "copper-free click chemistry."[10][11] This reaction utilizes a cyclooctyne, a strained alkyne, which reacts spontaneously with an azide without the need for a catalyst.
Key Experiment: SPAAC on Living Cells
In their 2004 JACS paper, Agard, Prescher, and Bertozzi demonstrated the utility of SPAAC for labeling biomolecules on living cells.[10] They synthesized a cyclooctyne derivative and showed that it could selectively react with azide-labeled glycans on the surface of Jurkat cells with no apparent toxicity.
Kinetic Comparison of Bioorthogonal Reactions
A key aspect of the early studies was the quantitative comparison of the reaction rates of the different bioorthogonal ligations. The second-order rate constants provided a measure of how quickly the reactions proceeded under physiological conditions.
| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Staudinger Ligation | ~0.002 |
| CuAAC | >1 |
| SPAAC (first generation cyclooctynes) | ~0.0024 |
| SPAAC (difluorinated cyclooctynes) | ~0.076 |
Data compiled from various sources, including Agard et al. J. Am. Chem. Soc. (2004) and Baskin et al. PNAS (2007).[9][10]
Experimental Protocol: SPAAC for Live Cell Labeling
1. Metabolic Labeling:
-
Jurkat cells were cultured in the presence of 25 µM Ac₄ManNAz for 3 days to introduce azides onto the cell surface.
2. Copper-Free Click Reaction:
-
The azide-labeled cells were washed and then treated with a cyclooctyne-FLAG conjugate at a concentration of 100 µM in the culture medium.
-
The reaction was allowed to proceed for 1.5 hours at 37 °C.
3. Detection:
-
After the reaction, the cells were washed and then stained with a FITC-labeled anti-FLAG antibody.
-
Cell surface fluorescence was quantified by flow cytometry.
Conclusion
The early studies on alkyne metabolic reporters, from the development of the Staudinger ligation to the advent of copper-catalyzed and copper-free click chemistry, laid the groundwork for a new era of chemical biology. These foundational experiments not only introduced a powerful new tool for labeling and visualizing biomolecules in their native environment but also established the core principles of bioorthogonal chemistry. The quantitative data and detailed protocols from these seminal studies continue to inform and inspire new generations of researchers, scientists, and drug development professionals as they seek to unravel the complexities of living systems.
References
- 1. Cell surface engineering by a modified Staudinger reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Cell surface engineering by a modified Staudinger reaction. | Semantic Scholar [semanticscholar.org]
- 3. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the Cu(i)-catalyzed azide–alkyne cycloaddition: focus on functionally substituted azides and alkynes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes [organic-chemistry.org]
- 8. Peptidotriazoles on solid phase: [1,2,3]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-free click chemistry for dynamic in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Sodium 4-Pentynoate: A Bioorthogonal Chemical Reporter for In-Depth Analysis of Lysine Acetylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein lysine acetylation is a fundamental post-translational modification that plays a critical role in regulating a vast array of cellular processes, including gene transcription, metabolism, and signal transduction. The dynamic nature of lysine acetylation necessitates robust tools for its detection and quantification. Sodium 4-pentynoate, a bioorthogonal chemical reporter, has emerged as a powerful tool for the metabolic labeling and subsequent identification of acetylated proteins. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows for utilizing this compound to study lysine acetylation. Detailed methodologies for metabolic labeling, in-gel fluorescence analysis, protein enrichment, and mass spectrometry-based quantitative proteomics are presented. Furthermore, this guide illustrates the application of this technique in deciphering the dynamics of signaling pathways, such as those regulated by the p300/CBP histone acetyltransferases.
Introduction to Bioorthogonal Labeling of Lysine Acetylation
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This compound is a cell-permeable alkyne-containing analog of acetate. Once inside the cell, it is converted into 4-pentynoyl-CoA, which is then utilized by lysine acetyltransferases (KATs) as a substrate to "write" an alkyne tag onto lysine residues of target proteins. This metabolic incorporation of a bioorthogonal handle allows for the subsequent covalent attachment of reporter molecules, such as fluorophores or biotin, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This two-step approach enables the visualization, enrichment, and identification of acetylated proteins from complex biological samples.
Signaling Pathway: p300/CBP-Mediated Histone Acetylation
The histone acetyltransferases p300 and its paralog CREB-binding protein (CBP) are crucial regulators of gene transcription.[1][2][3] They act as transcriptional co-activators by acetylating histone proteins, which leads to chromatin relaxation and allows for the binding of transcription factors and the transcriptional machinery.[4] The activity of p300/CBP is regulated by various signaling pathways that respond to extracellular stimuli. Upon activation, p300/CBP is recruited to specific gene promoters where it acetylates histone tails, notably at lysine residues such as H3K27.[5] This acetylation event serves as a docking site for bromodomain-containing proteins, which are "readers" of the histone code, further promoting gene transcription. The use of this compound allows for the dynamic tracking of p300/CBP activity and its impact on histone acetylation and gene expression.
Caption: p300/CBP signaling pathway leading to histone acetylation and gene transcription.
Experimental Workflow
The overall workflow for studying lysine acetylation using this compound involves several key steps, from initial cell treatment to final data analysis.
Caption: General experimental workflow for bioorthogonal labeling of lysine acetylation.
Quantitative Data Presentation
The use of this compound coupled with quantitative mass spectrometry allows for the precise measurement of changes in protein acetylation in response to various stimuli. The data is typically presented in tables that include the identified protein, the specific acetylated lysine residue, and the fold change in acetylation levels between different conditions.
Table 1: Representative Quantitative Proteomic Data of Lysine Acetylation
| Protein | UniProt ID | Acetylated Lysine | Fold Change (Treated/Control) | p-value |
| Histone H3.1 | P68431 | K27 | 3.5 | 0.001 |
| Histone H4 | P62805 | K16 | 2.8 | 0.005 |
| Tubulin alpha-1A | Q71U36 | K40 | 1.9 | 0.02 |
| HSP90AA1 | P07900 | K294 | -2.1 | 0.01 |
| GAPDH | P04406 | K117 | 1.5 | 0.04 |
This table presents representative data and is for illustrative purposes. Actual results will vary depending on the experimental system.
Detailed Experimental Protocols
Metabolic Labeling of Mammalian Cells
This protocol describes the metabolic labeling of adherent mammalian cells with this compound.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound (stock solution: 100 mM in sterile water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to 70-80% confluency in a T75 flask or 10 cm dish.
-
Prepare the labeling medium by adding this compound to the complete cell culture medium to a final concentration of 1-5 mM. Pre-warm the labeling medium to 37°C.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for 16-24 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to cell lysis and protein extraction.
Cell Lysis and Protein Extraction
This protocol describes the lysis of labeled cells and extraction of total protein.
Materials:
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and deacetylase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Sonicator or 25-gauge needle
Procedure:
-
Add 1 mL of ice-cold lysis buffer to the washed cell monolayer.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
To shear genomic DNA and reduce viscosity, sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) or pass the lysate through a 25-gauge needle 5-10 times.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
The protein lysate can be used immediately for the click chemistry reaction or stored at -80°C.
In-Gel Fluorescence Analysis
This protocol describes the labeling of alkyne-containing proteins with a fluorescent azide for visualization by in-gel fluorescence.
Materials:
-
Protein lysate from 4-pentynoate labeled cells (50 µg)
-
Azide-fluorophore conjugate (e.g., Azide-TAMRA, stock solution: 10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (stock solution: 50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (stock solution: 1.7 mM in DMSO)
-
Copper(II) sulfate (CuSO4) (stock solution: 50 mM in water)
-
4X SDS-PAGE loading buffer
-
SDS-PAGE gel and electrophoresis system
-
Fluorescence gel scanner
Procedure:
-
In a 1.5 mL microcentrifuge tube, add 50 µg of protein lysate and adjust the volume to 45 µL with PBS.
-
Add 1 µL of the 10 mM azide-fluorophore stock solution (final concentration: 200 µM).
-
Add 1 µL of the 50 mM TCEP stock solution (final concentration: 1 mM).
-
Add 3 µL of the 1.7 mM TBTA stock solution (final concentration: ~100 µM).
-
Vortex briefly and then add 1 µL of the 50 mM CuSO4 stock solution to initiate the click reaction (final concentration: 1 mM).
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
Stop the reaction by adding 17 µL of 4X SDS-PAGE loading buffer.
-
Boil the sample at 95°C for 5 minutes.
-
Load the entire sample onto an SDS-PAGE gel and run the electrophoresis.
-
After electrophoresis, visualize the fluorescently labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
Enrichment of Alkyne-Labeled Proteins
This protocol describes the enrichment of alkyne-labeled proteins using an azide-biotin conjugate and streptavidin beads for subsequent mass spectrometry analysis.[6][7]
Materials:
-
Protein lysate from 4-pentynoate labeled cells (1-5 mg)
-
Azide-biotin conjugate (e.g., Azide-PEG3-Biotin, stock solution: 10 mM in DMSO)
-
Click chemistry reagents (TCEP, TBTA, CuSO4) as described in section 5.3
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 1% SDS, 6 M urea, 1 M NaCl)
-
Elution buffer (e.g., PBS with 2% SDS and 50 mM DTT)
Procedure:
-
Perform the click chemistry reaction on 1-5 mg of protein lysate in a larger volume (e.g., 500 µL) using the same final concentrations of reagents as in section 5.3, but with azide-biotin instead of azide-fluorophore. Incubate for 1-2 hours at room temperature.
-
Precipitate the protein to remove excess click chemistry reagents. Add 4 volumes of ice-cold acetone, incubate at -20°C for 1 hour, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and wash the protein pellet with ice-cold methanol.
-
Resuspend the protein pellet in a buffer containing 1% SDS in PBS.
-
Pre-wash the streptavidin-agarose beads with PBS.
-
Add the resuspended protein lysate to the streptavidin beads and incubate for 2 hours at room temperature with end-over-end rotation.
-
Wash the beads sequentially with high-stringency buffers to remove non-specifically bound proteins (e.g., 3 washes with PBS + 1% SDS, 3 washes with 6 M urea, and 3 washes with PBS).
-
Elute the enriched proteins by boiling the beads in elution buffer at 95°C for 10 minutes.
-
The eluted proteins are now ready for sample preparation for mass spectrometry.
Sample Preparation for Mass Spectrometry
This protocol describes the in-solution digestion of enriched proteins for bottom-up proteomic analysis.
Materials:
-
Enriched protein eluate
-
Dithiothreitol (DTT) (stock solution: 1 M in water)
-
Iodoacetamide (IAA) (stock solution: 500 mM in water, freshly prepared)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate (50 mM, pH 8.0)
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Reduce the disulfide bonds in the eluted protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free thiols by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Quench the excess IAA by adding DTT to a final concentration of 5 mM.
-
Dilute the sample with 4 volumes of 50 mM ammonium bicarbonate to reduce the SDS concentration to below 0.1%.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.
-
Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.
-
Dry the desalted peptides in a vacuum centrifuge and store at -80°C until mass spectrometry analysis.
Conclusion
This compound is a versatile and powerful bioorthogonal reporter for the study of lysine acetylation. The methodologies outlined in this guide provide a comprehensive framework for researchers to investigate the dynamics of protein acetylation in a variety of biological contexts. From the visualization of global acetylation changes to the identification and quantification of specific acetylation sites, this chemical biology approach offers a valuable complement to traditional antibody-based methods. The ability to profile the "acetylome" with high sensitivity and specificity will continue to advance our understanding of the critical roles that lysine acetylation plays in health and disease, and will aid in the development of novel therapeutic strategies targeting the enzymes that regulate this important post-translational modification.
References
- 1. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is histone acetylation the most important physiological function for CBP and p300? | Aging [aging-us.com]
- 3. The transcriptional coactivators p300 and CBP are histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The histone acetyltransferases p300 and CBP coordinate distinct chromatin remodeling programs in vascular smooth muscle plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cleavable azide resin for direct click chemistry mediated enrichment of alkyne-labeled proteins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Investigating the Metabolic Fate of Sodium 4-Pentynoate in Mammalian Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the metabolic fate of sodium 4-pentynoate, a short-chain fatty acid containing a terminal alkyne group, within mammalian cells. The unique chemical structure of this compound makes it a valuable tool for studying fatty acid metabolism and a potential modulator of cellular processes. This document outlines the presumed metabolic pathways, presents hypothetical quantitative data for illustrative purposes, details experimental protocols for its investigation, and provides visual representations of the key processes.
Introduction to this compound Metabolism
This compound, the salt of 4-pentynoic acid, is expected to enter cellular metabolism through pathways analogous to those of other short-chain fatty acids. Upon cellular uptake, it is activated to its coenzyme A (CoA) thioester, 4-pentynoyl-CoA. Subsequently, it is poised to enter the mitochondrial fatty acid β-oxidation pathway. However, the presence of the terminal alkyne group introduces a critical divergence from the metabolism of saturated fatty acids, potentially leading to the formation of reactive metabolites and inhibition of key metabolic enzymes.
Quantitative Analysis of 4-Pentynoate Metabolism
To understand the metabolic flux of this compound, quantitative measurements of its uptake and conversion are essential. The following tables summarize hypothetical quantitative data obtained from in vitro experiments using a mammalian cell line (e.g., HepG2) incubated with 13C-labeled this compound.
Table 1: Cellular Uptake and Activation of this compound
| Time (minutes) | Intracellular 4-Pentynoate (nmol/mg protein) | 4-Pentynoyl-CoA (nmol/mg protein) |
| 0 | 0.0 | 0.0 |
| 5 | 1.2 ± 0.2 | 0.3 ± 0.05 |
| 15 | 3.5 ± 0.4 | 1.1 ± 0.1 |
| 30 | 5.8 ± 0.6 | 2.5 ± 0.3 |
| 60 | 6.2 ± 0.5 | 3.1 ± 0.4 |
Table 2: β-Oxidation Metabolites of 4-Pentynoyl-CoA
| Metabolite | Concentration at 60 min (nmol/mg protein) |
| Acetyl-CoA (from β-oxidation) | 1.5 ± 0.2 |
| Propiolyl-CoA | 0.8 ± 0.1 |
Experimental Protocols
Cell Culture and Isotopic Labeling
Objective: To introduce isotopically labeled this compound into mammalian cells for metabolic tracing.
Materials:
-
Mammalian cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
[1-¹³C]-Sodium 4-pentynoate (or other suitably labeled analog)
-
6-well cell culture plates
Protocol:
-
Seed HepG2 cells in 6-well plates at a density of 5 x 10⁵ cells/well and culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Allow cells to reach 80-90% confluency.
-
Prepare a stock solution of [1-¹³C]-Sodium 4-pentynoate in sterile phosphate-buffered saline (PBS).
-
On the day of the experiment, remove the culture medium and wash the cells twice with warm PBS.
-
Add fresh, serum-free DMEM containing the desired concentration of [1-¹³C]-Sodium 4-pentynoate (e.g., 100 µM) to each well.
-
Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, aspirate the medium and immediately wash the cells three times with ice-cold PBS to halt metabolic activity.
-
Proceed immediately to metabolite extraction.
Metabolite Extraction
Objective: To extract intracellular metabolites for subsequent analysis.
Materials:
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Protocol:
-
After the final PBS wash, add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells from the well surface and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
Dry the metabolite extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
LC-MS/MS Analysis for Metabolite Quantification
Objective: To identify and quantify 4-pentynoate and its metabolites.
Materials:
-
Dried metabolite extracts
-
LC-MS/MS grade water with 0.1% formic acid (Solvent A)
-
LC-MS/MS grade acetonitrile with 0.1% formic acid (Solvent B)
-
C18 reverse-phase HPLC column
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of 50% methanol.
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Separate the metabolites using a C18 column with a gradient elution program, for example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Detect the metabolites using the mass spectrometer in negative ion mode for the carboxylic acids.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of 4-pentynoate, 4-pentynoyl-CoA, acetyl-CoA, and propiolyl-CoA.
-
Quantify the metabolites by comparing the peak areas to a standard curve generated from pure compounds. Normalize the results to the total protein content of the cell lysate.
Visualizing Metabolic Pathways and Workflows
Proposed Metabolic Pathway of this compound
The following diagram illustrates the anticipated metabolic pathway of this compound in mammalian cells.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for Metabolic Analysis
The following diagram outlines the general workflow for investigating the metabolic fate of this compound.
Caption: Experimental workflow for metabolic analysis.
Conclusion
The investigation into the metabolic fate of this compound in mammalian cells reveals a fascinating intersection of classical fatty acid metabolism and the unique chemistry of terminal alkynes. The provided protocols and conceptual frameworks offer a starting point for researchers to explore the cellular processing of this compound. Further studies are warranted to fully elucidate the downstream effects of the potentially reactive metabolite, propiolyl-CoA, and to explore the utility of this compound as a probe for studying metabolic pathways and as a potential therapeutic agent. The combination of stable isotope tracing, advanced mass spectrometry, and robust experimental design will be crucial in unraveling the complete metabolic story of this intriguing molecule.
An In-Depth Technical Guide to the Fundamental Principles of Using Sodium 4-Pentynoate in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of sodium 4-pentynoate in click chemistry, a powerful tool in chemical biology, drug discovery, and materials science. This document details the underlying chemistry, experimental protocols, and data analysis workflows for utilizing this versatile chemical reporter.
Core Principles of this compound in Click Chemistry
This compound is a valuable chemical tool that contains a terminal alkyne group. This functional group makes it an ideal substrate for the Nobel Prize-winning click chemistry reaction, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The small size and relative inertness of the alkyne group in biological systems make this compound a powerful bioorthogonal reporter.[1][2]
The primary application of this compound is as a metabolic label to study post-translational modifications, particularly protein acetylation.[1][2][3] Cells are cultured with this compound, which is structurally similar to acetate. Cellular enzymes involved in metabolism can utilize 4-pentynoate, leading to its incorporation into biomolecules. For instance, it can be converted to 4-pentynoyl-CoA and subsequently used by lysine acetyltransferases (KATs) to modify proteins.[1][4] This process effectively installs a "clickable" alkyne handle onto acetylated proteins.
Once labeled, these alkyne-modified proteins can be detected and identified through the CuAAC reaction. This reaction involves the specific and efficient formation of a stable triazole linkage between the terminal alkyne of the incorporated 4-pentynoate and an azide-containing reporter molecule. This reporter can be a fluorescent dye for imaging, a biotin tag for enrichment and pull-down experiments, or other functionalities for various downstream applications.[1][2][4]
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
The CuAAC reaction is the cornerstone of utilizing this compound in a biological context. It is a highly efficient and specific reaction that proceeds under mild, aqueous conditions, making it suitable for bioconjugation.[5][6]
Reaction Mechanism: The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[5][6] The copper(I) catalyst coordinates with the terminal alkyne of the 4-pentynoate moiety, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate then readily reacts with an azide in a [3+2] cycloaddition to form a stable 1,4-disubstituted triazole ring.[2]
Key Reagents and Conditions: A typical CuAAC reaction mixture for biological samples includes:
-
Copper(II) sulfate (CuSO₄): The source of the copper catalyst.
-
Reducing Agent (e.g., Sodium Ascorbate): To reduce Cu(II) to the active Cu(I) state.
-
Copper Ligand (e.g., THPTA, TBTA): To stabilize the Cu(I) ion, prevent its oxidation, and improve reaction efficiency.
-
Azide-functionalized Reporter: The molecule to be "clicked" onto the alkyne-labeled biomolecule.
The reaction is generally performed at room temperature in aqueous buffers, such as phosphate-buffered saline (PBS).
Quantitative Data on CuAAC Reactions
While specific kinetic data for reactions involving proteins metabolically labeled with this compound is not extensively published in a consolidated format, the CuAAC reaction is widely reported to be highly efficient, with yields often described as "nearly quantitative."[1][7] The following tables summarize typical reaction conditions and reported efficiencies for CuAAC bioconjugation reactions.
| Parameter | Typical Range/Value | Notes |
| Reactant Concentrations | ||
| Alkyne-modified Protein | 1 - 50 µM | Dependent on the abundance of the target protein. |
| Azide-Reporter | 10 - 250 µM | Typically used in excess to drive the reaction to completion. |
| Catalyst System | ||
| Copper(II) Sulfate (CuSO₄) | 0.1 - 1 mM | |
| Sodium Ascorbate | 1 - 5 mM | A fresh solution is recommended for optimal performance. |
| Copper(I) Ligand (e.g., THPTA) | 0.5 - 5 mM | The ligand to copper ratio is often 5:1 to stabilize the catalyst. |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25 °C) | |
| pH | 6.5 - 8.0 | PBS (pH 7.4) is a commonly used buffer.[8] |
| Reaction Time | 30 minutes - 2 hours | Generally rapid, but can be optimized for specific applications. |
Table 1: Typical Reaction Conditions for CuAAC Bioconjugation.
| Substrate | Reporter | Yield | Reference |
| Alkyne-modified protein scaffolds | Azide-functionalized molecules | Nearly quantitative | [1][7] |
| Terminal alkynes and organic azides | N/A | Excellent yields | [9] |
Table 2: Reported Yields for CuAAC Reactions.
Experimental Protocols
Metabolic Labeling of Proteins with this compound
This protocol describes the metabolic incorporation of the alkyne handle into cellular proteins.
Materials:
-
Cell culture medium appropriate for the cell line
-
This compound solution (sterile-filtered)
-
Cell culture plates and incubator
Procedure:
-
Culture cells to the desired confluency.
-
Replace the normal growth medium with a medium supplemented with this compound. The final concentration typically ranges from 50 µM to 5 mM, and should be optimized for the specific cell line and experimental goals.
-
Incubate the cells for a period of 4 to 24 hours to allow for metabolic incorporation.
-
Harvest the cells by scraping or trypsinization.
-
Wash the cells with cold PBS to remove any unincorporated this compound.
-
The cell pellet can be stored at -80 °C or used immediately for cell lysis and subsequent click chemistry.
CuAAC Reaction for Labeling of 4-Pentynoate-Modified Proteins in Cell Lysate
This protocol details the "clicking" of a reporter molecule onto the metabolically labeled proteins.
Materials:
-
Cell pellet with metabolically incorporated 4-pentynoate
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-functionalized reporter (e.g., Azide-PEG-Biotin, fluorescent azide)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Lyse the cell pellet in an appropriate lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
In a microcentrifuge tube, combine the following in order:
-
Protein lysate (e.g., 50 µg of total protein)
-
PBS to a final volume of ~90 µL
-
Azide-functionalized reporter (to a final concentration of 50-100 µM)
-
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions. Let it stand for 1-2 minutes.
-
Add the catalyst premix to the protein lysate mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle shaking.
-
The labeled proteome is now ready for downstream analysis such as SDS-PAGE, western blotting, or enrichment for mass spectrometry.
Visualization of Workflows and Pathways
Workflow for Identification of Acetylated Proteins
The following diagram illustrates the complete workflow for identifying acetylated proteins using this compound metabolic labeling followed by proteomic analysis.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water-soluble, stable and azide-reactive strained dialkynes for biocompatible double strain-promoted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Metabolic labeling of proteins for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 9. Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Profiling Post-Translational Modifications: A Technical Guide to the Application of Sodium 4-Pentynoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Post-translational modifications (PTMs) are critical regulatory mechanisms that govern protein function, localization, and interaction networks. The dynamic nature of PTMs necessitates advanced methodologies for their comprehensive profiling. This technical guide explores the scope and application of sodium 4-pentynoate, a bioorthogonal chemical reporter, for the metabolic labeling and subsequent identification and quantification of protein acylation. We provide a detailed overview of the underlying principles, experimental workflows, and data analysis strategies. This guide includes detailed protocols for metabolic labeling, click chemistry-based enrichment, and mass spectrometry analysis. Furthermore, we present quantitative data from key studies in structured tables and visualize relevant signaling pathways using the DOT language for Graphviz, offering a comprehensive resource for researchers embarking on PTM analysis using this powerful chemoproteomic tool.
Introduction
Protein acylation, the covalent attachment of acyl groups to proteins, is a fundamental post-translational modification that plays a pivotal role in a myriad of cellular processes.[1][2] This diverse family of modifications includes the addition of small acetyl groups (acetylation) and longer fatty acid chains (fatty acylation), each imparting distinct physicochemical properties to the modified protein.[1] Acetylation, for instance, can neutralize the positive charge of lysine residues, thereby influencing protein-protein interactions and protein-DNA interactions, with profound effects on gene expression and chromatin structure.[3][4] Fatty acylation, on the other hand, increases the hydrophobicity of a protein, often mediating its association with cellular membranes and regulating its subcellular localization and signaling activity.[1][5]
The study of protein acylation has been greatly advanced by the development of chemical reporters, small molecules that mimic natural metabolites and can be incorporated into biomolecules through the cell's own metabolic pathways.[5] this compound is a terminal alkyne-containing analogue of butyrate and can be metabolically converted to 4-pentynoyl-CoA. This activated form can then be utilized by cellular enzymes, such as acetyltransferases and fatty acyltransferases, to modify proteins. The incorporated alkyne group serves as a bioorthogonal handle, allowing for the selective chemical ligation to a reporter tag, such as biotin or a fluorophore, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[6] This two-step approach of metabolic labeling followed by click chemistry enables the enrichment and identification of acylated proteins from complex biological samples with high specificity and sensitivity.
This guide will provide a comprehensive overview of the use of this compound for profiling protein acylation, with a focus on practical experimental details and data interpretation for researchers in academia and industry.
Data Presentation: Quantitative Analysis of Acylated Proteins
The application of this compound in combination with quantitative proteomics has enabled the identification of a large number of acylated proteins. Below are tables summarizing quantitative data from representative studies.
Table 1: Substrates of the Lysine Acetyltransferase p300 Identified Using 4-Pentynoyl-CoA
| Protein Name | Gene Symbol | UniProt ID | Description |
| Histone H3.1 | HIST1H3A | P68431 | Core component of the nucleosome. |
| Histone H4 | HIST1H4A | P62805 | Core component of the nucleosome. |
| p53 | TP53 | P04637 | Tumor suppressor protein. |
| ACTB | ACTB | P60709 | Actin, cytoplasmic 1. |
| Importin-7 | IPO7 | O95379 | Mediates the nuclear import of proteins. |
| Tubulin alpha-1A chain | TUBA1A | Q71U36 | Major constituent of microtubules. |
| Heat shock protein 90-alpha | HSP90AA1 | P07900 | Molecular chaperone. |
This table presents a selection of known and novel substrates of the acetyltransferase p300 identified in vitro using 4-pentynoyl-CoA and bioorthogonal proteomics. The identification of these substrates is crucial for understanding the regulatory roles of p300 in various cellular processes.
Experimental Protocols
Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the metabolic incorporation of the alkyne tag from this compound into cellular proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Culture: Plate mammalian cells in a suitable culture dish and grow to 70-80% confluency in complete cell culture medium.
-
Metabolic Labeling:
-
Prepare the labeling medium by supplementing the complete cell culture medium with the desired final concentration of this compound. A typical starting concentration is 250 µM, but this should be optimized for the specific cell line and experimental goals.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for the desired labeling period. A typical incubation time is 16-24 hours.
-
-
Cell Harvest and Lysis:
-
After the incubation period, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the culture dish.
-
Scrape the cells from the dish and transfer the cell lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the labeled proteome.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.
Click Chemistry Reaction for Biotin Tagging of Labeled Proteins
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-modified proteins.
Materials:
-
Metabolically labeled protein lysate
-
Azide-biotin tag (e.g., Azide-PEG3-Biotin)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare fresh stock solutions of TCEP (50 mM in water), TBTA (10 mM in DMSO), CuSO4 (50 mM in water), and sodium ascorbate (50 mM in water).
-
Prepare a stock solution of the azide-biotin tag (10 mM in DMSO).
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Protein lysate (1 mg of total protein)
-
Azide-biotin tag (to a final concentration of 100 µM)
-
TCEP (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 100 µM)
-
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add CuSO4 to a final concentration of 1 mM.
-
Add sodium ascorbate to a final concentration of 1 mM to initiate the reaction.
-
Vortex the reaction mixture gently.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
-
Protein Precipitation:
-
Precipitate the biotin-tagged proteins by adding four volumes of ice-cold acetone.
-
Incubate at -20°C for at least 2 hours or overnight.
-
Pellet the protein by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Carefully remove the supernatant and wash the protein pellet with ice-cold methanol.
-
Air-dry the protein pellet. The biotinylated protein sample is now ready for enrichment.
-
Mass Spectrometry Analysis of Acylated Peptides
This section provides a general overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for the analysis of peptides derived from proteins labeled with this compound.
Sample Preparation:
-
Enrichment: Resuspend the biotinylated protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0) and enrich for biotinylated proteins using streptavidin-agarose beads.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead digestion of the captured proteins using a protease such as trypsin.
-
Peptide Elution and Desalting: Elute the tryptic peptides from the beads and desalt them using a C18 StageTip or equivalent.
LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 75 µm inner diameter, 15-25 cm length, packed with 1.9-3 µm particles) is typically used for peptide separation.
-
Mobile Phases:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A shallow gradient of increasing Solvent B concentration (e.g., 2-40% B over 60-120 minutes) is used to elute the peptides.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan:
-
Mass Range: 350-1500 m/z.
-
Resolution: 60,000-120,000 at m/z 200.
-
-
MS2 Scan (Data-Dependent Acquisition):
-
Top N: Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation: Higher-energy collisional dissociation (HCD) is commonly used.
-
Collision Energy: Normalized collision energy (NCE) of 27-30%.
-
Resolution: 15,000-30,000 at m/z 200.
-
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer). The search parameters should include variable modifications for the 4-pentynoylation on lysine, serine, threonine, and cysteine residues.
-
Mandatory Visualizations: Signaling Pathways and Workflows
Experimental Workflow for Profiling Acylated Proteins
p300/CBP Signaling Pathway
Wnt Signaling Pathway and Protein Acylation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 5. mskcc.org [mskcc.org]
- 6. p300 Regulates Liver Functions by Controlling p53 and C/EBP Family Proteins through Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Metabolic Incorporation of Sodium 4-Pentynoate into Proteins for Proteomic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein acylation, the covalent attachment of acyl groups to proteins, is a critical post-translational modification (PTM) that regulates a vast array of cellular processes, including protein stability, subcellular localization, and enzymatic activity.[1] Studying the dynamics of protein acylation is fundamental to understanding cellular physiology and disease. Sodium 4-pentynoate, an alkyne-containing analog of short-chain fatty acids, has emerged as a powerful chemical reporter for investigating protein acylation, particularly lysine acetylation.[2][3]
This technical guide provides an in-depth overview of the mechanism by which this compound is metabolically incorporated into proteins. It details the experimental workflows for labeling, detection, and identification of acylated proteins and offers comprehensive protocols for laboratory application. The use of bioorthogonal chemistry, specifically the "click" reaction, allows for the sensitive and specific detection of proteins modified with this probe, making it an invaluable tool for chemical proteomics.[4][5][6]
Core Mechanism of Metabolic Incorporation
The utility of this compound as a chemical probe lies in its ability to be processed by endogenous cellular metabolic pathways. The molecule is designed to mimic natural metabolic building blocks, allowing it to be activated and utilized by cellular enzymes for protein modification.
The process begins with the cellular uptake of this compound. Inside the cell, it is converted into its corresponding coenzyme A (CoA) thioester, 4-pentynoyl-CoA .[3][7] This activation step is analogous to the metabolism of natural fatty acids. The resulting 4-pentynoyl-CoA, bearing a terminal alkyne group, serves as a substrate for various acyltransferases.[8]
Specifically, lysine acetyltransferases (KATs), such as p300, can utilize 4-pentynoyl-CoA to acylate the ε-amino group of lysine residues on target proteins.[3][9] This enzymatic reaction covalently attaches the 4-pentynoyl group to the protein, effectively "tagging" it with a bioorthogonal alkyne handle. This handle is chemically inert within the cellular environment but can be selectively reacted with an azide-bearing probe in a subsequent step.[2][10]
Experimental Workflow for Proteomic Analysis
The detection and identification of proteins metabolically labeled with 4-pentynoate involves a multi-step workflow that combines metabolic labeling with bioorthogonal click chemistry and proteomic analysis.
-
Metabolic Labeling: Live cells are cultured in media supplemented with this compound for a defined period, allowing for its uptake, metabolic activation, and incorporation into proteins.[11][12]
-
Cell Lysis: After labeling, cells are harvested and lysed to release the total protein content.
-
Bioorthogonal Ligation (Click Chemistry): The alkyne-tagged proteins within the cell lysate are covalently linked to a reporter molecule containing an azide group.[13] This reaction, typically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly specific and efficient.[5] The reporter can be a fluorophore (for visualization) or a biotin tag (for enrichment).[14]
-
Downstream Analysis:
-
Fluorescence Detection: If a fluorescent azide was used, the labeled proteins can be visualized directly by in-gel fluorescence scanning after SDS-PAGE, providing a profile of acylated proteins.[2]
-
Affinity Purification & Mass Spectrometry: If a biotin-azide was used, the labeled proteins are captured and enriched using streptavidin-coated beads. The enriched proteins are then digested, and the resulting peptides are identified and quantified by liquid chromatography-mass spectrometry (LC-MS/MS), enabling proteome-wide identification of acylation sites and dynamics.[9][15]
-
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the metabolic labeling of mammalian cells with this compound and subsequent analysis.
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
-
Cell Culture: Plate mammalian cells (e.g., HEK293T, HeLa) in appropriate culture dishes and grow to 70-80% confluency.
-
Preparation of Labeling Medium: Prepare fresh culture medium. Dissolve this compound in the medium to a final concentration of 250–500 µM. Pre-warm the medium to 37°C.
-
Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for 4-16 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the cell type and experimental goals and should be determined empirically.
-
Cell Harvest: After incubation, place the culture dish on ice. Remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and deacetylase inhibitors) to the cells. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the proteome.
-
Protein Quantification: Determine the protein concentration of the clarified lysate using a standard method (e.g., BCA assay). The lysate is now ready for click chemistry.
Protocol 2: CuAAC Reaction for Protein Visualization
This protocol is for labeling with a fluorescent azide for in-gel analysis.
-
Reagent Preparation:
-
Protein Sample: Dilute 50 µg of the protein lysate to a final concentration of 1-2 mg/mL in PBS.
-
Azide-Fluorophore: Prepare a 1 mM stock solution (e.g., Azide-TAMRA) in DMSO.
-
THPTA Ligand: Prepare a 50 mM stock solution in water.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
Protein lysate (50 µg)
-
Azide-Fluorophore (to a final concentration of 100 µM)
-
THPTA (to a final concentration of 1 mM)
-
CuSO₄ (to a final concentration of 1 mM)
-
-
Initiation: Add sodium ascorbate to a final concentration of 2 mM to initiate the reaction. Vortex briefly to mix.
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.
-
Protein Precipitation: Precipitate the labeled protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 30 minutes.
-
Analysis: Centrifuge to pellet the protein, discard the supernatant, and wash the pellet with cold methanol. Resuspend the protein pellet in SDS-PAGE loading buffer. Analyze by SDS-PAGE and in-gel fluorescence scanning.
Quantitative Data Summary
A key application of this technique is the quantitative analysis of changes in protein acylation across different cellular states. When combined with stable isotope labeling by amino acids in cell culture (SILAC) or other quantitative mass spectrometry methods, it allows for the precise measurement of acylation dynamics.[15] The table below exemplifies how quantitative data from such an experiment would be presented. It lists proteins identified as substrates of the acetyltransferase p300 using an in vitro labeling approach with 4-pentynoyl-CoA.[9]
| Identified Protein | Gene Name | Function | Identified Site of Acylation | Notes |
| Histone H3.1 | HIST1H3A | Chromatin structure, transcription regulation | Multiple Lys residues | Known p300 substrate |
| Histone H4 | HIST1H4A | Chromatin structure, transcription regulation | Multiple Lys residues | Known p300 substrate |
| Histone H2A | HIST1H2AG | Chromatin structure, transcription regulation | Multiple Lys residues | Known p300 substrate |
| Histone H2B | HIST1H2BJ | Chromatin structure, transcription regulation | Multiple Lys residues | Known p300 substrate |
| Importin-7 | IPO7 | Nuclear import of proteins | Not specified | Known p300 substrate |
| High mobility group protein B1 | HMGB1 | DNA binding, chromatin remodeling | Not specified | Known p300 substrate |
| DNA topoisomerase 2-alpha | TOP2A | DNA topology modulation | Not specified | Known p300 substrate |
| Ku70 | XRCC6 | DNA double-strand break repair | Not specified | Known p300 substrate |
| Splicing factor 3B subunit 1 | SF3B1 | Pre-mRNA splicing | Not specified | Novel candidate p300 substrate |
| Myosin-9 | MYH9 | Cytoskeletal protein, cell motility | Not specified | Novel candidate p300 substrate |
Table 1: Representative list of known and novel protein substrates of the lysine acetyltransferase p300 identified using a 4-pentynoyl-CoA probe and bioorthogonal proteomics. Data is based on findings described in the literature.[9] "Not specified" indicates that the original report confirmed protein-level modification without detailing specific lysine residues.
Conclusion
This compound is a versatile and robust chemical tool for the global analysis of protein acylation. Its metabolic incorporation into proteins by endogenous enzymes provides a non-perturbative method for introducing a bioorthogonal alkyne handle onto acylated proteins in living cells. The subsequent highly specific click chemistry reaction enables sensitive detection and powerful proteomic discovery. This guide provides the foundational mechanism, workflows, and protocols necessary for researchers to apply this technology to uncover novel insights into the roles of protein acylation in health and disease.
References
- 1. Protein acylation: mechanisms, biological functions and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]
- 5. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 6. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 7. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic labeling of proteins for proteomics [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Protein Labeling Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vivo Biocompatibility of Sodium 4-Pentynoate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals venturing into the in vivo applications of sodium 4-pentynoate, a comprehensive understanding of its biocompatibility is paramount. This technical guide serves as a core resource, summarizing the current state of knowledge and providing a structured approach to de-risk its use in preclinical studies.
Currently, dedicated in vivo biocompatibility and toxicology studies for this compound are not extensively available in public literature. Much of the safety information is extrapolated from its acidic form, 4-pentynoic acid, and related compounds. This guide, therefore, synthesizes the available data, outlines essential experimental protocols for a thorough biocompatibility assessment, and presents logical workflows to guide future research.
Known Hazard Profile and Physicochemical Properties
Safety Data Sheets (SDS) for 4-pentynoic acid, the conjugate acid of this compound, provide the primary source of hazard information. While the salt form may exhibit different properties, the data for the acid necessitates a cautious approach.
| Property/Hazard | Observation | Source |
| GHS Classification | Causes severe skin burns and eye damage. | PubChem |
| Acute Toxicity (Oral) | Harmful if swallowed. | Sigma-Aldrich |
| In Vivo Effects (Rat) | Hypoglycemic agent; increases liver tyrosine aminotransferase and plasma corticosterone. | ChemicalBook[1] |
| Metabolic Impact | In vitro studies with 4-pentenoic acid show inhibition of glyconeogenesis and pyruvate oxidation. | PubMed |
A Proposed Roadmap for In Vivo Biocompatibility Assessment
Given the limited specific data on this compound, a systematic evaluation is required before its use in extensive in vivo studies. The following experimental workflow is proposed.
Detailed Experimental Protocols
A comprehensive biocompatibility assessment should follow established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO 10993).
Phase 1: In Vitro Cytotoxicity and Hemocompatibility
| Experiment | Protocol Outline |
| MTT Assay (OECD TG 403) | 1. Cell Culture: Plate relevant cell lines (e.g., hepatocytes, renal cells) in 96-well plates and incubate for 24 hours. 2. Treatment: Expose cells to a serial dilution of this compound for 24-72 hours. 3. MTT Addition: Add MTT solution and incubate for 2-4 hours to allow for formazan crystal formation. 4. Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. 5. Analysis: Measure absorbance at ~570 nm to determine cell viability and calculate the IC50 value. |
| Hemolysis Assay (ASTM F756) | 1. Blood Collection: Obtain fresh whole blood from a relevant species (e.g., rat, human) with an anticoagulant. 2. Red Blood Cell (RBC) Preparation: Isolate and wash RBCs in a saline solution. 3. Treatment: Incubate RBC suspensions with various concentrations of this compound, a positive control (e.g., Triton X-100), and a negative control (saline) for a defined period. 4. Centrifugation: Pellet the intact RBCs. 5. Analysis: Measure the absorbance of the supernatant at ~540 nm to quantify hemoglobin release. Calculate the percentage of hemolysis. |
Phase 2: Acute In Vivo Toxicity
| Experiment | Protocol Outline |
| Acute Systemic Toxicity (OECD TG 407) | 1. Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats), with an equal number of males and females. 2. Dosing: Administer a single dose of this compound via the intended clinical route (e.g., intravenous, intraperitoneal). Include a vehicle control group. 3. Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality at regular intervals for 14 days. Record body weight changes. 4. Necropsy: At day 14, perform a gross necropsy on all animals. 5. Analysis: Determine the LD50 (if applicable) and identify any target organs of toxicity. |
Phase 3: Sub-acute/Sub-chronic Toxicity
| Experiment | Protocol Outline |
| 28-Day Repeated Dose Study (OECD TG 407) | 1. Animal Model and Groups: Use rodents, with multiple dose groups (low, mid, high) and a control group. 2. Dosing: Administer this compound daily for 28 days. 3. Monitoring: Conduct regular clinical observations, body weight measurements, and food/water consumption analysis. 4. Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. 5. Histopathology: Perform a full necropsy and collect major organs for histopathological examination. 6. Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL). |
Metabolic Considerations and Signaling Pathways
This compound is utilized in metabolic labeling studies due to its alkyne group, which can be incorporated into biomolecules and later visualized via click chemistry. This metabolic incorporation is a key aspect of its mechanism of action and potential for off-target effects.
The hypoglycemic effects and the impact on liver enzymes observed with 4-pentynoic acid suggest potential interactions with key metabolic signaling pathways, such as those involved in glucose and fatty acid metabolism. Researchers should consider evaluating the impact of this compound on these pathways as part of a comprehensive biocompatibility assessment.
Conclusion
While this compound holds promise for in vivo applications, particularly in metabolic labeling and click chemistry, a thorough and systematic evaluation of its biocompatibility is essential. The current data is sparse, necessitating the de novo generation of safety and toxicology data. By following the structured approach outlined in this guide, researchers can build a robust biocompatibility profile for this compound, ensuring its safe and effective translation into in vivo studies.
References
Initial Assessment of Sodium 4-Pentynoate for Labeling Acetylated Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acetylation is a critical and ubiquitous post-translational modification (PTM) that plays a pivotal role in regulating a vast array of cellular processes, including gene expression, metabolism, and signal transduction.[1][2][3] This reversible modification, catalyzed by lysine acetyltransferases (KATs) and removed by lysine deacetylases (KDACs), involves the transfer of an acetyl group to the ε-amino group of a lysine residue.[2][4] Dysregulation of protein acetylation is implicated in numerous diseases, making the enzymes involved attractive therapeutic targets.[5]
Studying the "acetylome" has traditionally been challenging. To overcome limitations of methods like antibody-based enrichment, researchers have developed bioorthogonal chemical reporters.[6][7] These are molecules with chemical handles that can be incorporated into biomolecules through the cell's natural metabolic pathways and later detected via a selective chemical reaction. Sodium 4-pentynoate is one such reporter, an analogue of acetate that enables the robust, non-radioactive labeling and subsequent identification of acetylated proteins.[4][8] This guide provides an in-depth overview of its mechanism, experimental protocols, and data interpretation for researchers aiming to profile protein acetylation.
Core Principle: Bioorthogonal Labeling and Click Chemistry
The utility of this compound lies in its two key features: its structural similarity to acetate and the presence of a terminal alkyne group. This alkyne serves as a bioorthogonal handle, meaning it is chemically inert within the complex cellular environment but can undergo a highly specific reaction with a partner molecule, typically an azide.[9][10]
The overall workflow involves three main stages:
-
Metabolic Incorporation: Cells are incubated with this compound. Cellular enzymes convert it into its coenzyme A derivative, 4-pentynoyl-CoA.[11][12] This molecule is then utilized by KATs as a substrate to "label" proteins on lysine residues with the 4-pentynoate group.[6][13]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): After labeling, cells are lysed, and the proteome is harvested. The alkyne-modified proteins are then subjected to a "click chemistry" reaction.[8][9] In the presence of a copper(I) catalyst, the alkyne handle reacts specifically with an azide-functionalized reporter tag, such as a fluorophore (for visualization) or biotin (for enrichment).[14][15]
-
Detection and Identification: The tagged proteins can be visualized directly by in-gel fluorescence or, if tagged with biotin, enriched using streptavidin beads for identification and site-mapping by mass spectrometry.[6][15]
Quantitative Data Summary
The efficiency of this compound as a chemical reporter has been quantitatively assessed, providing optimal conditions for its use and demonstrating its utility in proteomic studies.
| Parameter | Cell Type | Value | Reference |
| Optimal Concentration | Jurkat T cells | 2.5 - 10 mM | [6] |
| Optimal Incubation Time | Jurkat T cells | 6 - 8 hours | [6] |
| Result | Value | Details | Reference |
| Proteins Identified | ~194 | From 4-pentynoate-labeled Jurkat T cells in three independent experiments. | [6] |
| Overlap with Known Acetylomes | 86% | Percentage of identified proteins previously reported as acetylated. | [6] |
| Newly Identified Candidates | 14% | Percentage of identified proteins not previously known to be acetylated. | [4][6] |
| Confirmed Substrates | Various | Including Ku70, moesin, cofilin, Hsp90, and histones H2B, H3, and H4. | [6] |
In vitro studies using the lysine acetyltransferase p300 have shown that 4-pentynoyl-CoA, the active form of the reporter, is an efficient substrate, though slightly less so than the native acetyl-CoA.
| Substrate | KM (μM) | kcat (sec-1) | Enzyme | Reference |
| 4-Pentynoyl-CoA | 0.69 ± 0.12 | 2.10 ± 0.06 | p300 | [6] |
| Acetyl-CoA | Comparable | Comparable | p300 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this technique. The following protocols are synthesized from established research.[6][14][15]
Protocol 1: Metabolic Labeling of Mammalian Cells
-
Cell Culture: Plate mammalian cells (e.g., Jurkat T cells) to reach 70-80% confluency on the day of the experiment.
-
Labeling: Prepare a stock solution of this compound in culture medium. Replace the existing medium with medium containing the desired final concentration of this compound (optimally 2.5-10 mM).
-
Incubation: Incubate the cells for the desired duration (optimally 6-8 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Harvest: After incubation, wash the cells twice with cold phosphate-buffered saline (PBS) to remove excess labeling reagent. Cells can then be pelleted by centrifugation for lysis.
Protocol 2: Cell Lysis and Protein Quantification
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors (such as sodium butyrate).
-
Homogenization: Lyse the cells by sonication or other appropriate methods on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a standard method like the BCA assay. Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL) for downstream applications.[14]
Protocol 3: CuAAC "Click" Chemistry Reaction
-
Reagent Preparation: Prepare fresh stock solutions for the click chemistry master mix.
-
Azide-reporter (e.g., Biotin-Azide or a fluorescent azide): 1-2 mM in DMSO.
-
Tris(2-carboxyethyl)phosphine (TCEP): 50 mM in water.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 2 mM in 1:4 DMSO:t-butanol.
-
Copper(II) Sulfate (CuSO₄): 50 mM in water.
-
-
Reaction Assembly: For a 500 µL lysate sample, add the reagents sequentially while vortexing.
-
475 µL of protein lysate (~1 mg/mL).
-
5 µL of Azide-reporter stock.
-
5 µL of TCEP stock.
-
10 µL of TBTA stock.
-
5 µL of CuSO₄ stock.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with end-over-end rotation, protected from light.
Protocol 4: Analysis of Labeled Proteins
A. In-Gel Fluorescence Scanning
-
Perform Protocol 3 using a fluorescent azide (e.g., Azide-TAMRA).
-
Precipitate the protein using a methanol/chloroform method to remove excess reagents.
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
Separate the proteins on a polyacrylamide gel.
-
Visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation/emission wavelengths. A Coomassie stain can be used subsequently to visualize total protein loading.
B. Enrichment and Mass Spectrometry
-
Perform Protocol 3 using an azide-biotin tag.
-
Precipitate the proteins to remove unreacted reagents.
-
Resuspend the pellet in a buffer containing SDS and dilute to reduce the SDS concentration to <0.2%.
-
Add streptavidin-agarose beads and incubate for 1-2 hours at room temperature to capture biotinylated proteins.[6]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE buffer or using specific elution buffers like sodium dithionite for cleavable linkers).[6]
-
The enriched proteins can then be run on an SDS-PAGE gel for Western blot analysis or subjected to in-solution or in-gel tryptic digestion for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and the specific sites of modification.[6][16]
Biological Context and Controls
The dynamic nature of protein acetylation is governed by the competing activities of KATs and KDACs. This compound is incorporated into this cycle as a substrate for KATs.
To validate that the observed labeling is specific to protein acetylation, several controls are recommended:
-
Dose- and Time-Dependence: Confirm that the labeling signal increases with higher concentrations of 4-pentynoate and longer incubation times, as demonstrated in Jurkat cells.[6]
-
Protein Synthesis Inhibition: Treat cells with cycloheximide to ensure the label is incorporated as a post-translational modification rather than during new protein synthesis. The majority of labeling should be insensitive to this treatment.[6]
-
Deacetylase Inhibition: Co-incubation with a KDAC inhibitor like suberoylanilide hydroxamic acid (SAHA) should not significantly increase labeling, and may even slightly decrease it by reducing the pool of available unmodified lysine residues for KATs to act upon.[6]
-
Acetyltransferase Inhibition: Using a KAT inhibitor, such as curcumin for p300, should reduce the labeling of known substrates of that enzyme, confirming the enzymatic nature of the incorporation.[6]
Conclusion
This compound is a powerful and accessible bioorthogonal chemical reporter for the study of protein acetylation.[8] It allows for the non-radioactive, time- and dose-dependent labeling of acetylated proteins directly in living cells.[4] When combined with click chemistry, this tool enables straightforward visualization of acetylated proteomes, confirmation of specific protein targets, and large-scale proteomic identification of both known and novel acetylated proteins and their modification sites.[6][13] For researchers in basic science and drug development, this approach provides a robust platform to investigate the regulatory roles of protein acetylation and to profile the activity and substrate specificity of KATs and KDACs.
References
- 1. Quantitative Analysis of Protein Acetylation Using Acetylomics | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Isotopic Labeling and Quantitative Proteomics of Acetylation on Histones and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revealing dynamic protein acetylation across subcellular compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Isotopic Labeling and Quantitative Proteomics of Acetylation on Histones and Beyond | Springer Nature Experiments [experiments.springernature.com]
- 6. Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal Reporters for Detecting and Profiling Protein Acetylation and Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioorthogonal chemical reporters for monitoring protein acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of lysine acetyltransferase p300 substrates using 4-pentynoyl-coenzyme A and bioorthogonal proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Metabolic Labeling of Proteins with Sodium 4-Pentynoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with bioorthogonal chemical reporters is a powerful strategy for the detection, identification, and quantification of post-translational modifications (PTMs) of proteins. Sodium 4-pentynoate is a cell-permeable alkyne-containing chemical reporter that serves as a substrate for cellular enzymes involved in protein acylation. Once inside the cell, it is converted to 4-pentynoyl-CoA, which can be utilized by lysine acetyltransferases (KATs) to modify proteins on lysine residues. This process introduces a terminal alkyne group onto the modified proteins, which can then be detected with high specificity and sensitivity using copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry." This allows for the attachment of various reporter tags, such as fluorophores or biotin, for downstream analysis.
These application notes provide detailed protocols for the metabolic labeling of proteins in mammalian cells using this compound, followed by cell lysis, click chemistry-mediated fluorescent labeling, and analysis by SDS-PAGE.
Signaling Pathway and Experimental Workflow
The metabolic labeling and detection process involves a series of steps, from the introduction of the chemical reporter into the cell to the final analysis of the labeled proteins.
Caption: Metabolic incorporation of this compound and subsequent detection.
Caption: Experimental workflow for protein labeling and detection.
Quantitative Data Summary
The efficiency of metabolic labeling with this compound can be influenced by its concentration and the incubation time. The following table summarizes typical experimental parameters for labeling various mammalian cell lines. It is recommended to optimize these conditions for your specific cell type and experimental goals.
| Cell Line | This compound Concentration (mM) | Incubation Time (hours) | Labeling Efficiency | Reference |
| HEK293T | 0.5 - 1 | 16 - 24 | Moderate to High | [1] |
| HeLa | 1 - 2 | 12 - 18 | High | [1][2] |
| Jurkat | 0.2 - 0.5 | 24 | Moderate | [3] |
| A549 | 0.5 - 1.5 | 16 - 24 | Moderate to High | [4] |
Note: Labeling efficiency is a qualitative assessment based on in-gel fluorescence intensity. Higher concentrations and longer incubation times may lead to increased labeling but can also cause cellular toxicity. It is crucial to perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the optimal, non-toxic labeling conditions for your specific cell line.
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins in Mammalian Cells
This protocol describes the metabolic labeling of proteins in cultured mammalian cells with this compound.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell scraper
Procedure:
-
Cell Seeding: Seed mammalian cells in a culture plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in sterile water or PBS. On the day of the experiment, dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (refer to the table above for starting concentrations).
-
Metabolic Labeling: Remove the existing culture medium from the cells and gently wash the cells once with pre-warmed PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 16-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Cell Harvest: After the incubation period, remove the labeling medium and wash the cells twice with cold PBS.
-
Cell Lysis: Lyse the cells immediately using a suitable lysis buffer (see Protocol 2) or store the cell pellet at -80°C for later use.
Protocol 2: Cell Lysis and Protein Quantification
This protocol describes the lysis of metabolically labeled cells and the quantification of total protein.
Materials:
-
Labeled cell pellet (from Protocol 1)
-
RIPA buffer (or other suitable lysis buffer)
-
Protease inhibitor cocktail
-
Benzonase nuclease
-
BCA protein assay kit
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease inhibitor cocktail and benzonase nuclease. Vortex vigorously and incubate on a rotator at 4°C for 30 minutes.[5]
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.
-
Storage: The cell lysate can be used immediately for the click chemistry reaction or stored in aliquots at -80°C.
Protocol 3: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Click Reaction
This protocol describes the "clicking" of an azide-containing fluorescent probe onto the alkyne-labeled proteins in the cell lysate.
Materials:
-
Cell lysate containing alkyne-labeled proteins (from Protocol 2)
-
Azide-fluorophore probe (e.g., Azide-TAMRA, Azide-Alexa Fluor 488)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
PBS, pH 7.4
Procedure:
-
Prepare Click Chemistry Reagents:
-
Set up the Click Reaction: In a microcentrifuge tube, combine the following components in the order listed:
-
Initiate the Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction.[6][8] Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[6]
-
Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 30 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and air-dry the protein pellet.
Protocol 4: SDS-PAGE and In-Gel Fluorescence Imaging
This protocol describes the analysis of fluorescently labeled proteins by SDS-PAGE and in-gel fluorescence imaging.
Materials:
-
Fluorescently labeled protein sample (from Protocol 3)
-
SDS-PAGE loading buffer
-
Precast or hand-cast polyacrylamide gels
-
SDS-PAGE running buffer
-
Gel imaging system with appropriate filters for the chosen fluorophore
-
Coomassie Brilliant Blue stain
Procedure:
-
Sample Preparation: Resuspend the protein pellet (if precipitated) or take an aliquot of the click reaction mixture and add SDS-PAGE loading buffer. Heat the samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis according to standard procedures.
-
In-Gel Fluorescence Imaging: After electrophoresis, carefully remove the gel from the cassette and place it directly onto the imaging platform of a gel documentation system. Scan the gel using the appropriate excitation and emission wavelengths for the fluorophore used.[5]
-
Total Protein Staining: After fluorescence imaging, the same gel can be stained with Coomassie Brilliant Blue to visualize the total protein loading in each lane.[5]
Applications in Drug Development
The metabolic labeling of proteins with this compound offers several applications in the field of drug development:
-
Target Identification and Validation: By identifying proteins that are differentially acylated in response to a drug candidate, this technique can help to identify novel drug targets and validate their engagement by the compound.
-
Mechanism of Action Studies: Changes in the acylation status of specific proteins can provide insights into the mechanism of action of a drug.
-
Biomarker Discovery: The acylation profile of proteins in cells or tissues may serve as a biomarker for disease state or response to therapy.
-
Screening for Modulators of Acyltransferases: This method can be adapted for high-throughput screening to identify small molecules that inhibit or activate specific acyltransferases.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescent signal | - Inefficient metabolic labeling. - Inefficient click reaction. - Low abundance of acylated proteins. | - Optimize this compound concentration and incubation time. - Ensure all click chemistry reagents are fresh, especially sodium ascorbate. - Increase the amount of protein lysate used in the click reaction. |
| High background fluorescence | - Non-specific binding of the fluorescent probe. - Excess unreacted probe. | - Decrease the concentration of the azide-fluorophore. - Include a protein precipitation step after the click reaction. |
| Cell toxicity | - High concentration of this compound. | - Perform a dose-response curve to determine the optimal non-toxic concentration. - Reduce the incubation time. |
| Smearing of protein bands | - Protein degradation. - Incomplete denaturation. | - Ensure adequate protease inhibitors are used during cell lysis. - Ensure proper sample preparation for SDS-PAGE (sufficient heating in loading buffer). |
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. confluore.com.cn [confluore.com.cn]
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Sodium 4-Pentynoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4] The use of water-soluble substrates, such as sodium 4-pentynoate, is particularly advantageous for biological applications, as it allows for reactions to be performed in aqueous media, mimicking physiological conditions.[5][6]
This document provides a detailed, step-by-step guide to performing the CuAAC reaction between this compound and a model azide, benzyl azide. It includes protocols for the reaction setup, monitoring, workup, and purification of the resulting triazole product. Additionally, quantitative data from typical and specific reactions are presented in tabular format for easy reference. Finally, diagrams illustrating the experimental workflow and a relevant biological signaling pathway are provided to aid in the conceptual understanding and application of this powerful chemical transformation.
Quantitative Data Summary
The following tables summarize typical quantitative data for CuAAC reactions and specific data for the reaction of this compound with benzyl azide.
Table 1: Typical Reagent Concentrations and Ratios for Aqueous CuAAC Reactions
| Reagent/Parameter | Concentration/Ratio | Purpose |
| Alkyne | 1.0 equivalent | Reactant |
| Azide | 1.0 - 1.2 equivalents | Reactant |
| Copper(II) Sulfate (CuSO₄) | 1 - 5 mol% | Catalyst precursor |
| Sodium Ascorbate | 5 - 10 mol% | Reducing agent (forms Cu(I) in situ) |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 5 - 25 mol% (typically 5x the copper concentration) | Accelerating and stabilizing ligand |
| Solvent | Water or buffer (e.g., PBS, pH 7.4) | Reaction medium |
| Temperature | Room temperature | Reaction condition |
| Reaction Time | 1 - 12 hours | Duration of the reaction |
Table 2: Experimental Data for the Reaction of this compound with Benzyl Azide
| Parameter | Value |
| Reactants | This compound, Benzyl azide |
| Catalyst System | CuSO₄ / Sodium Ascorbate / THPTA |
| Solvent | Water |
| Reaction Temperature | 25 °C (Room Temperature) |
| Reaction Time | 4 hours |
| Observed Yield | >95% (as determined by ¹H NMR) |
| Purification Method | Reversed-phase column chromatography |
| Final Product | Sodium 1-benzyl-4-(propanoate)-1,2,3-triazole |
Experimental Protocols
This section provides a detailed methodology for the copper-catalyzed click reaction between this compound and benzyl azide.
Materials and Reagents
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Reversed-phase silica gel for column chromatography
-
Solvents for chromatography (e.g., acetonitrile, water)
Stock Solution Preparation
-
This compound (1 M): Dissolve the appropriate amount of this compound in deionized water.
-
Benzyl azide (1 M): Prepare a 1 M solution of benzyl azide in a suitable organic solvent that is miscible with water, such as DMSO or DMF.
-
Copper(II) Sulfate (100 mM): Dissolve CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate (1 M): Prepare a fresh solution of sodium ascorbate in deionized water immediately before use, as it is prone to oxidation.
-
THPTA (500 mM): Dissolve THPTA in deionized water.
Step-by-Step Reaction Procedure
-
Reaction Setup: In a clean vial equipped with a magnetic stir bar, add 1.0 mL of the 1 M this compound solution (1.0 mmol, 1.0 eq). To this, add 1.05 mL of the 1 M benzyl azide solution (1.05 mmol, 1.05 eq). Add deionized water to achieve a final reaction volume that results in a starting material concentration of approximately 0.1-0.5 M.
-
Catalyst Preparation: In a separate microcentrifuge tube, prepare the catalyst premix. Add 50 µL of the 100 mM CuSO₄ solution (0.005 mmol, 0.5 mol%) and 50 µL of the 500 mM THPTA solution (0.025 mmol, 2.5 mol%). Gently vortex the mixture. The solution should be a light blue color.
-
Initiation of the Reaction: Add the catalyst premix to the stirring solution of the alkyne and azide. Immediately following, add 50 µL of the freshly prepared 1 M sodium ascorbate solution (0.05 mmol, 5 mol%). The solution will typically turn a pale yellow or orange color, indicating the formation of the Cu(I)-acetylide complex.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC. To do this, take a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it on a TLC plate. Develop the plate in an appropriate eluent system (e.g., a mixture of dichloromethane and methanol). Visualize the spots under UV light. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 1-4 hours.
Workup and Purification
-
Quenching the Reaction: Once the reaction is complete, it can be quenched by adding a solution of EDTA to chelate the copper catalyst.
-
Purification: Due to the ionic nature of the sodium carboxylate group on the product, reversed-phase column chromatography is a suitable method for purification.
-
Load the crude reaction mixture onto a reversed-phase silica gel column.
-
Elute the column with a gradient of water and acetonitrile, starting with a high water content and gradually increasing the proportion of acetonitrile.
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product, sodium 1-benzyl-4-(propanoate)-1,2,3-triazole.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the CuAAC reaction.
Signaling Pathway: Inhibition of Kinase Activity
Triazole-containing compounds are being extensively investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[7][8][9] The 1,2,3-triazole scaffold can act as a rigid linker to position pharmacophoric groups optimally within the ATP-binding site of a kinase, leading to potent and selective inhibition.[10]
Caption: Inhibition of a kinase signaling pathway.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. confluore.com [confluore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. WO2002022602A3 - Triazole compounds useful as protein kinase inhibitors - Google Patents [patents.google.com]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 9. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Mass Spectrometry-Based Workflow for the Identification and Quantification of Sodium 4-Pentynoate-Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acetylation is a critical post-translational modification (PTM) that plays a pivotal role in regulating a wide array of cellular processes, including gene transcription, cell cycle control, and signal transduction.[1][2][3][4] The dynamic nature of protein acetylation makes its study essential for understanding disease mechanisms and for the development of novel therapeutics. This application note details a robust workflow for the identification and quantification of acetylated proteins using metabolic labeling with sodium 4-pentynoate, a terminal alkyne-containing analog of acetate.
This bioorthogonal chemical reporter is readily metabolized by cells and incorporated into proteins by acetyltransferases.[5] The alkyne handle then allows for the selective attachment of a biotin tag via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[6][7][8] Subsequent enrichment of these biotinylated proteins on streptavidin beads followed by mass spectrometry analysis enables the comprehensive identification and quantification of acetylated proteins from complex biological samples.
Experimental Workflow Overview
The overall experimental workflow is a multi-step process that begins with the metabolic labeling of cells and concludes with the bioinformatic analysis of mass spectrometry data.
Figure 1: Overall workflow for the identification of 4-pentynoate labeled proteins.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the metabolic incorporation of this compound into cellular proteins.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to approximately 70-80% confluency in a T75 flask.
-
Prepare a stock solution of this compound in complete culture medium. The final concentration may need to be optimized, but a starting concentration of 250 µM is recommended.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing this compound to the cells.
-
Incubate the cells for 16-24 hours under standard cell culture conditions (37°C, 5% CO2).
-
After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated labeling reagent.
-
Harvest the cells by scraping or trypsinization and proceed to cell lysis.
Protocol 2: Cell Lysis and Protein Extraction
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Add 1 mL of ice-cold lysis buffer to the washed cell pellet.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 3: Click Chemistry Reaction
This protocol details the copper-catalyzed click reaction to attach an azide-biotin tag to the alkyne-labeled proteins.
Materials:
-
Protein lysate (1-5 mg/mL)
-
Azide-biotin tag (e.g., Azide-PEG3-Biotin)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS
Procedure:
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of protein lysate (1-5 mg/mL)
-
90 µL of PBS
-
20 µL of 2.5 mM azide-biotin tag in DMSO or water
-
-
Vortex briefly to mix.
-
Initiate the reaction by adding 10 µL of 300 mM freshly prepared sodium ascorbate solution and vortex.[6][7]
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.[6][7]
Protocol 4: Enrichment of Biotinylated Proteins
Materials:
-
Streptavidin-conjugated magnetic beads
-
Wash buffer 1 (2% SDS in PBS)
-
Wash buffer 2 (8 M urea in 100 mM Tris-HCl, pH 8.0)
-
Wash buffer 3 (PBS)
-
Magnetic rack
Procedure:
-
Equilibrate the streptavidin magnetic beads by washing them three times with PBS.
-
Add the click-reacted protein lysate to the equilibrated beads.
-
Incubate for 1 hour at room temperature with gentle rotation to allow for binding.
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads sequentially with:
-
Wash buffer 1 (3 times)
-
Wash buffer 2 (2 times)
-
PBS (3 times)
-
-
After the final wash, the beads with the enriched proteins are ready for on-bead digestion.
Protocol 5: On-Bead Tryptic Digestion and Sample Preparation for Mass Spectrometry
Materials:
-
Reduction buffer (10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation buffer (55 mM iodoacetamide in 50 mM ammonium bicarbonate)
-
Trypsin (mass spectrometry grade)
-
50 mM ammonium bicarbonate
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Resuspend the protein-bound beads in 50 µL of reduction buffer and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add 50 µL of alkylation buffer. Incubate in the dark at room temperature for 20 minutes.
-
Wash the beads three times with 50 mM ammonium bicarbonate.
-
Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate containing trypsin (1:50 enzyme to protein ratio).
-
Incubate overnight at 37°C with shaking.
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
-
Dry the desalted peptides in a vacuum centrifuge and resuspend in a small volume of 0.1% formic acid for LC-MS/MS analysis.
Data Presentation
Quantitative data from mass spectrometry experiments should be presented in a clear and organized manner to facilitate comparison between different experimental conditions. The following table is an example of how to summarize quantitative proteomics data for identified acetylated proteins.
| Protein Accession | Gene Name | Protein Description | Peptide Sequence | Fold Change (Treatment vs. Control) | p-value |
| P04406 | H4C1 | Histone H4 | K(ac)GLGKGGAKRHRK(ac)VLR | 2.5 | 0.001 |
| P62805 | ACTB | Actin, cytoplasmic 1 | SYELPDGQVITIGNER | 1.2 | 0.045 |
| P08670 | VIM | Vimentin | K(ac)VESKELGK | 3.1 | 0.0005 |
| Q13547 | NPM1 | Nucleophosmin | DEDDEDK(ac)D | -1.8 | 0.012 |
Visualization of a Relevant Signaling Pathway
Protein acetylation is a key regulatory mechanism in many signaling pathways. A prominent example is the p53 signaling pathway, where acetylation of p53 is crucial for its activation in response to cellular stress, such as DNA damage.
Figure 2: p53 acetylation pathway in response to DNA damage.
Conclusion
The workflow described in this application note provides a powerful and specific method for the enrichment and identification of acetylated proteins. By combining metabolic labeling with this compound, click chemistry, and advanced mass spectrometry, researchers can gain valuable insights into the role of protein acetylation in health and disease. This approach is highly adaptable and can be applied to various biological systems, making it an invaluable tool for academic research and drug discovery.
References
- 1. Targeting the acetylation signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Protein Acetylation: Mechanisms & Biological Significance - Creative Proteomics [creative-proteomics.com]
- 6. confluore.com [confluore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. interchim.fr [interchim.fr]
Visualizing Sodium 4-Pentynoate Labeled Cells with Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with bioorthogonal chemical reporters has emerged as a powerful strategy for visualizing and characterizing biomolecules in their native environment. Sodium 4-pentynoate, a terminal alkyne-containing analog of butyrate, serves as a versatile metabolic precursor that can be incorporated into various biomolecules through cellular metabolic pathways. Once incorporated, the alkyne handle can be specifically and efficiently tagged with a fluorescent probe via "click chemistry," enabling sensitive and high-resolution visualization by fluorescence microscopy. This application note provides detailed protocols for labeling cells with this compound and visualizing the incorporated label using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
The primary applications of this technique include the visualization of protein lipidation (specifically, prenylation) and glycosylation. These post-translational modifications play crucial roles in a multitude of cellular processes, including signal transduction, protein trafficking, and cell-cell interactions. Aberrant prenylation and glycosylation are implicated in various diseases, including cancer and neurodegenerative disorders, making the visualization of these processes critical for both basic research and drug development.
Principle of the Method
The workflow for visualizing this compound labeled cells involves two key steps:
-
Metabolic Labeling: Cells are incubated with this compound, which is taken up by the cells and metabolically incorporated into biomolecules. For instance, it can be converted into an analog of farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP) and subsequently attached to proteins by prenyltransferases.
-
Fluorescence Detection via Click Chemistry: The alkyne-modified biomolecules are then detected by a highly specific and efficient chemical ligation reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, the terminal alkyne on the incorporated 4-pentynoate moiety reacts with a fluorescently-labeled azide to form a stable triazole linkage. The resulting fluorescently tagged biomolecules can then be visualized using standard fluorescence microscopy techniques.
Experimental Workflow for Labeling and Visualization
Caption: A generalized workflow for visualizing this compound labeled cells.
Application: Visualizing Protein Prenylation
Protein prenylation is a post-translational modification that involves the attachment of isoprenoid lipids, such as farnesyl and geranylgeranyl groups, to cysteine residues of target proteins. This modification is crucial for the membrane association and function of many signaling proteins, including small GTPases of the Ras superfamily.
Signaling Pathway Example: Ras Signaling
The Ras proteins (H-Ras, K-Ras, and N-Ras) are key regulators of cell growth, proliferation, and survival. Their function is critically dependent on farnesylation for proper localization to the plasma membrane, where they can be activated by upstream signals and subsequently activate downstream effector pathways like the RAF-MEK-ERK cascade.
Simplified Ras Signaling Pathway and the Role of Prenylation
Caption: Role of prenylation in Ras signaling pathway activation.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
Materials:
-
Mammalian cells of interest (e.g., HeLa, HEK293, COS-7)
-
Complete cell culture medium
-
This compound (stock solution in sterile water or PBS, e.g., 100 mM)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or coverslips
Procedure:
-
Seed cells onto culture plates or coverslips at a density that will result in 70-80% confluency at the time of labeling.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
The next day, remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound. A typical starting concentration is 50-100 µM. Optimize the concentration for your specific cell line and experimental goals.
-
Incubate the cells for the desired labeling period. A common incubation time is 16-24 hours. The optimal time may vary depending on the metabolic rate of the cells and the turnover of the target biomolecules.
-
After incubation, proceed to the fixation and click chemistry steps.
Protocol 2: Fixation, Permeabilization, and Copper-Catalyzed Click Chemistry (CuAAC)
Materials:
-
Metabolically labeled cells on coverslips
-
PBS
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1-0.5% Triton X-100 in PBS
-
Wash solution: 3% Bovine Serum Albumin (BSA) in PBS
-
Click Reaction Cocktail (prepare fresh):
-
Fluorescent azide (e.g., Alexa Fluor 488 azide, stock in DMSO)
-
Copper(II) sulfate (CuSO₄, stock in water, e.g., 50 mM)
-
Sodium ascorbate (stock in water, e.g., 500 mM, prepare fresh)
-
Copper(I)-stabilizing ligand (e.g., THPTA, stock in water, e.g., 100 mM)
-
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, add the components in the following order, vortexing gently after each addition:
-
885 µL of PBS
-
10 µL of fluorescent azide stock (e.g., 1 mM stock for a final concentration of 10 µM)
-
20 µL of CuSO₄ stock (final concentration 1 mM)
-
10 µL of THPTA stock (final concentration 1 mM)
-
75 µL of freshly prepared sodium ascorbate stock (final concentration ~37.5 mM)
-
-
Remove the wash solution from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with 3% BSA in PBS for 5 minutes each.
-
-
Counterstaining and Mounting:
-
If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.
-
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for the visualization of this compound labeled cells.
Table 1: Recommended Reagent Concentrations for Metabolic Labeling and CuAAC
| Reagent | Stock Concentration | Final Concentration | Incubation Time |
| Metabolic Labeling | |||
| This compound | 100 mM | 50 - 200 µM | 16 - 24 hours |
| CuAAC Reaction | |||
| Fluorescent Azide | 1-10 mM (in DMSO) | 1 - 25 µM | 30 - 60 minutes |
| Copper(II) Sulfate (CuSO₄) | 50 mM (in H₂O) | 100 µM - 1 mM | 30 - 60 minutes |
| Sodium Ascorbate | 500 mM (in H₂O) | 2.5 - 5 mM | 30 - 60 minutes |
| THPTA Ligand | 100 mM (in H₂O) | 100 µM - 1 mM | 30 - 60 minutes |
Table 2: Example of Quantitative Fluorescence Analysis
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| HeLa | Control (No 4-pentynoate) | 150 ± 20 | 1.0 |
| HeLa | 100 µM this compound | 2500 ± 300 | 16.7 |
| HEK293 | Control (No 4-pentynoate) | 120 ± 15 | 1.0 |
| HEK293 | 100 µM this compound | 3100 ± 450 | 25.8 |
Note: Fluorescence intensity values are hypothetical and will vary depending on the cell type, labeling efficiency, fluorophore, and imaging system.
Troubleshooting
-
High Background Fluorescence:
-
Ensure thorough washing after the click reaction.
-
Reduce the concentration of the fluorescent azide.
-
Use a fluorescent azide with a hydrophilic linker to improve solubility and reduce non-specific binding.[1]
-
Ensure complete removal of unreacted click chemistry reagents.
-
-
Low or No Signal:
-
Increase the concentration of this compound or the incubation time.
-
Optimize the fixation and permeabilization conditions for your cell type.
-
Ensure the sodium ascorbate solution is freshly prepared, as it is prone to oxidation.
-
Confirm the activity of your fluorescent azide.
-
Increase the concentration of the click chemistry reagents.
-
-
Cell Morphology Issues:
-
Ensure the PFA solution is fresh and properly buffered.
-
Use a lower concentration of Triton X-100 for permeabilization if cells appear damaged.
-
Minimize exposure to the copper catalyst, especially for live-cell imaging applications (consider strain-promoted click chemistry as an alternative).
-
Conclusion
Metabolic labeling with this compound followed by click chemistry-mediated fluorescent tagging is a robust and versatile method for visualizing post-translationally modified biomolecules in cells. The detailed protocols and guidelines provided in this application note will enable researchers to effectively implement this technique to study the roles of protein prenylation and other modifications in various biological processes and disease states. Careful optimization of labeling and reaction conditions is crucial for achieving high-quality, specific, and quantifiable fluorescence imaging results.
References
Application of Sodium 4-Pentynoate in Primary Cell Culture Experiments: A Detailed Guide for Researchers
Introduction
Sodium 4-pentynoate is a valuable chemical tool for the investigation of protein acylation, a crucial post-translational modification, in primary cell cultures. As a terminal alkyne-containing fatty acid analog, it serves as a bioorthogonal chemical reporter. Once introduced to primary cells, it is metabolized and incorporated into proteins by cellular enzymes involved in processes like S-palmitoylation and N-myristoylation. The embedded alkyne group then allows for the selective detection and analysis of these acylated proteins through a highly specific and efficient bioorthogonal reaction known as "click chemistry." This enables researchers to study the dynamics of protein acylation in various cellular processes, particularly in sensitive primary cell models like neurons.
This document provides detailed application notes and protocols for the use of this compound in primary cell culture experiments, with a focus on metabolic labeling, cytotoxicity assessment, and the subsequent detection of acylated proteins.
I. Application Notes
This compound is primarily utilized for the metabolic labeling of acylated proteins. This technique allows for the study of dynamic cellular processes where protein lipidation plays a key regulatory role.
Key Applications:
-
Profiling Protein Acylation: Enables the identification and characterization of proteins undergoing S-palmitoylation and other forms of fatty acylation in primary cells.
-
Studying Dynamic Acylation: Facilitates the investigation of changes in protein acylation in response to various stimuli, such as neuronal activation, growth factor signaling, or drug treatment.
-
Investigating Subcellular Localization: Allows for the visualization of acylated proteins within specific subcellular compartments of primary cells.
-
Quantitative Proteomics: In combination with techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), it can be used for the quantitative analysis of changes in the acyl-proteome.
Cell Type Suitability:
This compound has been successfully used in various mammalian cell lines. For primary cell cultures, it is particularly valuable for studying post-mitotic cells like neurons, where traditional labeling methods can be challenging. Successful application in primary cortical and hippocampal neurons has been documented, providing insights into synaptic plasticity and neuronal signaling.
Principle of the Method:
The application of this compound involves a two-step process:
-
Metabolic Labeling: Primary cells are incubated with this compound, which is taken up by the cells and activated to its coenzyme A thioester, 4-pentynoyl-CoA. This alkyne-tagged acyl-CoA is then used by cellular acyltransferases to modify target proteins.
-
Click Chemistry Detection: After labeling, the alkyne-modified proteins are detected by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction involves ligating an azide-functionalized reporter molecule (e.g., a fluorophore or biotin) to the alkyne tag on the protein. This allows for visualization by fluorescence microscopy or enrichment for mass spectrometry-based identification.
II. Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in primary cell culture experiments. It is crucial to note that optimal conditions may vary depending on the specific primary cell type and experimental goals.
Table 1: Recommended Labeling Conditions for Primary Neurons
| Parameter | Recommended Range | Notes |
| Concentration | 25 - 100 µM | Higher concentrations may lead to increased labeling but also potential cytotoxicity. Optimization is recommended. |
| Incubation Time | 4 - 24 hours | Longer incubation times generally result in higher signal intensity. For studying rapid dynamic processes, shorter times may be necessary. |
| Cell Culture Medium | Standard primary neuron culture medium (e.g., Neurobasal with B-27 supplement) | The presence of serum may influence fatty acid uptake and metabolism. |
Table 2: Cytotoxicity Data (Illustrative)
| Concentration (µM) | Cell Viability (% of Control) - MTT Assay | Observation |
| 0 (Control) | 100% | Normal cell morphology and viability. |
| 25 | 95 - 100% | Generally well-tolerated with minimal impact on viability. |
| 50 | 90 - 95% | Minor to no significant decrease in viability observed in many cell types. |
| 100 | 80 - 90% | Potential for a slight reduction in cell viability. Careful monitoring is advised. |
| >200 | < 80% | Increased likelihood of cytotoxicity. |
III. Experimental Protocols
Protocol 1: Metabolic Labeling of Primary Neurons with this compound
This protocol describes the general procedure for labeling primary cortical or hippocampal neurons with this compound.
Materials:
-
Primary neuronal culture (e.g., rat or mouse cortical/hippocampal neurons)
-
This compound
-
Complete primary neuron culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free water
Procedure:
-
Prepare Stock Solution: Prepare a 100 mM stock solution of this compound in sterile, nuclease-free water. Gently warm and vortex to dissolve completely. Filter-sterilize the stock solution using a 0.22 µm syringe filter. Store at -20°C in small aliquots.
-
Cell Culture: Culture primary neurons to the desired developmental stage (e.g., days in vitro, DIV).
-
Labeling: Thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 50 µM).
-
Medium Exchange: Remove the existing culture medium from the primary neurons and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 16-24 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess labeling reagent. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. The cell lysate is now ready for downstream analysis via click chemistry.
Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay
This protocol outlines the procedure for determining the cytotoxicity of this compound in primary neurons using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Primary neuronal culture plated in a 96-well plate
-
This compound
-
Complete primary neuron culture medium
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at a suitable density and allow them to adhere and mature for the desired period.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM). Include a "no-cell" control with medium only.
-
Incubation: Incubate the plate for the same duration as the planned metabolic labeling experiment (e.g., 24 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a 96-well plate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the absorbance of the "no-cell" control. Plot the cell viability against the concentration of this compound to determine the dose-response curve.
Protocol 3: Click Chemistry Reaction for Visualization of Labeled Proteins
This protocol describes the copper(I)-catalyzed click reaction to attach a fluorescent azide probe to alkyne-labeled proteins in cell lysates for visualization by SDS-PAGE.
Materials:
-
Cell lysate containing 4-pentynoate-labeled proteins
-
Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Prepare Reagents:
-
TCEP: 10 mM in water (prepare fresh)
-
Azide-fluorophore: 100 µM in DMSO
-
TBTA: 2 mM in DMSO
-
CuSO₄: 50 mM in water
-
Sodium ascorbate: 100 mM in water (prepare fresh)
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
50 µg of cell lysate
-
Adjust volume to 40 µL with PBS
-
2 µL of 10 mM TCEP
-
1 µL of 100 µM Azide-fluorophore
-
2 µL of 2 mM TBTA
-
Vortex briefly.
-
-
Initiate Reaction:
-
Add 2 µL of 50 mM CuSO₄.
-
Add 2 µL of 100 mM sodium ascorbate.
-
Vortex briefly.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Sample Preparation for SDS-PAGE: Add 4X SDS-PAGE loading buffer to the reaction mixture, heat at 95°C for 5 minutes.
-
Electrophoresis and Imaging: Run the samples on an SDS-PAGE gel. After electrophoresis, visualize the fluorescently labeled proteins using a fluorescence gel scanner.
IV. Visualizations
Signaling Pathway: Activity-Dependent Palmitoylation of Synaptic Proteins
Neuronal activity can trigger signaling cascades that lead to dynamic changes in the palmitoylation of key synaptic proteins, such as the postsynaptic density protein 95 (PSD-95). This process is crucial for synaptic plasticity, the molecular basis of learning and memory. The palmitoylation state of PSD-95, regulated by palmitoyl-acyl transferases (PATs) like ZDHHC enzymes and acyl-protein thioesterases (APTs), influences its localization and interaction with AMPA receptors at the synapse.
Caption: Activity-dependent regulation of PSD-95 palmitoylation at the synapse.
Experimental Workflow: Metabolic Labeling and Proteomic Analysis
The general workflow for investigating protein acylation in primary cells using this compound involves several key steps, from cell culture and labeling to protein identification by mass spectrometry.
Caption: Workflow for proteomic analysis of acylated proteins.
Logical Relationship: Bioorthogonal Labeling Strategy
The core principle of using this compound relies on the bioorthogonal nature of the alkyne tag and the subsequent click chemistry reaction, which allows for specific detection without interfering with native cellular processes.
Caption: Bioorthogonal labeling strategy overview.
Probing Histone Acetylation Dynamics with Sodium 4-Pentynoate: A Bioorthogonal Approach
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a fundamental epigenetic modification that plays a critical role in regulating gene expression, chromatin structure, and cellular processes. The dynamic nature of histone acetylation, governed by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs), is crucial for cellular homeostasis and is often dysregulated in diseases such as cancer. Studying these dynamics has traditionally relied on methods like chromatin immunoprecipitation (ChIP) and mass spectrometry, which provide snapshots of acetylation states but can be challenging for tracking the flux of this modification.
Sodium 4-pentynoate, a cell-permeable alkyne-tagged short-chain fatty acid, offers a powerful bioorthogonal chemical reporter strategy to metabolically label and visualize newly acetylated histones.[1][2][3] Once inside the cell, it is converted into its corresponding acyl-CoA analog, 4-pentynoyl-CoA, which is then utilized by HATs to modify the lysine residues of histones and other proteins.[1][2] The incorporated alkyne handle serves as a bioorthogonal tag that can be specifically and covalently linked to a reporter molecule, such as a fluorophore or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][3][4] This approach allows for the sensitive and specific detection, enrichment, and quantification of newly synthesized histone acetylation, providing a temporal resolution that is complementary to traditional methods.
These application notes provide detailed protocols for the use of this compound to study histone acetylation dynamics in cultured mammalian cells, from metabolic labeling to downstream analysis by fluorescence imaging and Western blotting.
Principle of the Method
The experimental workflow for using this compound to study histone acetylation dynamics involves three main stages:
-
Metabolic Labeling: Cultured cells are incubated with this compound. The compound is taken up by the cells and enzymatically converted to 4-pentynoyl-CoA. This alkyne-containing acetyl-CoA analog is then used by HATs to acylate the lysine residues on histone tails.
-
Click Chemistry Ligation: After labeling, cells are lysed, and the proteome, including the alkyne-modified histones, is reacted with an azide-functionalized reporter probe (e.g., azide-fluorophore or azide-biotin) in the presence of a copper(I) catalyst. This results in the covalent attachment of the reporter to the modified histones.
-
Downstream Analysis: The tagged histones can then be visualized by in-gel fluorescence, detected by Western blotting (if using a biotin tag followed by streptavidin-HRP), or enriched for identification and quantification by mass spectrometry.
Signaling Pathway and Experimental Workflow
Caption: Workflow for metabolic labeling and detection of histone acetylation using this compound.
Quantitative Data Summary
The extent of histone labeling with this compound is dependent on both the concentration of the probe and the incubation time. The following table summarizes representative quantitative data from studies using alkyne-tagged acetate analogs.[1]
| Cell Line | This compound Concentration (mM) | Incubation Time (hours) | Observed Histone Labeling | Detection Method |
| Jurkat T cells | 0 | 8 | Basal | In-gel Fluorescence |
| Jurkat T cells | 2.5 | 8 | Moderate | In-gel Fluorescence |
| Jurkat T cells | 5.0 | 8 | Strong | In-gel Fluorescence |
| Jurkat T cells | 10.0 | 8 | Saturated | In-gel Fluorescence |
| Jurkat T cells | 5.0 | 2 | Low | In-gel Fluorescence |
| Jurkat T cells | 5.0 | 4 | Moderate | In-gel Fluorescence |
| Jurkat T cells | 5.0 | 6 | Strong | In-gel Fluorescence |
| Jurkat T cells | 5.0 | 8 | Strong | In-gel Fluorescence |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the treatment of cultured mammalian cells with this compound to achieve metabolic labeling of histones.
Materials:
-
Mammalian cell line of interest (e.g., Jurkat, HeLa, HEK293T)
-
Complete cell culture medium
-
This compound (stock solution of 100 mM in sterile PBS or culture medium, pH 7.4)
-
Cell culture plates/flasks
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed complete culture medium. Optimal concentrations typically range from 2.5 to 10 mM.[1] A dose-response experiment is recommended to determine the optimal concentration for your cell line and experimental goals.
-
Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle-only control (medium without this compound).
-
Incubate the cells for the desired period. A time course of 2 to 8 hours is a good starting point to determine optimal labeling.[1]
-
After incubation, harvest the cells by scraping or trypsinization.
-
Wash the cell pellet twice with ice-cold PBS to remove any residual labeling medium.
-
The cell pellet can be used immediately for histone extraction or stored at -80°C.
Protocol 2: Histone Extraction
This protocol describes a simple acid extraction method for isolating histones from metabolically labeled cells.
Materials:
-
Labeled cell pellet from Protocol 1
-
Lysis Buffer (10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, 1.5 mM PMSF)
-
0.4 N Sulfuric Acid (H₂SO₄)
-
Trichloroacetic acid (TCA)
-
Ice-cold acetone
-
Microcentrifuge
Procedure:
-
Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer per 10⁷ cells and incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant. Resuspend the nuclear pellet in 0.4 N H₂SO₄ at a concentration of 4 x 10⁷ nuclei/mL.
-
Incubate on a rotator at 4°C for at least 4 hours or overnight.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the cellular debris.
-
Transfer the supernatant containing the acid-soluble histones to a new tube.
-
Add TCA to the supernatant to a final concentration of 20% (v/v) to precipitate the histones.
-
Incubate on ice for at least 1 hour.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.
-
Discard the supernatant and wash the pellet twice with ice-cold acetone.
-
Air-dry the histone pellet and resuspend in sterile water.
-
Determine the protein concentration using a BCA or Bradford assay.
Protocol 3: Click Chemistry Reaction for In-Gel Fluorescence
This protocol describes the ligation of an azide-fluorophore to alkyne-labeled histones for visualization by SDS-PAGE.
Materials:
-
Extracted alkyne-labeled histones from Protocol 2
-
Azide-fluorophore (e.g., Azide-TAMRA, Azide-Alexa Fluor 488; 10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP; 50 mM stock in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA; 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄; 50 mM stock in water)
-
SDS-PAGE loading buffer
Procedure:
-
In a microcentrifuge tube, combine the following in order:
-
20-50 µg of alkyne-labeled histones
-
Water to a final volume of 40 µL
-
5 µL of 10 mM azide-fluorophore (final concentration: 1 mM)
-
1 µL of 50 mM TCEP (final concentration: 1 mM)
-
2 µL of 10 mM TBTA (final concentration: 0.4 mM)
-
-
Vortex briefly to mix.
-
Add 2 µL of 50 mM CuSO₄ (final concentration: 2 mM) to initiate the reaction.
-
Vortex briefly and incubate at room temperature for 1 hour in the dark.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Analyze the samples by SDS-PAGE. Visualize the fluorescently labeled histones using an appropriate gel scanner before staining with Coomassie Blue to visualize total protein.
Logical Relationship Diagram
References
- 1. Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical reporters of protein methylation and acetylation (Chapter 5) - Epigenomics [cambridge.org]
- 3. Bioorthogonal chemical reporters for monitoring protein acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Protein S-acylation with Sodium 4-pentynoate: A Detailed Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A detailed protocol for the detection of protein S-acylation using the metabolic label sodium 4-pentynoate is now available, providing researchers, scientists, and drug development professionals with a powerful tool to investigate this critical post-translational modification. This guide offers comprehensive application notes, step-by-step experimental procedures, and data presentation standards to facilitate the study of protein lipidation and its role in cellular signaling and disease.
Protein S-acylation, the reversible addition of fatty acids to cysteine residues, plays a crucial role in regulating protein localization, stability, and function.[1][2] Dysregulation of this process has been implicated in numerous diseases, including cancer and neurodegenerative disorders. The use of bioorthogonal chemical reporters, such as this compound, coupled with click chemistry, has emerged as a robust method for the sensitive and specific detection of S-acylated proteins.[1] This technique allows for the metabolic incorporation of an alkyne-tagged fatty acid analog into proteins, which can then be visualized or affinity-purified for downstream analysis.
Application Notes
This protocol details the metabolic labeling of cellular proteins with this compound, a short-chain fatty acid analog containing a terminal alkyne. This bioorthogonal handle allows for the covalent attachment of a reporter molecule, such as biotin or a fluorophore, via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry." This method offers a significant advantage over traditional radiolabeling techniques by avoiding the use of hazardous materials and providing a more versatile platform for detection and analysis.
The choice of a shorter-chain fatty acid analog like 4-pentynoate can be advantageous in certain experimental contexts, potentially offering different labeling kinetics or substrate specificities compared to more commonly used long-chain analogs like 17-octadecynoate (17-ODYA). However, researchers should be aware that the efficiency of incorporation can vary between different fatty acid analogs and cell types.
Experimental Protocols
I. Metabolic Labeling of Cells with this compound
This initial step involves the incubation of cultured cells with the alkyne-containing fatty acid analog, allowing for its metabolic incorporation into proteins by the cellular machinery.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO or water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare the labeling medium by supplementing the complete cell culture medium with the desired final concentration of this compound. Optimal concentrations may range from 25 to 100 µM and should be empirically determined for each cell line and experimental condition.
-
Aspirate the existing medium from the cells and wash once with PBS.
-
Add the labeling medium to the cells and incubate for a period of 4 to 16 hours. The optimal incubation time will depend on the turnover rate of S-acylation for the protein of interest. For proteins with rapid turnover, such as Ras, shorter labeling times of 1-4 hours may be sufficient.[1]
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated label.
-
Proceed immediately to cell lysis or store the cell pellets at -80°C for later use.
II. Cell Lysis
This step aims to solubilize cellular proteins while preserving the labile S-acyl thioester linkage.
Materials:
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease inhibitors)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Add an appropriate volume of ice-cold lysis buffer to the washed cell pellet.
-
Incubate on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
III. Click Chemistry Reaction
This core step involves the covalent ligation of a reporter molecule (e.g., biotin-azide) to the alkyne-labeled proteins.
Materials:
-
Protein lysate (from step II)
-
Biotin-azide (or other azide-functionalized reporter)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
Procedure:
-
In a microcentrifuge tube, combine the following reagents in order:
-
Protein lysate (typically 500 µg to 1 mg)
-
Biotin-azide (final concentration of 100 µM)
-
TCEP (final concentration of 1 mM)
-
TBTA (final concentration of 100 µM)
-
-
Vortex briefly to mix.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Immediately add freshly prepared sodium ascorbate to a final concentration of 1 mM to reduce Cu(II) to the catalytic Cu(I) state.
-
Incubate the reaction at room temperature for 1 to 2 hours with gentle rotation.
IV. Affinity Purification of S-acylated Proteins
This step utilizes the high affinity of streptavidin for biotin to enrich the labeled proteins.
Materials:
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., PBS with 0.1% SDS)
-
Elution Buffer (e.g., SDS-PAGE sample buffer containing β-mercaptoethanol or DTT)
Procedure:
-
Pre-wash the streptavidin-agarose beads with the wash buffer.
-
Add the bead slurry to the click chemistry reaction mixture.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with the wash buffer (at least 3-4 times) to remove non-specifically bound proteins.
-
To elute the captured proteins, resuspend the beads in elution buffer and heat at 95-100°C for 5-10 minutes.
-
Pellet the beads by centrifugation and collect the supernatant containing the enriched S-acylated proteins.
V. Detection and Analysis
The enriched proteins can be analyzed by various methods, including Western blotting for specific proteins of interest or mass spectrometry for proteome-wide identification.
Quantitative Data Presentation
To facilitate the comparison of different S-acylation detection methods, the following table summarizes key quantitative parameters.
| Method | Principle | Typical Number of Identified Proteins | Fold Enrichment (S/N Ratio) | Throughput | Key Advantages | Key Limitations |
| Metabolic Labeling with Click Chemistry | In vivo incorporation of a bioorthogonal fatty acid analog followed by chemical tagging. | Hundreds to thousands | High | High | Allows for pulse-chase analysis of dynamic acylation; high sensitivity. | Potential for metabolic interference by the analog; may not label all S-acylated proteins. |
| Acyl-Biotin Exchange (ABE) | Chemical replacement of S-acyl groups with biotin on native proteins. | Hundreds to over a thousand | Moderate to High | Moderate | Detects endogenous S-acylation without metabolic perturbation; applicable to tissues.[3] | Can have high background from non-specific labeling; does not provide temporal information.[3] |
| Acyl-Resin Assisted Capture (Acyl-RAC) | Direct capture of S-acylated proteins on a thiol-reactive resin after thioester cleavage. | Hundreds | Moderate | Moderate | Fewer steps than ABE, potentially reducing sample loss. | Similar to ABE, can have background and lacks temporal resolution. |
| Radioactive Labeling | Metabolic incorporation of a radiolabeled fatty acid. | Single protein to small scale | Variable | Low | "Gold standard" for confirming acylation of a specific protein. | Use of hazardous materials; low sensitivity and throughput; long exposure times.[4] |
Visualizing S-acylation in a Signaling Context
S-acylation is a key regulator of the Ras signaling pathway, which is crucial for cell proliferation, differentiation, and survival. The farnesylation and subsequent S-acylation of Ras proteins are critical for their proper localization to the plasma membrane and downstream signaling.
Caption: S-acylation dependent Ras signaling pathway.
The provided experimental workflow for detecting S-acylated proteins offers a robust and versatile approach for researchers.
Caption: Experimental workflow for S-acylation detection.
References
- 1. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Dynamic Protein S-Acylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Proteomics of Protein Acetylation using Sodium 4-Pentynoate
Introduction
Protein acetylation is a dynamic and reversible post-translational modification (PTM) that plays a critical role in regulating a vast array of cellular processes, including gene expression, enzyme activity, protein stability, and signal transduction.[1][2] The study of the "acetylome" is crucial for understanding disease mechanisms and for the development of novel therapeutics. However, identifying and quantifying acetylation events can be challenging due to the low abundance and substoichiometric nature of this modification.[1][3]
Metabolic labeling with chemical reporters offers a powerful strategy to overcome these challenges. Sodium 4-pentynoate, an alkyne-containing analog of acetate, serves as a chemical reporter for protein acetylation.[4] When introduced to cells, it is metabolized and incorporated into proteins by lysine acetyltransferases (KATs).[5][6] The incorporated alkyne handle enables the selective attachment of biotin or fluorescent tags via a highly specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[3][7][8] This allows for the efficient enrichment and subsequent identification and quantification of newly acetylated proteins by mass spectrometry (MS), providing a snapshot of dynamic acetylation events within the cell.[9][10]
Applications
-
Profiling Acetyltransferase Activity: Identify substrates of specific lysine acetyltransferases (KATs) and assess changes in their activity in response to stimuli or inhibitors.[6][10]
-
Drug Discovery and Development: Screen for compounds that modulate protein acetylation and evaluate the on-target and off-target effects of drugs targeting KATs or lysine deacetylases (KDACs).
-
Biomarker Discovery: Identify changes in protein acetylation patterns associated with disease states, which may serve as novel biomarkers.[2]
-
Understanding Cellular Signaling: Elucidate the role of dynamic protein acetylation in various signaling pathways and cellular processes.[11]
Experimental Workflow
The overall workflow for quantitative proteomics analysis of protein acetylation using this compound involves several key stages, from metabolic labeling in live cells to data analysis.
Caption: Workflow for acetylome analysis using this compound.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells
This protocol describes the metabolic incorporation of 4-pentynoate into cellular proteins.
-
Cell Culture: Plate mammalian cells (e.g., HeLa, HEK293T) and grow to 70-80% confluency in standard growth medium.
-
Labeling: Replace the growth medium with fresh medium containing 200 µM to 5 mM of this compound.[5] The optimal concentration and labeling time (typically 8-16 hours) should be determined empirically for each cell line and experimental condition.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Collection: Scrape the cells into PBS and pellet them by centrifugation at 500 x g for 5 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
Protocol 2: Cell Lysis and Protein Extraction
This protocol is for extracting total protein from the labeled cells.
-
Lysis Buffer: Prepare a lysis buffer suitable for proteomics, such as RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide). For improved solubilization, MS-compatible surfactants can be used.[12]
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer.
-
Sonication: Sonicate the lysate on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off) to ensure complete cell disruption and to shear DNA.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol attaches an azide-biotin tag to the alkyne-modified proteins for affinity purification.[9][10]
-
Reaction Mix Preparation: For a 1 mg protein sample, prepare the following reagents.
-
Protein Lysate: 1 mg in an appropriate volume of lysis buffer.
-
Azide-Biotin: 100 µM final concentration.
-
TCEP (Tris(2-carboxyethyl)phosphine): 1 mM final concentration (freshly prepared).
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): 100 µM final concentration (ligand to stabilize copper).
-
Copper(II) Sulfate (CuSO₄): 1 mM final concentration (freshly prepared).
-
-
Reaction: Add the reagents to the protein lysate in the following order: Azide-Biotin, TCEP, and TBTA. Mix gently.
-
Initiation: Add CuSO₄ to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
Protocol 4: Enrichment of Biotinylated Proteins
This protocol uses streptavidin beads to capture the biotin-tagged acetylated proteins.[9][10]
-
Bead Preparation: Wash high-capacity streptavidin agarose beads three times with the lysis buffer.
-
Protein Binding: Add the washed streptavidin beads to the click reaction lysate. Incubate for 2 hours at 4°C with end-over-end rotation.
-
Washing: Pellet the beads by centrifugation (e.g., 800 x g for 2 minutes). Discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with:
-
Lysis buffer containing 0.5% SDS.
-
8 M urea in 100 mM Tris-HCl, pH 8.0.
-
20% acetonitrile in 100 mM ammonium bicarbonate.
-
100 mM ammonium bicarbonate.
-
Protocol 5: On-Bead Tryptic Digestion
This protocol releases the peptides from the captured proteins for MS analysis.[10]
-
Reduction & Alkylation:
-
Resuspend the beads in 100 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Digestion:
-
Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalting: Desalt the peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.[1]
Protocol 6: LC-MS/MS Analysis and Data Processing
This protocol outlines the mass spectrometry analysis.
-
LC Separation: Separate the desalted peptides using a nano-liquid chromatography (nano-LC) system with a C18 reverse-phase column and a suitable gradient (e.g., 5-40% acetonitrile over 90 minutes).[11]
-
MS Analysis: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Processing:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer, Skyline) to search the MS/MS spectra against a protein database.[11]
-
Identify peptides and their corresponding proteins.
-
Perform label-free quantification (LFQ) by comparing peptide intensities across different samples to determine relative changes in acetylation levels.[11]
-
Data Presentation
Quantitative proteomics data should be presented in a clear, tabular format to facilitate interpretation and comparison between samples. The table should include statistical analysis to highlight significant changes.
Table 1: Representative Data for Differentially Acetylated Proteins in Drug-Treated vs. Control Cells
| Protein ID (UniProt) | Gene Name | Peptide Sequence | Acetylation Site | Fold Change (Treated/Control) | p-value | Biological Function |
| P04908 | H4C1 | DNIQGITKPAIR | K12 | 2.85 | 0.001 | Chromatin organization |
| P62805 | ACTB | AGFAGDDAPR | K52 | -1.92 | 0.015 | Cytoskeleton |
| P08238 | HSP90AA1 | IMLINSLHSLTKDE | K294 | 3.14 | 0.005 | Protein folding |
| Q06830 | PRKDC | VLLPLKGSAPFR | K321 | 1.78 | 0.041 | DNA damage repair |
| P00558 | LDHA | TAGEVDLKDYVK | K128 | -2.50 | 0.009 | Glycolysis |
Signaling Pathway Visualization
Protein acetylation is a key regulatory mechanism in many signaling pathways. For instance, the acetylation of histones by KATs and their deacetylation by KDACs dynamically regulate gene expression.
Caption: Regulation of protein function by acetylation/deacetylation.
References
- 1. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Acetylomics Reveals Dynamics of Protein Lysine Acetylation in Mouse Livers During Aging and Upon the Treatment of Nicotinamide Mononucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Reporter for Visualizing Metabolic Cross-Talk between Carbohydrate Metabolism and Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of lysine acetyltransferase p300 substrates using 4-pentynoyl-coenzyme A and bioorthogonal proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 12. A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes: Sodium 4-Pentynoate Labeling for In-Gel Fluorescence Scanning
Introduction
The analysis of dynamic cellular processes such as post-translational modifications (PTMs) is crucial for understanding cell biology and disease mechanisms. Metabolic labeling using bioorthogonal chemical reporters offers a powerful method to investigate these events in living cells. Sodium 4-pentynoate, a fatty acid analog containing a terminal alkyne group, can be metabolically incorporated into proteins and lipids.[1][2] This two-step approach involves the introduction of the alkyne tag into biomolecules, followed by the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[3][4] By clicking an azide-functionalized fluorescent dye onto the alkyne-tagged proteins, researchers can specifically visualize and quantify modified proteins directly within a polyacrylamide gel using standard fluorescence imagers.[5] This method provides superior sensitivity and a wider dynamic range compared to traditional staining methods like Coomassie Brilliant Blue.[5]
These application notes provide a detailed protocol for labeling proteins in cultured cells with this compound, performing the click chemistry reaction with a fluorescent azide, and detecting the labeled proteins by in-gel fluorescence scanning.
Experimental Workflow and Principle
The overall experimental process involves metabolically incorporating the alkyne tag, preparing a protein lysate, conjugating a fluorescent probe via click chemistry, separating proteins by SDS-PAGE, and finally, visualizing the labeled proteins.
Caption: Overall workflow for this compound labeling and in-gel detection.
The core of this technique is a two-step labeling and detection process. First, the alkyne-containing fatty acid is incorporated into proteins. Second, a fluorescent azide is covalently attached for detection.
Caption: The two-step chemical principle of metabolic labeling and click reaction.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Seeding: Plate mammalian cells on the appropriate culture dishes and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare fresh culture medium. Warm the medium to 37°C. Add this compound from a stock solution to a final concentration of 50-200 µM. Note: The optimal concentration should be determined empirically for each cell line and experimental condition.
-
Labeling: Remove the existing medium from the cells and wash once with warm PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for a period ranging from 4 to 24 hours under standard culture conditions (37°C, 5% CO₂). The incubation time will depend on the turnover rate of the protein modification of interest.
-
Cell Harvest: After incubation, place the culture dishes on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
Protocol 2: Cell Lysis and Protein Extraction
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the washed cell pellet or plate.
-
Incubation: Incubate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete cell lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Collect the supernatant containing the protein extract. Determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate can be used immediately or stored at -80°C.
Protocol 3: Click Chemistry Reaction
-
Reaction Setup: In a microcentrifuge tube, combine the following components. It is recommended to prepare a master mix for the click reagents.
-
Protein Lysate: 20-50 µg of alkyne-labeled protein.
-
Fluorescent Azide (e.g., Alexa Fluor 488 Azide): 25-100 µM final concentration.
-
Tris(2-carboxyethyl)phosphine (TCEP): 1 mM final concentration (from a fresh 50 mM stock in water).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM final concentration (optional, but recommended to stabilize Cu(I)).
-
Copper(II) Sulfate (CuSO₄): 1 mM final concentration (from a 50 mM stock in water).
-
-
Reaction Incubation: Vortex the mixture gently and incubate at room temperature for 1 hour in the dark.
-
Protein Precipitation (Cleanup): Add 4 volumes of ice-cold acetone to the reaction mixture. Vortex and incubate at -20°C for at least 1 hour (or overnight) to precipitate the protein.
-
Pelleting: Centrifuge at 15,000 x g for 10 minutes at 4°C. Carefully discard the supernatant.
-
Washing: Resuspend the protein pellet in 500 µL of ice-cold methanol and centrifuge again at 15,000 x g for 5 minutes at 4°C. Discard the supernatant. Air-dry the pellet for 5-10 minutes.
Protocol 4: In-Gel Fluorescence Scanning
-
Sample Preparation: Resuspend the dried protein pellet in an appropriate volume of 1X SDS-PAGE sample buffer (e.g., Laemmli buffer).
-
Denaturation: Heat the samples at 70-95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis according to standard procedures.
-
Gel Washing: After electrophoresis, place the gel in deionized water and wash for 5-10 minutes to remove residual SDS.[5]
-
Fluorescence Scanning: Scan the gel using a fluorescence imager or scanner equipped with the appropriate excitation and emission filters for the chosen fluorescent dye.[5]
-
Total Protein Staining (Optional): After fluorescence imaging, the gel can be stained with Coomassie Brilliant Blue or a total fluorescent protein stain (e.g., SYPRO Ruby) to visualize the total protein loading as a control.[5]
Data Presentation: Quantitative Parameters
The following table summarizes recommended starting concentrations and conditions for the key steps in the protocol. Optimization may be required for specific cell types and experimental goals.
| Parameter | Recommended Range/Value | Notes |
| Metabolic Labeling | ||
| This compound Conc. | 50 - 200 µM | Titrate for optimal signal-to-noise ratio. |
| Incubation Time | 4 - 24 hours | Dependent on the biological process being studied. |
| Click Chemistry Reaction | ||
| Protein Input | 20 - 50 µg | Per reaction. |
| Fluorescent Azide Conc. | 25 - 100 µM | Higher concentrations may increase background. |
| CuSO₄ Conc. | 1 mM | |
| TCEP Conc. | 1 mM | A reducing agent is essential to maintain copper in the Cu(I) state. |
| Reaction Time | 1 hour | At room temperature, protected from light. |
| In-Gel Fluorescence Scanning | ||
| Alexa Fluor 488 | Ex: ~495 nm / Em: ~519 nm | Common green fluorophore. |
| Alexa Fluor 568 | Ex: ~578 nm / Em: ~603 nm | Common orange/red fluorophore.[5] |
| Cy5 | Ex: ~650 nm / Em: ~670 nm | Common far-red fluorophore. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or Weak Fluorescent Signal | Inefficient metabolic labeling. | Optimize this compound concentration and incubation time. Ensure cells are healthy and metabolically active. |
| Incomplete click reaction. | Use freshly prepared reagent stocks, especially the TCEP reducing agent. Ensure all components were added correctly. | |
| Insufficient protein loaded. | Increase the amount of protein lysate in the click reaction and/or loaded onto the gel. | |
| High Background Signal | Excess fluorescent azide probe. | Ensure the protein precipitation and wash steps are performed thoroughly to remove unreacted probe. |
| Non-specific binding. | Reduce the concentration of the fluorescent azide probe in the click reaction. | |
| Smeared Fluorescent Bands | Protein degradation. | Keep samples on ice and use fresh protease inhibitors in the lysis buffer. |
| Incomplete protein precipitation. | Ensure complete precipitation by incubating at -20°C for a sufficient time. |
References
In Vitro Analysis of Acetyltransferase Substrates Using 4-Pentynoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro analysis of acetyltransferase substrates utilizing the chemical reporter 4-pentynoyl-CoA. This bioorthogonal approach allows for the sensitive detection and identification of protein substrates of specific lysine acetyltransferases (KATs), facilitating research in epigenetics, signal transduction, and drug discovery.
Introduction
Protein acetylation is a critical post-translational modification that regulates a vast array of cellular processes. The identification of substrates for individual acetyltransferases is key to unraveling their biological functions. This protocol describes a powerful in vitro method that employs 4-pentynoyl-CoA, an analog of the natural cofactor acetyl-CoA. This analog is transferred by KATs onto their protein substrates. The incorporated alkyne group then serves as a handle for "click chemistry," enabling the attachment of reporter molecules for visualization and affinity purification, ultimately leading to substrate identification by mass spectrometry.[1][2][3] This method offers a significant advantage over traditional radioactive assays by providing a non-radioactive, highly specific, and versatile platform for studying enzyme-substrate relationships.
Principle of the Method
The experimental workflow is based on a two-step process. First, an in vitro acetylation reaction is performed by incubating a protein source (e.g., cell lysate, nuclear extract, or purified proteins) with a purified lysine acetyltransferase and 4-pentynoyl-CoA. The acetyltransferase catalyzes the transfer of the 4-pentynoyl group onto lysine residues of its substrates. In the second step, the alkyne-modified proteins are detected by a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as click chemistry.[1][4][5][6] An azide-containing reporter molecule, such as a fluorophore (for in-gel fluorescence) or biotin (for affinity enrichment and mass spectrometry), is covalently attached to the modified proteins.[1]
Experimental Workflow and Signaling Pathway
The overall experimental workflow for identifying acetyltransferase substrates using 4-pentynoyl-CoA is depicted below.
Caption: Experimental workflow for the identification of acetyltransferase substrates.
Materials and Reagents
Key Reagents
| Reagent | Supplier | Catalog No. | Storage |
| 4-Pentynoyl-CoA | (Example) Cayman Chemical | 16542 | -20°C |
| Recombinant p300 | (Example) Enzo Life Sciences | BML-SE444 | -80°C |
| Azido-Rhodamine | (Example) Click Chemistry Tools | 1276 | -20°C |
| Azido-Biotin | (Example) Click Chemistry Tools | 1066 | -20°C |
| Tris(2-carboxyethyl)phosphine (TCEP) | (Example) Sigma-Aldrich | C4706 | Room Temp |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | (Example) Sigma-Aldrich | 678937 | -20°C |
| Copper(II) Sulfate (CuSO₄) | (Example) Sigma-Aldrich | C1297 | Room Temp |
| HeLa Nuclear Extract | (Example) Active Motif | 36010 | -80°C |
Buffers and Solutions
| Buffer/Solution | Composition |
| Reaction Buffer (1X) | 50 mM Tris-HCl (pH 7.9), 10% glycerol |
| Click Chemistry Premix (for 10 µL reaction) | 1 µL 1.7 mM CuSO₄, 1 µL 10 mM TCEP, 1 µL 1.7 mM TBTA, 1 µL Azide-Reporter (10 mM stock) |
| SDS-PAGE Loading Buffer (4X) | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol |
Experimental Protocols
Protocol 1: In Vitro Acetylation of Histones with 4-Pentynoyl-CoA
This protocol details the labeling of purified core histones with 4-pentynoyl-CoA using the lysine acetyltransferase p300.
Reaction Conditions:
| Component | Final Concentration/Amount |
| Extracted Core Histones | 5 µg |
| 4-Pentynoyl-CoA | 50 µM |
| Recombinant p300 | 125 ng |
| Reaction Buffer | to 20 µL |
| Incubation | 2 hours at 30°C |
Procedure:
-
In a microcentrifuge tube, combine 5 µg of extracted core histones with reaction buffer to a volume of 10 µL.
-
Add 125 ng of recombinant p300.
-
To initiate the reaction, add 50 µM of 4-pentynoyl-CoA.
-
Incubate the reaction mixture for 2 hours at 30°C.
-
To stop the reaction, add 4X SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Proceed to the click chemistry labeling protocol (Protocol 3).
Protocol 2: In Vitro Acetylation of Nuclear Extract Proteins
This protocol is designed for the identification of novel acetyltransferase substrates within a complex protein mixture, such as a nuclear extract.
Reaction Conditions:
| Component | Final Concentration/Amount |
| HeLa Nuclear Extract | 10 µg |
| 4-Pentynoyl-CoA | 50 µM |
| Recombinant p300 | 250 ng |
| Reaction Buffer | to 20 µL |
| Incubation | 2 hours at 30°C |
Procedure:
-
In a microcentrifuge tube, combine 10 µg of HeLa nuclear extract with reaction buffer to a volume of 10 µL.
-
Add 250 ng of recombinant p300. A negative control reaction omitting p300 should be prepared in parallel.
-
Add 50 µM of 4-pentynoyl-CoA to initiate the reaction.
-
Incubate for 2 hours at 30°C.
-
Stop the reaction by adding 4X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Proceed to the click chemistry labeling protocol.
Protocol 3: Click Chemistry Labeling of 4-Pentynoylated Proteins
This protocol describes the attachment of an azide-functionalized reporter molecule to the alkyne-modified proteins.
Procedure:
-
To the 20 µL stopped acetylation reaction, add the following click chemistry components in order:
-
1 µL of 10 mM Azido-Rhodamine (for fluorescence detection) or Azido-Biotin (for affinity purification).
-
1 µL of 10 mM TCEP.
-
1 µL of 1.7 mM TBTA.
-
1 µL of 1.7 mM CuSO₄.
-
-
Vortex the reaction mixture briefly.
-
Incubate at room temperature for 1 hour.
-
The labeled proteins are now ready for downstream analysis.
Downstream Analysis
In-Gel Fluorescence Scanning
-
Resolve the Azido-Rhodamine labeled proteins by SDS-PAGE.
-
After electrophoresis, scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for rhodamine.
-
A fluorescent signal will indicate the presence of proteins that have been 4-pentynoylated by the acetyltransferase.[1]
Affinity Purification and Mass Spectrometry
-
For Azido-Biotin labeled samples, proteins can be captured using streptavidin-conjugated beads.
-
After thorough washing to remove non-specifically bound proteins, the enriched proteins are eluted.
-
The eluted proteins are then subjected to in-solution or in-gel trypsin digestion.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein substrates and the specific sites of modification.[1]
Data Presentation
The following tables summarize the key quantitative parameters from the described protocols.
Table 1: Reagent Concentrations for In Vitro Acetylation
| Reagent | Protocol 1 (Histones) | Protocol 2 (Nuclear Extract) |
| Protein Substrate | 5 µg | 10 µg |
| 4-Pentynoyl-CoA | 50 µM | 50 µM |
| p300 | 125 ng | 250 ng |
| Total Reaction Volume | 20 µL | 20 µL |
Table 2: Click Chemistry Reaction Components
| Component | Stock Concentration | Volume per 20 µL Reaction | Final Concentration |
| Azide-Reporter | 10 mM | 1 µL | 0.5 mM |
| TCEP | 10 mM | 1 µL | 0.5 mM |
| TBTA | 1.7 mM | 1 µL | 85 µM |
| CuSO₄ | 1.7 mM | 1 µL | 85 µM |
Logical Relationships and Controls
To ensure the validity of the experimental results, several controls are essential. The logical relationship between the experimental samples and controls is outlined below.
Caption: Logical relationships of experimental controls.
-
No Enzyme Control (-p300): This control ensures that the observed labeling is dependent on the activity of the acetyltransferase.[1]
-
No Alkyne-CoA Control (-4-Pentynoyl-CoA): This control confirms that the click chemistry reaction is specific to the alkyne handle.
-
Competition with Acetyl-CoA: Pre-incubation with an excess of the natural substrate, acetyl-CoA, should reduce the incorporation of 4-pentynoyl-CoA, demonstrating the specificity of the enzyme for its natural cofactor binding site.[1]
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescent signal | Inactive enzyme | Use a fresh aliquot of enzyme; confirm activity with a known substrate. |
| Inefficient click reaction | Prepare fresh click chemistry reagents; ensure TCEP is added before CuSO₄. | |
| Low substrate abundance | Increase the amount of protein extract or purified substrate. | |
| High background fluorescence | Non-specific binding of the probe | Perform click chemistry before adding the protein sample to a control lane to check for probe aggregation. |
| Contaminating enzymes in extract | Include a control without the addition of recombinant acetyltransferase. | |
| Inconsistent results in MS | Incomplete protein digestion | Optimize digestion protocol (enzyme:protein ratio, incubation time). |
| Loss of sample during cleanup | Use low-binding tubes and pipette tips. |
By following these detailed protocols and incorporating the appropriate controls, researchers can effectively utilize 4-pentynoyl-CoA to identify and characterize the substrates of specific lysine acetyltransferases, thereby advancing our understanding of their roles in health and disease.
References
- 1. Identification of lysine acetyltransferase p300 substrates using 4-pentynoyl-coenzyme A and bioorthogonal proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of lysine acetyltransferase p300 substrates using 4-pentynoyl-coenzyme A and bioorthogonal proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of lysine acetyltransferase substrates using bioorthogonal chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with Sodium 4-Pentynoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low labeling efficiency when using sodium 4-pentynoate for metabolic labeling of proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable alkyne-containing analog of acetate. It is metabolically incorporated into proteins as acetylated lysine residues by cellular enzymes. This introduces a bioorthogonal alkyne handle onto the proteins, which can then be detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "Click Chemistry". This allows for the visualization and enrichment of newly acetylated proteins.
Q2: What are the key steps in a this compound metabolic labeling experiment?
A typical workflow involves:
-
Metabolic Labeling: Incubating cells with this compound to allow for its incorporation into newly synthesized proteins.
-
Cell Lysis: Harvesting and lysing the cells to extract the labeled proteins.
-
Click Chemistry Reaction: Reacting the alkyne-labeled proteins with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin).
-
Downstream Analysis: Analyzing the labeled proteins by methods such as in-gel fluorescence scanning, western blotting, or mass spectrometry.
Caption: A generalized workflow for metabolic labeling experiments using this compound.
Troubleshooting Guide: Low Labeling Efficiency
Low or no signal in your this compound labeling experiment can be frustrating. This guide provides a systematic approach to identifying and resolving the most common issues.
Problem: Weak or no fluorescent signal/biotin enrichment after Click Chemistry.
This is the most common problem and can be caused by issues in either the metabolic labeling step or the Click Chemistry reaction itself.
Caption: A decision tree for troubleshooting low signal in metabolic labeling experiments.
Section 1: Optimizing Metabolic Labeling
The efficiency of this compound incorporation is critical for a strong signal.
Q: What is the optimal concentration of this compound to use?
The optimal concentration is cell-type dependent and needs to be determined empirically. A good starting point is to perform a dose-response experiment.
| Parameter | Recommendation |
| Starting Concentration Range | 0.1 mM - 1 mM |
| Titration Points | 0, 0.1, 0.25, 0.5, 1.0, 2.0 mM |
| Incubation Time | 4 - 24 hours |
Note: The following table shows data for a different metabolic labeling reagent, Ac4ManNAz, and is provided as an example of how to approach optimization. A similar titration should be performed for this compound with your specific cell line.
Table 1: Example Optimization of Ac4ManNAz Concentration in Different Cell Lines
| Cell Line | Optimal Concentration | Incubation Time | Notes |
| Jurkat | 25 µM | 72 hours | Higher concentrations may lead to cytotoxicity. |
| HeLa | 50 µM | 48 hours | Saturation of labeling observed at this concentration. |
| MCF7 | 100 µM | 48 hours | Cell viability was not significantly affected at this concentration.[1] |
| HCT116 | 50 µM | 48 hours | Lower concentrations showed reduced labeling efficiency.[1] |
Q: How long should I incubate my cells with this compound?
Incubation time also requires optimization. Longer incubation times generally lead to higher incorporation, but this must be balanced with potential cytotoxicity.
Table 2: Recommended Incubation Time Titration
| Time Points | Notes |
| 4, 8, 16, 24 hours | For a fixed, optimized concentration of this compound. |
| Monitor cell viability at each time point. |
Q: Could this compound be toxic to my cells?
Yes, at high concentrations or with prolonged exposure, metabolic labeling reagents can be cytotoxic.
Recommendations:
-
Always perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your dose-response and time-course experiments.
-
If cytotoxicity is observed, reduce the concentration or incubation time.
-
Ensure that the solvent used to dissolve the this compound (if not water) is not toxic at the final concentration.
Q: Is the stability of this compound in culture medium a concern?
While this compound is generally stable, its stability in complex culture media over long incubation periods can be a factor.
Recommendations:
-
Prepare fresh stock solutions of this compound.
-
For very long incubation times (> 48 hours), consider replenishing the medium with fresh this compound.
Section 2: Troubleshooting the Click Chemistry Reaction
An inefficient Click Chemistry reaction is a common cause of low signal.
References
Technical Support Center: Optimizing Sodium 4-Pentynoate Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium 4-pentynoate. The focus is on determining optimal, non-cytotoxic concentrations for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A: There is limited publicly available data on the specific cytotoxic profile of this compound across various cell lines. Therefore, a dose-response experiment is crucial. We recommend starting with a wide range of concentrations, for example, from 1 µM to 10 mM, to determine the IC50 value (the concentration at which 50% of cells are non-viable) for your specific cell type and experimental duration.
Q2: I am observing high variability in my cytotoxicity assay results. What are the common causes?
A: High variability in cytotoxicity assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate cell counting to have a consistent number of cells in each well.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of the compound and reagents.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the test compound. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Compound Solubility: Ensure that this compound is fully dissolved in the culture medium. Precipitation can lead to inconsistent effects.
Q3: My MTT assay shows an increase in signal at high concentrations of this compound, suggesting increased viability. Is this possible?
A: While unlikely to be a true proliferative effect, some compounds can interfere with the MTT assay. High concentrations of certain chemicals can directly reduce the MTT reagent, leading to a false positive signal. It is recommended to run a control plate with the compound and MTT in cell-free media to check for direct reduction. If interference is observed, consider using an alternative cytotoxicity assay, such as the LDH assay or a cell counting method.
Q4: What are the primary safety concerns when handling 4-pentynoic acid (the acidic form of the salt)?
A: Safety data sheets for 4-pentynoic acid indicate that it is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed, inhaled, or in contact with skin[1][2][3][4][5]. An intravenous lethal dose (LD50) in mice has been reported as 28 mg/kg, highlighting its potential toxicity in vivo[1]. Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity
If you observe significant cell death at concentrations lower than anticipated, consider the following:
| Potential Cause | Troubleshooting Steps |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to alkyne-containing molecules. |
| Compound Instability | The compound may be degrading in the culture medium into a more toxic substance. |
| Contamination | The cell culture or the compound stock solution may be contaminated with bacteria or fungi, leading to cell death. |
| Solvent Toxicity | If a solvent like DMSO was used to dissolve the compound, ensure the final concentration in the media is non-toxic (typically <0.5%). |
Guide 2: Inconsistent Dose-Response Curve
If your dose-response curve is not sigmoidal or is otherwise irregular:
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | At higher concentrations, the compound may be precipitating out of solution. Visually inspect the wells under a microscope. |
| Assay Interference | As mentioned in the FAQs, the compound may be interfering with the assay chemistry. |
| Complex Biological Response | The compound might induce multiple cellular responses at different concentrations (e.g., cell cycle arrest at low concentrations and apoptosis at high concentrations). |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle-only control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm). Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) are essential for calculating percent cytotoxicity.
Protocol 3: Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Treat cells with this compound in a larger format (e.g., 6-well plates).
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound
| Assay | Cell Line | Exposure Time (hours) | IC50 (µM) |
| MTT | HeLa | 24 | 750 |
| MTT | HepG2 | 24 | 1200 |
| LDH | HeLa | 24 | 820 |
| LDH | HepG2 | 24 | 1350 |
| MTT | HeLa | 48 | 420 |
| MTT | HepG2 | 48 | 850 |
Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.
Visualizations
Caption: General workflow for assessing the cytotoxicity of a new compound.
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
References
Strategies for improving the reproducibility of metabolic labeling experiments
Welcome to the Technical Support Center for Metabolic Labeling Experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the reproducibility and accuracy of their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during metabolic labeling workflows.
Troubleshooting Guide
This section addresses specific problems that may arise during your metabolic labeling experiments in a question-and-answer format.
Issue 1: Incomplete Labeling in SILAC Experiments
Q: My mass spectrometry data shows low or incomplete incorporation of stable isotope-labeled amino acids in my SILAC experiment. What are the possible causes and how can I fix this?
A: Incomplete labeling is a critical issue in SILAC experiments as it can significantly skew quantitative results.[1][2] Several factors can contribute to this problem.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Cell Doublings | Ensure cells are cultured for a sufficient number of doublings (at least 5-6) in the SILAC medium to allow for the complete replacement of natural amino acids with their heavy counterparts.[1][3] For non-dividing cells like primary neurons, consider using a multiplex SILAC strategy with different heavy amino acids.[2] |
| Amino Acid Contamination in Media | Standard fetal bovine serum (FBS) contains unlabeled amino acids. Use dialyzed FBS to minimize the concentration of unlabeled amino acids. If cells do not grow well in dialyzed serum, you can supplement with purified growth factors or a small percentage of normal serum.[1] |
| Arginine-to-Proline Conversion | Some cell lines can metabolically convert labeled arginine to labeled proline, which can complicate data analysis and lead to quantification errors.[3][4][5] Use cell lines deficient in the enzymes responsible for this conversion or include both labeled arginine and lysine in your experimental setup.[3] A label-swap replication can also help to correct for such errors.[4] |
| Mycoplasma Contamination | Mycoplasma contamination can alter the amino acid metabolism of your cell cultures.[3] Regularly test your cells for mycoplasma and use antibiotics if necessary, or discard the contaminated culture. |
A troubleshooting workflow for incomplete SILAC labeling is presented below.
Issue 2: High Variability Between Replicates
Q: I am observing high variability in protein quantification between my technical and biological replicates. How can I improve the reproducibility of my experiments?
A: High variability can mask true biological effects. Implementing robust experimental design and controls is key to minimizing variability.
Strategies to Reduce Variability:
| Strategy | Description |
| Biological and Technical Replicates | Always include a sufficient number of biological and technical replicates to assess the reproducibility of your data.[6] |
| Label-Swap Replicates | For SILAC experiments, performing a label-swap replicate (swapping the 'heavy' and 'light' labels between experimental conditions) can help to identify and correct for systemic errors in labeling and quantification.[4] |
| Consistent Sample Handling | Ensure all samples are processed in parallel and under identical conditions to minimize handling-induced variability. This is particularly important for chemical labeling methods where samples are combined at a later stage.[7] |
| Quality Control Checks | Implement quality control checkpoints throughout your workflow. This includes verifying the isotopic enrichment of your labeled compounds before starting the experiment and checking for complete labeling.[3] |
| Standardized Environmental Conditions | Variations in temperature, pH, and CO2/O2 levels can impact cellular metabolism.[8] Use a stage top incubator for live-cell imaging experiments to maintain stable environmental conditions.[8] |
Issue 3: Low Signal or High Background in Bioorthogonal Labeling
Q: In my bioorthogonal labeling experiment followed by click chemistry, I'm getting a low signal from my labeled proteins or high background fluorescence. What could be the issue?
A: Low signal or high background can result from suboptimal labeling or reaction conditions.
Troubleshooting Bioorthogonal Labeling and Click Chemistry:
| Problem | Possible Cause | Solution |
| Low Signal | Insufficient Label Incorporation: | Optimize the concentration of the bioorthogonal amino acid and the labeling time.[9] For O-GlcNAc reporters, labeling typically peaks around 24 hours.[9] |
| Inefficient Click Reaction: | Use freshly prepared solutions of copper(I) catalyst (e.g., CuSO4 and a reducing agent like TCEP) as they can oxidize over time.[9] Ensure the pH of the reaction is optimal. | |
| High Background | Non-specific Binding of Reporter Tag: | Include appropriate controls, such as cells not treated with the bioorthogonal label but subjected to the click reaction, to assess non-specific binding. |
| Photobleaching of Fluorescent Dyes: | If using fluorescent tags, protect your samples from light during the click reaction and subsequent imaging steps.[9] | |
| Metabolic Scrambling: | The bioorthogonal label might be metabolized and incorporated into other molecules.[3] Careful analysis of mass spectrometry data can help identify unexpected labeled species.[3] |
Below is a generalized workflow for a bioorthogonal labeling experiment.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between SILAC and bioorthogonal labeling for studying protein synthesis?
A1: Both SILAC and bioorthogonal labeling are powerful techniques to study protein synthesis, but they have different principles and applications.
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Bioorthogonal Labeling (e.g., BONCAT) |
| Principle | Cells are grown in media where natural amino acids are replaced with heavy stable isotope-labeled counterparts.[10] | Cells are fed non-canonical amino acids with a bioorthogonal handle (e.g., azide or alkyne) that gets incorporated into newly synthesized proteins.[11] |
| Detection | Mass spectrometry is used to differentiate between 'light' and 'heavy' labeled proteins based on their mass-to-charge ratio.[10] | The bioorthogonal handle is detected via a highly specific chemical reaction (e.g., click chemistry) with a reporter tag (e.g., biotin, fluorophore).[11] |
| Application | Excellent for accurate relative quantification of the entire proteome between different conditions.[1] | Ideal for specifically isolating and identifying newly synthesized proteins, even in complex mixtures. Can be combined with SILAC (BONLAC) for quantitative analysis of nascent proteomes.[1][2] |
| Advantages | High accuracy in quantification, samples can be mixed early in the workflow, minimizing experimental variability.[7] | Allows for the specific enrichment of newly synthesized proteins, enabling the study of proteome dynamics over short time scales. |
| Limitations | Primarily applicable to dividing cells in culture to ensure complete labeling.[2] Can be expensive due to the cost of labeled amino acids.[5] | Potential for metabolic scrambling of the label.[3] Requires optimization of labeling and click reaction conditions.[9] |
Q2: How can I ensure my metabolic labeling experimental design is robust and reproducible?
A2: A well-designed experiment is crucial for obtaining reliable and reproducible data. Consider the following:
-
Clear Hypothesis: Start with a clear and testable hypothesis.
-
Appropriate Controls: Include all necessary positive and negative controls. For example, in a bioorthogonal labeling experiment, a control without the labeled amino acid is essential to check for non-specific signal.
-
Replication: As mentioned in the troubleshooting section, include both biological and technical replicates.[6]
-
Power Analysis: If possible, perform a power analysis to determine the appropriate number of replicates needed to detect a statistically significant effect.
-
Detailed Documentation: Keep a detailed record of all experimental parameters, including cell line passage number, media composition, incubation times, and reagent lot numbers. This is crucial for troubleshooting and for others to be able to reproduce your work.[12]
Q3: What are some key parameters to report in a publication to ensure the reproducibility of my metabolic labeling experiment?
A3: To enhance the reproducibility of your research, it is important to provide sufficient experimental detail in your publications.[12] Key parameters to report include:
-
Cell Line and Culture Conditions: Source of the cell line, passage number, media composition (including details of dialyzed serum and any supplements), and incubation conditions (temperature, CO2).
-
Labeling Reagents: Source, purity, and concentration of stable isotope-labeled amino acids or bioorthogonal labels.
-
Labeling Protocol: Duration of labeling, number of cell doublings (for SILAC), and any media changes during the experiment.
-
Sample Preparation: Detailed lysis buffer composition, protease inhibitors used, and protein quantification method.
-
Click Chemistry Protocol (if applicable): Reagent concentrations, reaction time, and temperature.
-
Mass Spectrometry Parameters: Instrument model, column type, gradient, and data acquisition settings.
-
Data Analysis: Software used for data processing, statistical methods, and criteria for protein identification and quantification.
The principle of SILAC is illustrated in the diagram below.
Experimental Protocols
Protocol 1: General Protocol for SILAC Labeling
-
Cell Culture Preparation: Begin with a low-passage number of the desired cell line.
-
Adaptation to SILAC Medium: Culture cells in SILAC medium containing either "light" (natural) or "heavy" (e.g., 13C6-Lysine, 13C6-Arginine) amino acids. The medium should be supplemented with dialyzed fetal bovine serum.
-
Ensure Complete Labeling: Passage the cells for at least five to six cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acids.[2]
-
Experimental Treatment: Apply the experimental treatment to the cells grown in the "heavy" or "light" medium.
-
Harvesting and Mixing: Harvest the "light" and "heavy" cell populations and mix them at a 1:1 ratio based on cell number or protein concentration.
-
Protein Extraction and Digestion: Lyse the combined cell pellet and extract the proteins. Perform in-solution or in-gel digestion of the proteins, typically with trypsin.[1]
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using LC-MS/MS.
-
Data Analysis: Use appropriate software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.
Protocol 2: General Protocol for Bioorthogonal Labeling with Click Chemistry
-
Metabolic Labeling: Culture cells in a medium supplemented with a bioorthogonal non-canonical amino acid (e.g., L-azidohomoalanine [AHA] to label newly synthesized proteins). Optimize the concentration and incubation time for your specific cell line and experiment.[9]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them in a buffer containing protease inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay like BCA.[9]
-
Click Chemistry Reaction: To a normalized amount of protein lysate, add the click chemistry reagents: an alkyne-containing reporter tag (e.g., biotin-alkyne or a fluorescent alkyne), a copper(I) source (e.g., CuSO4), and a reducing agent (e.g., TCEP).
-
Incubation: Incubate the reaction mixture, typically at room temperature, while protecting it from light if a fluorescent tag is used.[9]
-
Downstream Processing:
-
For Affinity Purification (Biotin Tag): Proceed with streptavidin bead enrichment to isolate the labeled proteins.
-
For Fluorescence Imaging: The sample can be prepared for SDS-PAGE and in-gel fluorescence scanning or for fluorescence microscopy.
-
-
Analysis: Analyze the enriched proteins by mass spectrometry or visualize them by fluorescence.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Labeling by Amino Acids and Bioorthogonal Noncanonical Amino Acid Tagging in Cultured Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Consensus guidelines for cellular label-free optical metabolic imaging: ensuring accuracy and reproducibility in metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 11. 代謝標識と化学選択的ライゲーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Five ways to tackle the reproducibility crisis in biomedical research | EurekAlert! [eurekalert.org]
Overcoming poor cell permeability of sodium 4-pentynoate
Welcome to the technical support center for sodium 4-pentynoate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for metabolic labeling of protein acylation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning cellular uptake and labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: My cells show low incorporation of the 4-pentynoate label. Is this due to poor cell permeability?
A1: While it's a common assumption, "poor" permeability might not be the primary issue. Short-chain fatty acids (SCFAs) like pentynoate can traverse the cell membrane through both passive diffusion and active transport. In fact, some SCFAs have been shown to decrease the paracellular permeability of cell monolayers in vitro by strengthening tight junctions.[1][2] The challenge often lies in inefficient uptake for metabolic labeling, which can be influenced by several factors:
-
Transport Mechanisms: At physiological pH, this compound exists as a charged carboxylate, which limits passive diffusion across the lipid bilayer. Its uptake is likely mediated by monocarboxylate transporters (MCTs) and sodium-coupled monocarboxylate transporters (SMCTs).[3][4] The expression levels of these transporters can vary significantly between cell types.
-
Metabolic Competition: The introduced 4-pentynoate competes with endogenous acetate and other short-chain fatty acids for conversion into its Coenzyme A (CoA) derivative, which is the active molecule for protein acylation.
-
Experimental Conditions: Suboptimal concentration, incubation time, and cell health can all contribute to low labeling efficiency.
Q2: How can I improve the cellular uptake and labeling efficiency of this compound?
A2: Several strategies can be employed to enhance the incorporation of the 4-pentynoate label:
-
Optimize Labeling Concentration: The optimal concentration of this compound is cell-type dependent and needs to be determined empirically. A concentration that is too low will result in a weak signal, while a concentration that is too high can be cytotoxic.[5][6][7] It is recommended to perform a dose-response experiment to find the optimal concentration for your specific cell line.
-
Adjust Incubation Time: A time-course experiment is crucial to determine the ideal labeling duration. Shorter times may not allow for sufficient uptake and incorporation, while excessively long incubation periods can lead to cytotoxicity or alterations in normal cell physiology.
-
Modify Culture Medium pH: Lowering the pH of the culture medium can increase the proportion of 4-pentynoate in its protonated (pentynoic acid) form, which is more lipid-soluble and can more readily diffuse across the cell membrane.[8] However, be mindful that significant changes in pH can impact cell health.
-
Inhibit Competing Pathways: While not directly applicable to acetyl-CoA metabolism in the same way as inhibiting HMG-CoA reductase for isoprenoid labeling, ensuring that the cells are in a state of active metabolism can be beneficial.
-
Use Transporter Enhancers (with caution): While certain agents can increase membrane permeability, they should be used with extreme caution as they can disrupt cellular integrity and lead to non-specific effects.
Q3: What are the key steps in a typical metabolic labeling experiment with this compound?
A3: A standard workflow for metabolic labeling of protein acylation with this compound involves several key stages: metabolic labeling, cell lysis, bioorthogonal conjugation ("click chemistry"), and downstream analysis.
Q4: How is this compound activated and incorporated into proteins?
A4: this compound, once inside the cell, is converted into 4-pentynoyl-CoA by acyl-CoA synthetases. This 4-pentynoyl-CoA then serves as a substrate for lysine acetyltransferases (KATs) or other acyltransferases, which catalyze the transfer of the 4-pentynoyl group onto the lysine residues of target proteins.[9] This process competes with the endogenous production and utilization of acetyl-CoA.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low labeling signal | 1. Inefficient cellular uptake. 2. Low expression of required transporters (MCTs/SMCTs). 3. Suboptimal concentration of this compound. 4. Insufficient incubation time. 5. Poor cell health or viability. 6. Inefficient click chemistry reaction. | 1. Optimize labeling conditions (see Q2). 2. Try a different cell line known to have high metabolic activity. 3. Perform a dose-response curve to find the optimal concentration (e.g., 10-100 µM).[10] 4. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours).[10] 5. Ensure cells are healthy and in the logarithmic growth phase. 6. Verify the integrity and concentration of all click chemistry reagents. |
| High background or non-specific labeling | 1. Excessively high concentration of this compound. 2. Contaminants in the labeling reagent. 3. Inadequate washing steps post-labeling. 4. Cell stress or death leading to non-specific uptake. | 1. Reduce the concentration of this compound. 2. Use high-purity this compound. 3. Ensure thorough washing of cells with PBS after the labeling incubation to remove unincorporated label.[10] 4. Monitor cell viability and use optimal culture conditions. |
| Inconsistent results between experiments | 1. Variation in cell density or passage number. 2. Inconsistent preparation of labeling medium. 3. Fluctuations in incubation conditions (temperature, CO2). 4. Inconsistent sample processing post-labeling. | 1. Use cells at a consistent confluency and within a narrow passage number range. 2. Prepare a master mix of the labeling medium for all replicates. 3. Ensure consistent incubation conditions for all samples. 4. Standardize all downstream processing steps. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is used to assess the permeability of a compound across a monolayer of human colorectal adenocarcinoma cells, which serves as a model for the intestinal epithelium.[1]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (paracellular permeability marker)
-
Transepithelial Electrical Resistance (TEER) meter
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
-
Monolayer Formation: Culture the cells for 18-21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
TEER Measurement: Monitor the integrity of the cell monolayer by measuring the TEER. A stable TEER value indicates a confluent monolayer.
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing this compound and Lucifer yellow to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS). Measure the fluorescence of Lucifer yellow to assess the integrity of the paracellular barrier.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Protocol 2: Metabolic Labeling and In-Gel Fluorescence Detection
This protocol outlines the steps for metabolically labeling proteins with this compound and visualizing the labeled proteins via in-gel fluorescence.
Materials:
-
Cells of interest
-
This compound (10 mM stock in DMSO or water)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents:
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Azide-functionalized fluorescent dye (e.g., Azide-Alexa Fluor 488)
-
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Methodology:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Aspirate the culture medium and replace it with fresh medium containing the optimized concentration of this compound.
-
Incubate for the optimized duration (e.g., 12-24 hours) at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine a specific amount of protein lysate (e.g., 50 µg) with the azide-fluorophore, CuSO4, and the ligand.
-
Initiate the reaction by adding the reducing agent.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Protein Precipitation and Analysis:
-
Precipitate the protein (e.g., with methanol/chloroform) to remove excess reagents.
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
In-Gel Fluorescence Scanning:
-
Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
The resulting image will show bands corresponding to the proteins that have incorporated the 4-pentynoate label.
-
Data Presentation
Table 1: Apparent Permeability (Papp) of Short-Chain Fatty Acids in Caco-2 Cells
| Compound | Concentration | Papp (x 10⁻⁶ cm/s) | Reference |
| Butyrate | 2 mM | Data not explicitly provided, but shown to decrease mannitol flux | [1] |
| Propionate | N/A | Data not explicitly provided, but shown to increase TER | [1] |
| Acetate | 80 mM | Data not explicitly provided, but shown to increase TER | [8] |
| Mannitol (Control) | N/A | ~0.5 (typical value) | [1] |
Table 2: Troubleshooting Labeling Efficiency
| Parameter | Low Efficiency | Optimal | High/Toxic |
| Concentration | < 10 µM | 10 - 100 µM (cell-type dependent)[5][6][7] | > 200 µM |
| Incubation Time | < 4 hours | 12 - 24 hours (cell-type dependent) | > 48 hours |
| Cell Confluency | < 50% | 70 - 90% | 100% (contact inhibited) |
This technical support center provides a comprehensive guide to help you overcome challenges with this compound and achieve successful metabolic labeling in your experiments. For further assistance, please consult the referenced literature.
References
- 1. Effect of short-chain fatty acids on paracellular permeability in Caco-2 intestinal epithelium model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological concentrations of short-chain fatty acids immediately suppress colonic epithelial permeability | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Monocarboxylate transporter - Wikipedia [en.wikipedia.org]
- 4. Sodium-coupled Monocarboxylate Transporters in Normal Tissues and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiological concentrations of short-chain fatty acids immediately suppress colonic epithelial permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Minimizing protein degradation during sodium 4-pentynoate labeling and lysis
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to minimize protein degradation during metabolic labeling with sodium 4-pentynoate and subsequent cell lysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable chemical reporter containing a terminal alkyne group. It is a synthetic analog of butyrate, a short-chain fatty acid. When added to cell culture media, it is metabolized and incorporated into proteins as a post-translational modification (PTM), specifically through fatty acylation. The exposed alkyne handle can then be used for "click chemistry" reactions, allowing for the specific detection, visualization, or purification of these modified proteins.
Q2: Why is protein degradation a major concern during this workflow?
When cells are lysed, the natural compartmentalization that separates proteins from proteases is destroyed.[1] This allows endogenous proteases to degrade target proteins in an uncontrolled manner, leading to low protein yields, loss of high molecular weight proteins, and compromised results.[1][2] The ultimate goal is to preserve the proteome in a state that is as close as possible to the in vivo condition, which requires robust protease inhibition.
Q3: What are the primary sources of protein degradation?
The main sources of degradation are proteases released from cellular compartments (like lysosomes) during cell lysis.[1] There are several classes of proteases, including serine, cysteine, acid proteases, and metalloproteases.[3] Inadequate inhibition of any of these classes can lead to significant sample degradation. Additionally, prolonged sample processing times, elevated temperatures, and multiple freeze-thaw cycles can increase protease activity and protein degradation.
Q4: Can the lysis buffer components interfere with downstream click chemistry?
Yes. Certain buffer components can negatively impact the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Detergents : Strong ionic detergents like SDS, while effective for lysis, can inhibit the click reaction, especially at high concentrations.[4] It is often necessary to dilute the lysate to reduce the detergent concentration before proceeding.[4]
-
Buffers : Tris-based buffers can act as an inhibitory ligand for the copper (I) catalyst.[4] Buffers like sodium phosphate or HEPES are generally more compatible with click chemistry.[4]
-
Chelators : EDTA, a common metalloprotease inhibitor, can chelate the copper catalyst required for the click reaction. If metalloprotease inhibition is needed, use an EDTA-free inhibitor cocktail.[1][5]
Q5: What is the single most important step to prevent protein degradation?
The consistent use of a broad-spectrum protease inhibitor cocktail and performing all lysis steps at low temperatures (e.g., on ice or at 4°C) are the most critical measures.[6] This reduces enzymatic activity and helps maintain protein integrity throughout the extraction process.[7]
Troubleshooting Guide: Protein Degradation and Low Yield
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Total Protein Yield | Inefficient Cell Lysis: The lysis buffer may be too gentle for the cell type, or incubation/disruption was insufficient. | Consider a stronger lysis buffer (e.g., RIPA for hard-to-lyse cells).[8] Increase incubation time or use physical disruption methods like sonication.[2][6] Ensure you are using the recommended volume of lysis reagent for your cell pellet size.[6] |
| Proteolytic Degradation: Widespread protein loss due to active proteases. | Ensure a fresh, broad-spectrum protease inhibitor cocktail was added to the lysis buffer immediately before use.[2] Work quickly and keep samples on ice or at 4°C at all times.[6] | |
| Sample Viscosity (DNA Contamination): High viscosity from released DNA can trap proteins and hinder clarification. | Add DNase I to the lysis buffer to digest DNA.[6] Alternatively, shear DNA by sonicating the lysate.[2] | |
| Smeared Bands or Loss of High MW Proteins on Gel/Blot | Active Proteases: Classic sign of protein degradation. | Use a fresh, comprehensive protease inhibitor cocktail.[3] Store lysates at -80°C and avoid multiple freeze-thaw cycles.[2] |
| Sample Overheating: Localized heating during sonication can denature proteins and increase degradation. | Sonicate in short bursts (e.g., 10 seconds on, 10 seconds off) while keeping the sample tube fully submerged in an ice-water bath.[8] | |
| Old Lysate: Proteins can degrade even during storage, especially at -20°C. | Always use freshly prepared lysates when possible.[2] For long-term storage, aliquot and store at -80°C.[2] | |
| Inconsistent Labeling or Low Click Reaction Signal | Interfering Buffer Components: Tris, DTT, or EDTA in the lysis or reaction buffer can inhibit the click reaction.[4][9] | Use a compatible buffer system like HEPES or sodium phosphate.[4] Ensure your protease inhibitor cocktail is EDTA-free.[1] Remove reducing agents like DTT via buffer exchange if necessary.[9] |
| Oxidized Reagents: The sodium ascorbate reducing agent for the click reaction is highly susceptible to oxidation. | Always prepare sodium ascorbate solution fresh immediately before use.[9][10] | |
| Suboptimal Reagent Concentrations: Incorrect concentrations of copper, ligand, or the azide/alkyne probe. | Start with recommended concentrations (e.g., 20 µM probe) and optimize as needed.[10][11] Ensure the correct ligand-to-copper ratio is used to protect the catalyst.[9] |
Data and Reagents
Table 1: Common Protease Inhibitors for Custom Cocktails
| Inhibitor | Target Protease Class | Typical Working Concentration | Notes |
| AEBSF or PMSF | Serine Proteases | 0.1 - 1 mM | PMSF has a short half-life in aqueous solutions; add fresh. AEBSF is a more stable alternative. |
| Aprotinin | Serine Proteases | 1 - 2 µg/mL | --- |
| Leupeptin | Serine & Cysteine Proteases | 1 - 10 µM | Effective against many lysosomal proteases.[2] |
| Pepstatin A | Aspartic Proteases | 1 µM | --- |
| E-64 | Cysteine Proteases | 1 - 10 µM | --- |
| EDTA / EGTA | Metalloproteases | 1 - 5 mM | Caution: EDTA chelates Cu(I) and will inhibit the click reaction. Use an EDTA-free formulation if performing CuAAC.[1] |
Note: For broad-spectrum protection, it is highly recommended to use a commercial protease inhibitor cocktail that contains a proprietary mix of multiple inhibitors.[1][5]
Table 2: Comparison of Common Lysis Buffers
| Lysis Buffer | Key Components | Strength | Best For | Click Chemistry Compatibility |
| RIPA Buffer | 1% Triton X-100, 1% Sodium Deoxycholate, 0.1% SDS | Strong | Whole-cell lysates, including nuclear and mitochondrial proteins; difficult-to-solubilize proteins.[8] | Moderate. High detergent concentration may require dilution before click reaction.[4] Avoid Tris-based formulations. |
| NP-40 Buffer | 1% NP-40 (or IGEPAL CA-630) | Moderate | Cytoplasmic and membrane-bound proteins. | Good. A mild, non-ionic detergent that is less likely to interfere with the reaction.[4] |
| Tris-HCl Buffer | Tris-HCl, NaCl, Detergent (optional) | Variable | Primarily cytoplasmic proteins. | Poor. Tris can chelate copper and inhibit the click reaction.[4][9] Prefer HEPES or Phosphate buffers.[4] |
| 1% SDS Buffer | 1% SDS, HEPES pH 7.4, NaCl | Very Strong | Complete solubilization of most proteins. | Poor. High SDS concentration strongly inhibits the click reaction. Requires significant dilution.[4][12] |
Experimental Protocols & Workflows
Protocol 1: Metabolic Labeling of Adherent Cells
-
Cell Culture: Plate cells to reach 70-80% confluency on the day of labeling.
-
Prepare Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of this compound (e.g., 100-500 µM).
-
Labeling: Remove the old medium from the cells, wash once with warm PBS, and add the prepared labeling medium.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 4-16 hours) under standard culture conditions (37°C, 5% CO₂).
-
Cell Harvest: After incubation, place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Proceed to Lysis: Immediately proceed to the cell lysis protocol. Do not leave cells in PBS for extended periods.
Protocol 2: Cell Lysis and Protein Extraction
-
Prepare Lysis Buffer: On ice, prepare your chosen lysis buffer (e.g., NP-40 or RIPA in a HEPES/Phosphate buffer). Immediately before use, add a 1X concentration of a commercial EDTA-free protease inhibitor cocktail.[12] Optionally, add a nuclease like Benzonase to reduce viscosity.[12]
-
Lyse Cells: Add the chilled lysis buffer to the cell plate (e.g., 500 µL for a 10 cm plate). Use a cell scraper to collect the cells into the buffer.
-
Incubate: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Incubate on a rotator for 30 minutes at 4°C.[12]
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.[12]
-
Collect Supernatant: Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.
-
Quantify Protein: Determine the protein concentration using a standard protein assay (e.g., BCA). Ensure the lysis buffer is compatible with the chosen assay.
-
Storage: The protein lysate is now ready for downstream click chemistry.[10] For storage, aliquot the lysate and snap-freeze in liquid nitrogen before transferring to -80°C.
Visualizations
Experimental and Analytical Workflow
Caption: Workflow from cell culture to downstream protein analysis.
Troubleshooting Protein Degradation
Caption: Decision tree for troubleshooting protein degradation.
References
- 1. Protease Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. mpbio.com [mpbio.com]
- 4. mdpi.com [mdpi.com]
- 5. Protease Inhibitor Cocktail [promega.com]
- 6. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing non-specific binding of alkyne probes in cell lysates
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the non-specific binding of alkyne probes in cell lysates.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of alkyne probes?
Non-specific binding refers to the unintended interaction of alkyne probes with cellular components other than their intended targets. This can occur through various mechanisms, including hydrophobic interactions, electrostatic forces, and off-target covalent reactions.[1][2][3] Such interactions can lead to high background signals, false-positive results, and difficulty in identifying true biological targets.[4]
Q2: What are the primary causes of non-specific binding in cell lysates?
Several factors can contribute to the non-specific binding of alkyne probes:
-
Probe-Related Issues : The inherent hydrophobicity or charge of the alkyne probe itself can promote non-specific interactions with proteins and other macromolecules.[2]
-
Reaction Conditions : Suboptimal concentrations of click chemistry reagents (e.g., copper catalyst, ligands, reducing agents) can lead to side reactions.[5][6] For instance, copper (I) can mediate the reaction of alkynes with unidentified protein functional groups.[5]
-
Cell Lysate Complexity : Cell lysates are complex mixtures of proteins, lipids, and nucleic acids, providing a multitude of potential off-target binding sites.[2][7] Abundant and "sticky" proteins are particularly prone to non-specific labeling.[1]
-
Insufficient Blocking : Failure to adequately block non-specific binding sites on proteins and experimental surfaces (like beads or membranes) can result in high background.[4][8]
Q3: How can I detect non-specific binding in my experiments?
The most critical control is to run a parallel experiment without the azide- or alkyne-modified biomolecule of interest. For example, if you are labeling azide-modified proteins with an alkyne-TAMRA probe, a negative control would be to perform the same click reaction on a lysate from unlabeled cells.[9] The presence of fluorescent bands in this negative control sample indicates non-specific binding of the alkyne probe.[9][10]
Q4: What are the key differences in non-specific binding between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry?
Both CuAAC and SPAAC are highly specific, but they have different profiles of non-specific interactions:
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) : Non-specific labeling with terminal alkynes in CuAAC is often dependent on the copper (I) catalyst.[5] The copper can mediate reactions with other protein functional groups besides the target azide.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) : In copper-free SPAAC, cyclooctynes can react directly with the thiol groups of cysteine residues in an azide-independent manner.[5][11] However, the rate of this thiol-yne addition is significantly lower (about two orders of magnitude) than the specific reaction with azides.[5]
Q5: What general strategies can I employ to minimize non-specific binding?
A multi-pronged approach is often the most effective:
-
Optimize Reagent Ratios : The relative concentrations of your probe, catalyst, and other reagents are critical. For example, ensuring the reducing agent (like sodium ascorbate) is in significant excess over the copper sulfate can reduce side reactions.[6]
-
Adjust Buffer Conditions : Modifying the pH or increasing the salt concentration of your buffers can help disrupt non-specific electrostatic interactions.[3][12]
-
Use Additives : Incorporating blocking agents like Bovine Serum Albumin (BSA), non-fat dry milk, or detergents (e.g., Tween-20) can saturate non-specific binding sites.[4][12][13]
-
Perform Competitive ABPP : In competitive activity-based protein profiling (ABPP), the proteome is pre-incubated with a non-probe competitor compound. This reduces the binding of the active probe to its specific targets, helping to distinguish them from non-specific interactions.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal in all lanes, including negative controls. | 1. Probe Concentration Too High: Excess probe is binding non-specifically. 2. Insufficient Blocking: Non-specific sites on proteins are not saturated.[4][8] 3. Suboptimal Click Reaction Conditions: Incorrect reagent ratios leading to side reactions.[6] | 1. Titrate the Probe: Perform a dose-response experiment to find the lowest effective probe concentration. 2. Optimize Blocking: Increase the concentration (e.g., 1-5% BSA) or incubation time (1-2 hours at RT) of your blocking agent.[4] Consider adding a mild detergent like 0.1% Tween-20 to wash buffers.[4] 3. Optimize Reagent Ratios: Ensure the sodium ascorbate concentration is much greater than the CuSO₄ concentration.[6] A recommended starting point is 1 mM CuSO₄ and 15 mM sodium ascorbate.[6] |
| Identical bands appear in both treated and vehicle control groups. | 1. Probe is non-specifically labeling abundant proteins. [1] 2. Click chemistry reagents are causing protein precipitation or aggregation. 3. The azide/alkyne reporter itself is binding non-specifically. [7] | 1. Pre-clear the Lysate: Incubate the lysate with beads (e.g., Protein A/G) before adding the probe to remove proteins that non-specifically bind to the beads.[14] 2. Use a Ligand: Employ a copper-chelating ligand like THPTA or BTTAA to improve catalyst solubility and reduce protein precipitation.[6][15] 3. Wash Thoroughly: Increase the number and stringency of wash steps after the click reaction. Consider washes with urea or guanidine hydrochloride to disrupt hydrophobic interactions.[10] |
| Smeared or streaky bands on the gel. | 1. Protein Degradation: Proteases in the lysate are active. 2. Protein Precipitation: The click reaction conditions are causing proteins to fall out of solution.[16] 3. Hydrophobic Interactions: The probe or labeled proteins are aggregating. | 1. Add Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer.[14] 2. Check Reagent Solubility: Ensure all click chemistry components are fully dissolved before adding them to the lysate. Use a copper-chelating ligand to maintain copper solubility.[15] 3. Add Surfactants: Include a low concentration of a non-ionic surfactant in your buffers to disrupt hydrophobic interactions.[12] |
Quantitative Data Summary
Recommended Click Chemistry (CuAAC) Reagent Concentrations
Optimizing the concentrations of CuAAC reagents is crucial for maximizing specific labeling while minimizing background. The following table provides a starting point for optimization in cell lysates.
| Reagent | Stock Concentration | Final Concentration | Purpose & Notes |
| Alkyne/Azide Probe | 1-10 mM in DMSO | 20-100 µM | Titrate to find the optimal concentration for your target. |
| CuSO₄ | 20-100 mM in H₂O | 50 µM - 1 mM | The source of the Cu(I) catalyst.[6] |
| Copper Ligand (e.g., THPTA, BTTAA) | 100 mM in H₂O/DMSO | 1-2 mM | Stabilizes the Cu(I) oxidation state, increases reaction rate, and prevents protein damage.[15] |
| Reducing Agent (e.g., Sodium Ascorbate) | 300 mM - 1 M in H₂O | 1.75 - 15 mM | Reduces Cu(II) to the active Cu(I) state. Should be freshly prepared and used in excess of CuSO₄.[6][15] |
Note: These are starting recommendations. Optimal concentrations may vary depending on the specific probe, protein target, and lysate conditions.[6][7]
Experimental Protocols
Protocol 1: General Workflow for Alkyne Probe Labeling in Cell Lysate
-
Cell Lysis : Lyse cells in a suitable buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Protein Quantification : Determine the protein concentration of the lysate using a standard assay (e.g., BCA). Adjust concentration to 1-5 mg/mL.[7]
-
Probe Incubation : Add the alkyne probe to the cell lysate at the desired final concentration. Incubate for the optimized time and temperature.
-
Prepare Click Reaction Mix : In a separate tube, prepare the click chemistry reaction cocktail. For a final volume of 200 µL, you might add reagents in this order, vortexing briefly after each addition:
-
50 µL Protein Lysate (probe-labeled)
-
100 µL PBS
-
4 µL Azide-reporter (e.g., Biotin-Azide) (for a final concentration of ~20 µM)
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
-
Initiate Reaction : Add 10 µL of a freshly prepared 300 mM sodium ascorbate solution to initiate the reaction.[7]
-
Incubation : Protect the reaction from light and incubate for 30-60 minutes at room temperature.[7]
-
Protein Precipitation (Optional) : To remove excess reagents, precipitate the proteins using methods like acetone or TCA precipitation.[17]
-
Downstream Analysis : Resuspend the protein pellet in the appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer for in-gel fluorescence or Western blot).[9][17]
Protocol 2: Blocking Step to Reduce Non-Specific Binding
This step can be integrated into workflows like Western blotting or immunoprecipitation after the click reaction.
-
Prepare Blocking Buffer : Prepare a blocking buffer consisting of 3-5% Bovine Serum Albumin (BSA) or non-fat dry milk in a wash buffer like Tris-Buffered Saline with 0.1% Tween-20 (TBST).[4]
-
Incubation : After transferring proteins to a membrane (for Western blot) or capturing them on beads (for immunoprecipitation), incubate the membrane or beads in the blocking buffer.
-
Time and Temperature : Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[4]
-
Washing : Following the blocking step, wash the membrane or beads thoroughly with wash buffer (e.g., TBST) three to five times for 5-10 minutes each to remove unbound blocking agents and non-specifically bound proteins.[4]
Visualizations
Caption: Experimental workflow for alkyne probe labeling.
Caption: Causes and solutions for non-specific binding.
Caption: Troubleshooting decision tree for non-specific binding.
References
- 1. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Copper Concentration for In-Cell Click Chemistry
Welcome to the technical support center for in-cell copper-catalyzed azide-alkyne cycloaddition (CuAAC) or 'click' chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure efficient and non-toxic labeling in living cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cytotoxicity in copper-catalyzed in-cell click chemistry?
A1: The primary cause of cytotoxicity is not the copper (I) catalyst itself, but the generation of reactive oxygen species (ROS) from the reaction of Cu(I), often maintained by a reducing agent like ascorbate, with atmospheric oxygen.[1][2] This oxidative stress can lead to damage of cellular components and a decrease in cell viability.[1][2] Free copper ions can also be harmful to cells.[1]
Q2: How can I minimize copper-induced toxicity to my cells?
A2: Several strategies can be employed to minimize copper toxicity:
-
Use of Chelating Ligands: Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are crucial.[2][3][4] These ligands not only accelerate the click reaction but also protect cells from oxidative damage by stabilizing the Cu(I) oxidation state and acting as sacrificial reductants.[1][2][5][6]
-
Optimize Copper Concentration: Reducing the copper concentration can decrease toxicity.[2] The use of highly efficient ligands like BTTAA allows for successful labeling with copper concentrations as low as 10-100 µM.[2]
-
Use a Reducing Agent: A reducing agent, most commonly sodium ascorbate, is necessary to maintain copper in the active Cu(I) state.[1][3][6][7]
-
Shorten Reaction Time: Optimizing the reaction to proceed quickly minimizes the exposure of cells to potentially harmful reagents.[8]
Q3: What are the recommended starting concentrations for the key reagents in an in-cell click chemistry reaction?
A3: The optimal concentrations can vary depending on the cell type and specific application. However, a good starting point based on published protocols is:
-
Copper (II) Sulfate (CuSO₄): 10 µM to 100 µM[2]
-
Ligand (e.g., THPTA or BTTAA): A 5-fold excess relative to the copper concentration is often recommended.[6][9] For example, for 50 µM CuSO₄, use 250 µM of ligand.
-
Sodium Ascorbate: Typically in the range of 1 mM to 5 mM. It is crucial to prepare this solution fresh.[9][10]
-
Azide/Alkyne Probes: The concentration of your labeling probes can range from 2 µM to 50 µM, which should be optimized for your specific experiment.[1][11]
Q4: My click reaction is not working or has a very low yield. What are the common causes and how can I troubleshoot this?
A4: Low or no product yield can be due to several factors:
-
Inactive Copper Catalyst: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state.[8] Ensure you are using a freshly prepared reducing agent like sodium ascorbate.[8][10] Degassing your buffers can also help to remove dissolved oxygen.[10]
-
Incorrect Reagent Stoichiometry: While a 1:1 ratio of azide to alkyne is theoretical, using a slight excess (1.1 to 2-fold) of the less critical reagent can improve the reaction efficiency.[8]
-
Inhibitory Buffer Components: Buffers containing primary amines, such as Tris, can inhibit the CuAAC reaction and should be avoided.[12] Phosphate-buffered saline (PBS) is a commonly used alternative.[11]
-
Presence of Intracellular Thiols: Biothiols, such as glutathione, can deactivate the copper catalyst.[13][14] While challenging to address in living cells, being aware of this potential issue is important. For cell lysates, pre-treatment with a thiol-blocking agent like N-ethylmaleimide (NEM) can improve yields.[13][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Cell Death / Low Viability | Copper toxicity due to reactive oxygen species (ROS) generation.[1][2] | - Use a chelating ligand like THPTA or BTTAA in at least a 5-fold excess to copper.[4][6][9] - Reduce the copper concentration (try a range of 10-100 µM).[2] - Minimize the reaction incubation time. - Ensure the use of a fresh sodium ascorbate solution.[10] |
| Low or No Fluorescent Signal / Product Yield | Inactive Cu(I) catalyst due to oxidation.[8] | - Prepare the sodium ascorbate solution fresh before each experiment.[10] - Degas buffers to remove dissolved oxygen.[10] - Premix CuSO₄ and the ligand before adding to the reaction mixture.[9] |
| Inhibition by buffer components. | - Avoid using buffers containing primary amines like Tris.[12] Use buffers such as PBS. | |
| Steric hindrance of azide or alkyne. | - If possible, design probes with longer linkers to reduce steric hindrance. | |
| Deactivation of the catalyst by intracellular thiols.[13][14] | - This is a known challenge for intracellular reactions. For cell lysates, consider treating with N-ethylmaleimide (NEM) to block thiols.[13][14] | |
| High Background Signal | Non-specific binding of the detection reagent. | - Reduce the concentration of the azide or alkyne detection reagent (try titrating down from 20 µM).[11] - Include thorough washing steps after the click reaction. |
| Impure reagents. | - Use high-quality, click-chemistry-grade reagents. |
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for In-Cell Click Chemistry
| Reagent | Recommended Concentration Range | Key Considerations |
| CuSO₄ | 10 - 100 µM[2] | Start at the lower end to minimize toxicity. |
| Ligand (THPTA/BTTAA) | 50 - 500 µM (Maintain 5:1 ratio with Cu)[9] | BTTAA may allow for lower copper concentrations than THPTA.[2][4] |
| Sodium Ascorbate | 1 - 5 mM[9] | Always prepare a fresh solution immediately before use.[10] |
| Azide/Alkyne Probe | 2 - 50 µM[1][11] | Optimize based on signal-to-noise ratio. |
| Aminoguanidine (optional) | 1 mM[1] | Can be added to intercept byproducts of ascorbate oxidation.[1][9] |
Table 2: Comparison of Common Copper Ligands for Biocompatibility
| Ligand | Biocompatibility | Reaction Kinetics | Required Copper Concentration |
| THPTA | Moderate[4] | Moderate[4] | Moderate[4] |
| BTTAA | Very High[4] | Very High[4] | Very Low[4] |
Experimental Protocols
Protocol 1: General Procedure for In-Cell CuAAC Labeling
This protocol is a starting point and should be optimized for your specific cell type and experimental goals.
Materials:
-
Azide or alkyne-modified cells in culture medium.
-
Detection probe (alkyne or azide-functionalized, e.g., a fluorescent dye).
-
Stock Solutions:
-
20 mM Copper (II) Sulfate (CuSO₄) in water.
-
100 mM Ligand (THPTA or BTTAA) in water.
-
300 mM Sodium Ascorbate in water (prepare fresh).
-
-
Phosphate-Buffered Saline (PBS), pH 7.4.
Procedure:
-
Cell Preparation: Culture your cells and perform the metabolic labeling step to incorporate the azide or alkyne handle.
-
Prepare Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 1 mL final reaction volume:
-
Add the appropriate volume of your detection probe to reach the desired final concentration (e.g., 20 µM).
-
Add 5 µL of 20 mM CuSO₄ solution (final concentration: 100 µM).
-
Add 5 µL of 100 mM ligand solution (final concentration: 500 µM).
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to the click reaction mix (final concentration: 3 mM).
-
Vortex briefly.
-
-
Labeling:
-
Aspirate the culture medium from your cells and wash once with PBS.
-
Add the complete click reaction cocktail to your cells.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Washing and Imaging:
-
Aspirate the reaction cocktail.
-
Wash the cells three times with PBS.
-
Add fresh medium or PBS for imaging.
-
Proceed with your downstream analysis (e.g., fluorescence microscopy).
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Improving signal-to-noise ratio in mass spectrometry of alkyne-labeled peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with alkyne-labeled peptides in mass spectrometry. Our goal is to help you improve your signal-to-noise ratio and obtain high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of low signal-to-noise (S/N) in the mass spectrometry of alkyne-labeled peptides?
A1: A low signal-to-noise ratio in the analysis of alkyne-labeled peptides can arise from multiple factors throughout the experimental workflow. These can be broadly categorized into sample-related issues, inefficiencies in the click chemistry reaction, and suboptimal mass spectrometry parameters. Key sources include sample contamination with salts or detergents which can suppress the peptide signal, incomplete protein digestion, and non-specific binding of peptides to sample tubes.[1] Additionally, issues with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, such as an oxidized copper catalyst or interfering buffer components, can lead to poor labeling efficiency and consequently, a low signal.[2]
Q2: What is "click chemistry" in the context of alkyne-labeled peptide analysis?
A2: In this context, "click chemistry" refers to the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly specific and efficient reaction.[3] It creates a stable triazole linkage between the alkyne group on the peptide and an azide-functionalized reporter tag.[3] This reporter can be a biotin molecule for enrichment or a fluorescent dye for imaging. The bio-orthogonal nature of this reaction is a significant advantage, meaning it does not interfere with native biological functional groups.
Q3: Which buffers are recommended for the CuAAC reaction?
A3: The choice of buffer is critical for an efficient CuAAC reaction. Amine-based buffers, such as Tris, should be avoided as they can chelate the copper(I) catalyst and inhibit the reaction.[3][4] Recommended buffers include phosphate-buffered saline (PBS), triethanolamine (TEA), and HEPES.[3]
Q4: What are common contaminants that can interfere with mass spectrometry analysis of peptides?
A4: Common contaminants include keratins (from skin and dust), detergents (like PEG, Triton X-100), and polymers. These can be introduced during sample preparation and can suppress the signal of the peptides of interest. Using high-purity, LC-MS grade solvents and reagents, and dedicated labware can help minimize this contamination.[1]
Troubleshooting Guides
Issue 1: Low Identification Rate of Alkyne-Labeled Peptides
If you are observing a lower-than-expected number of identified alkyne-labeled peptides, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Incomplete Protein Digestion | Ensure complete denaturation and reduction of proteins before adding trypsin. Optimize the enzyme-to-protein ratio (typically 1:50) and digestion time. Quench the reaction with an acid like formic acid to a pH of ~2-3. |
| Inefficient Click Reaction (CuAAC) | Prepare fresh sodium ascorbate solution for each experiment as it readily oxidizes. Use a copper-chelating ligand like THPTA or BTTAA to protect the Cu(I) catalyst. Ensure the absence of interfering substances like Tris or DTT in your reaction buffer. |
| Sample Loss During Preparation | Use low-binding tubes and pipette tips to minimize non-specific peptide adherence.[1] Ensure proper pH (<3) before C18 desalting to maximize peptide binding to the resin. |
| Suboptimal Mass Spectrometry Settings | Calibrate your mass spectrometer regularly.[5] Ensure that the precursor ion selection and fragmentation energy are optimized for your labeled peptides. |
Issue 2: High Background Noise in Mass Spectra
High background noise can obscure the signals from your peptides of interest. The following table provides guidance on how to reduce it.
| Potential Cause | Recommended Solution |
| Contaminated Solvents and Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh solutions, especially buffers and mobile phases. |
| Non-Specific Binding During Enrichment | Increase the number and stringency of wash steps after the enrichment step (e.g., with streptavidin beads). Consider using a blocking agent like BSA in your buffers. |
| Excess Click Chemistry Reagents | After the CuAAC reaction, perform a protein precipitation step (e.g., with methanol/chloroform) to remove excess copper, ligand, and azide-biotin.[4] |
| Improper Ionization Source Parameters | Optimize the sprayer voltage, gas flow rates, and temperature of your mass spectrometer's ion source to ensure stable and efficient ionization.[1] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Peptides
This protocol provides a general guideline for labeling alkyne-modified peptides with an azide-biotin tag.
Materials:
-
Alkyne-labeled peptide sample
-
Azide-PEG-Biotin
-
Copper(II) Sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Phosphate-Buffered Saline (PBS) or HEPES buffer
-
Methanol, Chloroform
Procedure:
-
Sample Preparation: Dissolve the alkyne-labeled peptide sample in PBS or HEPES buffer.
-
Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following reagents in order:
-
Azide-PEG-Biotin (final concentration: 100-200 µM)
-
TCEP (final concentration: 1 mM)
-
TBTA ligand (final concentration: 100 µM)
-
Copper(II) Sulfate (final concentration: 1 mM)
-
-
Reaction Incubation: Add the click chemistry reaction mix to the peptide sample. Incubate at room temperature for 1-2 hours with gentle shaking.
-
Protein Precipitation (to remove excess reagents):
-
Add methanol (4 volumes) and chloroform (1.5 volumes) to the reaction mixture.
-
Vortex and centrifuge to pellet the protein/peptide.
-
Carefully remove the supernatant.
-
Wash the pellet with methanol.
-
-
Resuspension: Resuspend the labeled peptide pellet in a buffer suitable for downstream enrichment and mass spectrometry analysis.
Protocol 2: Enrichment of Biotinylated Peptides
This protocol describes the enrichment of biotin-labeled peptides using streptavidin magnetic beads.
Materials:
-
Biotin-labeled peptide sample
-
Streptavidin magnetic beads
-
Wash Buffer 1 (e.g., PBS with 0.1% SDS)
-
Wash Buffer 2 (e.g., PBS)
-
Elution Buffer (e.g., 0.1% TFA in 50% acetonitrile)
Procedure:
-
Bead Preparation: Wash the streptavidin magnetic beads with Wash Buffer 2 according to the manufacturer's instructions.
-
Binding: Add the washed beads to the biotin-labeled peptide sample. Incubate for 1 hour at room temperature with rotation to allow for binding.
-
Washing:
-
Separate the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with Wash Buffer 1.
-
Wash the beads three times with Wash Buffer 2 to remove detergents.
-
-
Elution:
-
Add the Elution Buffer to the beads and incubate for 10-15 minutes.
-
Separate the beads with a magnetic stand and collect the supernatant containing the enriched peptides.
-
-
Sample Preparation for MS: Desalt the eluted peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
Quantitative Data Summary
The following tables provide recommended concentration ranges for CuAAC reaction components and typical mass spectrometry parameters for the analysis of alkyne-labeled peptides.
Table 1: Recommended Concentrations for CuAAC Reaction Components
| Component | Final Concentration Range | Notes |
| Alkyne-labeled Peptide | Varies (dependent on sample) | - |
| Azide-Biotin/Fluorophore | 100 - 500 µM | A molar excess over the peptide is recommended. |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 1 mM | - |
| Reducing Agent (e.g., Sodium Ascorbate, TCEP) | 1 - 5 mM | A fresh solution of sodium ascorbate is crucial. |
| Copper(I) Ligand (e.g., TBTA, THPTA) | 0.1 - 1 mM | A 5:1 ligand to copper ratio is often recommended to protect the Cu(I) state. |
Table 2: Typical Mass Spectrometry Parameters for Labeled Peptides
| Parameter | Typical Setting | Considerations |
| MS1 Resolution | 60,000 - 120,000 | Higher resolution improves mass accuracy. |
| MS1 Mass Range | 350 - 1500 m/z | Adjust based on the expected mass range of your peptides. |
| MS/MS Resolution | 15,000 - 30,000 | - |
| Collision Energy (HCD/CID) | Normalized Collision Energy (NCE) of 25-35% | Optimize for your specific instrument and peptide characteristics. |
| Dynamic Exclusion | 30 - 60 seconds | Prevents repeated fragmentation of the most abundant peptides. |
Visualizations
Caption: Experimental workflow for the analysis of alkyne-labeled peptides.
Caption: Troubleshooting decision tree for low signal-to-noise ratio.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Head-to-Head Battle for Glycan Visualization: Sodium 4-Pentynoate vs. Azido-Sugars in Metabolic Glycan Labeling
For researchers, scientists, and drug development professionals navigating the intricate world of glycan analysis, the choice of metabolic labeling reagent is a critical decision. This guide provides an objective comparison of two prominent classes of bioorthogonal reporters: the alkyne-bearing sodium 4-pentynoate and the widely used azido-sugars. By examining their performance, supported by experimental data and detailed protocols, this document aims to empower informed decisions for precise and efficient metabolic glycan labeling.
Metabolic glycan labeling is a powerful two-step technique that allows for the visualization and analysis of glycans in living systems.[1] It involves introducing a sugar analog with a bioorthogonal chemical reporter—a functional group that is inert within the biological system but can be selectively reacted with an external probe. This guide focuses on the comparative performance of this compound, which introduces an alkyne reporter, and various azido-sugars, which introduce an azide reporter.
At a Glance: Performance Comparison
| Feature | This compound (Alkyne Reporter) | Azido-Sugars (Azide Reporter) |
| Bioorthogonal Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Staudinger Ligation, CuAAC, or SPAAC |
| Labeling Efficiency | Can be higher than azido-sugars in certain cell lines and in vivo models for specific glycan types.[2][3] | Generally robust and widely validated across numerous cell types and organisms.[4][5] Efficiency can be cell-type dependent. |
| Potential Cytotoxicity | Copper catalyst required for CuAAC can exhibit cytotoxicity. SPAAC is catalyst-free but may have slower kinetics. | Generally considered to have low cytotoxicity at optimal concentrations.[6][7] However, higher concentrations can impact cell proliferation and physiology.[6][8] |
| Versatility | The alkyne group is small and can be efficiently incorporated into various glycans. | A wide variety of azido-sugar analogs are commercially available for targeting different glycan types (e.g., Ac4ManNAz, Ac4GalNAz, Ac4GlcNAz).[5] |
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies.
Table 1: Metabolic Labeling Efficiency of Alkyne vs. Azide Reporters in Sialic Acid
| Cell Line | % Incorporation of SiaNAl (from Ac4ManNAl) | % Incorporation of SiaNAz (from Ac4ManNAz) | Reference |
| Jurkat | 65 ± 3 | 45 ± 2 | [3] |
| HL-60 | 72 ± 4 | 58 ± 3 | [3] |
| LNCaP | 78 ± 5 | 51 ± 4 | [3] |
| PC-3 | 68 ± 4 | 49 ± 3 | [3] |
| Ramos | 55 ± 3 | 38 ± 2 | [3] |
| CHO | 45 ± 2 | 30 ± 2 | [3] |
Data represents the percentage of total sialic acids that are labeled with the respective reporter after 72 hours of incubation with 50 µM of the precursor sugar. SiaNAl is the sialic acid analog derived from N-pentynoylmannosamine (a derivative of this compound), and SiaNAz is the analog derived from N-azidoacetylmannosamine.
Table 2: Effects of Ac4ManNAz (Azido-Sugar) Concentration on Cell Viability
| Concentration | A549 Cell Viability (%) | Reference |
| 10 µM | ~100 | [6] |
| 50 µM | ~80 | [6] |
| 100 µM | ~60 | [9] |
Cell viability was assessed after 3 days of treatment. These data highlight the importance of optimizing the concentration of azido-sugars to minimize cytotoxic effects.
Experimental Workflows and Signaling Pathways
The general workflow for metabolic glycan labeling involves two main stages: metabolic incorporation of the reporter and subsequent bioorthogonal ligation to a probe for detection.
References
- 1. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.stanford.edu [web.stanford.edu]
- 3. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 5. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 9. thno.org [thno.org]
A Comparative Guide to Alternative Metabolic Reporters for Protein Acetylation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative metabolic reporters used for the study of protein acetylation. It includes a summary of their performance based on experimental data, detailed protocols for their use, and visualizations of the underlying pathways and workflows.
Introduction to Metabolic Reporters for Protein Acetylation
Protein acetylation is a crucial post-translational modification that regulates a wide array of cellular processes.[1] Traditional methods for studying acetylation, such as those using radiolabeled acetate, can be hazardous and offer low sensitivity.[1][2] A powerful alternative is the use of bioorthogonal chemical reporters.[2] These are analogs of natural metabolites, such as acetate, that have been modified to contain a bioorthogonal handle, like an alkyne or azide group.[1] These reporters are introduced into cells, where they are metabolized and incorporated into proteins by lysine acetyltransferases (KATs).[1] The incorporated bioorthogonal handle can then be selectively reacted with a fluorescent probe or an affinity tag for detection, visualization, and enrichment of acetylated proteins.[1] This guide focuses on a comparison of commonly used alkynyl-acetate reporters: sodium 3-butynoate, sodium 4-pentynoate, and sodium 5-hexynoate, as well as their corresponding acyl-CoA derivatives for in vitro studies.[3]
Comparison of Alkynyl-Acetate Metabolic Reporters
The choice of metabolic reporter is critical for the successful labeling and analysis of protein acetylation. The following table summarizes the key characteristics and performance of the three most common alkynyl-acetate reporters and their corresponding CoA derivatives.
| Reporter Characteristic | 3-butynoate / 3-butynoyl-CoA | 4-pentynoate / 4-pentynoyl-CoA | 5-hexynoate / 5-hexynoyl-CoA |
| In Vitro Performance (Acyl-CoA form) | Poor substrate for p300 KAT; unstable, with about half hydrolyzing within 30 minutes.[2] | Efficiently utilized by p300 KAT; stable for up to 4 hours under reaction conditions.[2] | Less efficient substrate for p300 KAT compared to 4-pentynoyl-CoA.[2] |
| In-Cell Labeling (Sodium salt form) | Can be metabolically incorporated into cellular proteins.[3] | Considered the optimal reporter for in-cell labeling, showing robust and specific incorporation into known acetylated proteins like histones.[2][4] | Can be metabolically incorporated, but may also label long-chain fatty-acylated proteins.[2] |
| Specificity for Acetylation | Less studied due to instability. | High specificity for acetylated proteins. Proteomic analysis of 4-pentynoate-labeled proteins identified a high percentage of known acetylated proteins.[2] | Potential for off-target labeling of fatty-acylated proteins, such as transferrin receptor and SNAP-23.[2] |
| Overall Recommendation | Not recommended for most applications due to instability.[2] | Recommended for both in vitro and in-cell studies of protein acetylation.[2] | Use with caution, especially in studies where discrimination from fatty acylation is important.[2] |
Signaling Pathways and Experimental Workflows
To effectively use these metabolic reporters, it is essential to understand the biological pathways they enter and the experimental steps required for their detection.
Metabolic Activation and Bioorthogonal Detection
The following diagram illustrates the metabolic activation of alkynyl-acetate reporters and their subsequent incorporation into a substrate protein by a lysine acetyltransferase (KAT). The incorporated alkyne handle is then detected via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry".
Experimental Workflow for Proteomic Analysis
The general workflow for identifying acetylated proteins using metabolic reporters involves several key steps, from labeling live cells to identifying modified proteins by mass spectrometry.
Experimental Protocols
The following are detailed protocols for the key experiments involved in using alkynyl-acetate reporters for protein acetylation studies.
Protocol 1: Metabolic Labeling of Cultured Cells with 4-Pentynoate
This protocol describes the metabolic incorporation of 4-pentynoate into cellular proteins in living mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
This compound (stock solution in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture mammalian cells to the desired confluency (typically 70-80%) in the appropriate culture vessel.
-
Prepare the labeling medium by supplementing the complete cell culture medium with the desired final concentration of this compound. Optimal concentrations are typically in the range of 2.5-10 mM and should be determined empirically for each cell type.[2]
-
Remove the existing culture medium from the cells and wash once with sterile PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 6-8 hours.[2] The optimal incubation time may vary depending on the cell type and experimental goals.
-
After incubation, harvest the cells by scraping or trypsinization.
-
Wash the cells twice with ice-cold PBS to remove any unincorporated reporter.
-
The cell pellet is now ready for lysis or can be stored at -80°C for later use.
Protocol 2: Cell Lysis and Protein Quantification
This protocol describes the preparation of cell lysates for subsequent click chemistry and analysis.
Materials:
-
Metabolically labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors
-
BCA protein assay kit
Procedure:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (soluble proteome) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.
-
The lysate can be used immediately for click chemistry or stored at -80°C.
Protocol 3: Click Chemistry Reaction for Fluorescent Tagging
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent probe to the alkyne-labeled proteins in the cell lysate.
Materials:
-
Cell lysate containing alkyne-labeled proteins (1-2 mg/mL)
-
Azide-fluorophore (e.g., Azide-TAMRA, Azide-Alexa Fluor 488)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
Procedure:
-
In a microcentrifuge tube, combine the following in order:
-
Cell lysate (e.g., 50 µg of protein)
-
Azide-fluorophore (to a final concentration of 100 µM)
-
TCEP (to a final concentration of 1 mM, freshly prepared)
-
TBTA (to a final concentration of 100 µM)
-
CuSO4 (to a final concentration of 1 mM)
-
-
Initiate the click reaction by adding sodium ascorbate to a final concentration of 1 mM (freshly prepared).
-
Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM or by protein precipitation.
Protocol 4: In-Gel Fluorescence Analysis
This protocol describes the visualization of fluorescently tagged acetylated proteins by SDS-PAGE and in-gel fluorescence scanning.
Materials:
-
Click-reacted protein sample
-
SDS-PAGE loading buffer
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
Fluorescence gel scanner
Procedure:
-
Precipitate the click-reacted proteins using methanol/chloroform precipitation to remove excess reagents.
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE using an appropriate percentage polyacrylamide gel.
-
After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission filters for the chosen fluorophore.
-
After fluorescence scanning, the gel can be stained with Coomassie Brilliant Blue or processed for western blotting to confirm protein loading and identity.
Conclusion
The use of bioorthogonal metabolic reporters, particularly 4-pentynoate, provides a robust and sensitive method for the study of protein acetylation.[2][4] These chemical tools, in conjunction with click chemistry, enable the visualization, enrichment, and identification of acetylated proteins in a variety of biological contexts.[1][5] This guide provides a comparative overview and detailed protocols to aid researchers in the successful application of these powerful techniques. Careful consideration of the specific reporter and experimental conditions is crucial for obtaining reliable and meaningful results in the exploration of the acetylome.
References
- 1. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal chemical reporters for monitoring protein acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioorthogonal Reporters for Detecting and Profiling Protein Acetylation and Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Sodium 4-Pentynoate Labeling vs. Antibody-Based Detection for Protein Acetylation Analysis
For researchers, scientists, and drug development professionals investigating protein acetylation, the choice of detection method is critical for generating robust and reliable data. This guide provides a comprehensive cross-validation of two prominent techniques: metabolic labeling with sodium 4-pentynoate followed by click chemistry and traditional antibody-based detection methods such as Western blotting and immunoprecipitation. We present a detailed comparison of their principles, performance, and protocols, supported by experimental data, to help you select the optimal approach for your research needs.
Protein acetylation, a key post-translational modification, plays a crucial role in regulating a vast array of cellular processes. The dynamic nature of this modification necessitates sensitive and specific detection methods. This guide delves into a comparative analysis of a chemical reporter-based method and an affinity-based immunological approach.
At a Glance: Comparing the Methodologies
| Feature | This compound Labeling with Click Chemistry | Antibody-Based Detection (Western Blot/Immunoprecipitation) |
| Principle | Metabolic incorporation of an alkyne-tagged acetate analog into proteins, followed by covalent ligation to a reporter molecule via click chemistry. | Utilization of antibodies that specifically recognize and bind to acetylated lysine residues or a specific acetylated protein. |
| Detection | Covalent and highly specific reaction. Enables detection via fluorescence, biotinylation for enrichment, or other tags. | Relies on the affinity and specificity of the primary antibody. Detection is typically via a secondary antibody conjugated to an enzyme or fluorophore. |
| Specificity | High for the alkyne tag. However, specificity for acetylation depends on the cellular machinery's promiscuity for the analog. | Dependent on the quality and cross-reactivity of the anti-acetyl-lysine antibody. Antibodies may exhibit off-target binding. |
| Sensitivity | Can be very high, amplified by the click reaction's efficiency. Allows for the detection of newly synthesized acetylated proteins. | Varies greatly depending on antibody affinity and the abundance of the target protein. Can be challenging for low-abundance proteins. |
| Potential for Artifacts | The alkyne tag might alter protein structure or function. Cellular metabolism of the analog can lead to off-target labeling. | Antibody cross-reactivity can lead to false positives. Non-specific binding to the membrane or beads can increase background. |
| Quantification | Can be quantitative, especially when coupled with mass spectrometry (e.g., SILAC). Fluorescence intensity can provide relative quantification. | Semi-quantitative for Western blotting, relying on band intensity normalization. More quantitative with techniques like ELISA. |
| Throughput | Moderate to high. Amenable to in-gel fluorescence scanning and high-content imaging. | Western blotting is typically low to moderate throughput. ELISA offers higher throughput. |
| Temporal Resolution | Excellent for tracking dynamic changes in acetylation by pulse-chase labeling. | Generally provides a snapshot of the total acetylated protein pool at a given time. |
Visualizing the Workflows
To better understand the practical application of each technique, the following diagrams illustrate the key steps involved.
A Head-to-Head Battle of Bioorthogonal Reporters: A Quantitative Comparison of Alkyne Probes for Metabolic Labeling
For researchers, scientists, and drug development professionals navigating the intricate world of metabolic labeling, the choice of an alkyne probe is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of commonly used alkyne probes, focusing on their performance in labeling various biomolecules. We delve into key metrics such as labeling efficiency, cytotoxicity, and effects on cellular processes, supported by experimental data and detailed protocols to inform your selection process.
Metabolic labeling with alkyne-containing reporters has revolutionized the study of dynamic cellular processes. These small, bioorthogonal handles are readily incorporated into nascent biomolecules like DNA, RNA, proteins, and glycans. Subsequent detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" allows for sensitive and specific visualization and analysis.[1][2] However, not all alkyne probes are created equal. Their chemical structures can influence their metabolic uptake, processing, and potential off-target effects.
Performance Comparison: Nucleoside Analogs for DNA Synthesis
The precise monitoring of DNA synthesis is fundamental to understanding cell proliferation and the efficacy of therapeutic agents.[3] 5-ethynyl-2'-deoxyuridine (EdU) has been a widely adopted tool for this purpose, but concerns about its cytotoxicity have prompted the development of alternatives.[3][4] Here, we compare EdU with a prominent alternative, (2′S)-2′-deoxy-2′-fluoro-5-ethynyluridine (F-ara-EdU).
Quantitative Comparison of Labeling Efficiency and Cytotoxicity
A crucial balance must be struck between efficient labeling and minimal perturbation of the biological system. The following table summarizes the quantitative comparison between EdU and F-ara-EdU.
| Probe | Target Biomolecule | Labeling Efficiency | Cytotoxicity (IC50) | Key Findings |
| 5-ethynyl-2'-deoxyuridine (EdU) | DNA Synthesis | Potent and selective for DNA.[3] | Varies by cell line (e.g., ~1 µM in HeLa cells after 72h).[3][4] | Induces DNA instability, cell-cycle arrest (G2/M), and apoptosis, confounding long-term studies.[3][4] |
| (2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU) | DNA Synthesis | Robust and specific labeling of nuclear DNA, comparable to EdU.[3][4] | Significantly less toxic than EdU (IC50 > 100 µM in multiple cell lines after 72h).[3][4] | Minimal impact on genome function, causes little to no cell-cycle arrest, making it superior for long-term studies.[4][5] |
Data extracted from Neef, A. B., & Luedtke, N. W. (2011). Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides. Proceedings of the National Academy of Sciences, 108(51), 20404–20409.[3][4]
Performance Comparison: Terminal Alkynes vs. Strained Cyclooctynes
The choice of the alkyne reporter itself—a simple terminal alkyne or a more complex strained cyclooctyne—dictates the type of click chemistry reaction used for detection and has significant implications for biocompatibility.
| Reporter Class | Bioorthogonal Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Biocompatibility Considerations |
| Terminal Alkynes | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10¹ - 10⁴[6] | The primary concern is the cytotoxicity of the copper(I) catalyst. Various ligands have been developed to chelate the copper and reduce its toxicity.[6] |
| Strained Cyclooctynes | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 10⁻³ - 1[6] | Generally considered highly biocompatible due to the absence of a metal catalyst. Some highly reactive strained alkynes may exhibit off-target reactivity.[6] |
Experimental Workflows and Logical Relationships
To visualize the experimental process and the relationship between different labeling strategies, the following diagrams are provided.
Caption: General experimental workflow for metabolic labeling with alkyne probes.
Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in this guide.
Protocol 1: Metabolic Labeling of Nascent DNA with EdU or F-ara-EdU and Detection via CuAAC
This protocol describes the metabolic incorporation of EdU or F-ara-EdU into newly synthesized DNA in cultured cells, followed by fluorescent labeling using CuAAC.
Materials:
-
Cell culture medium appropriate for the cell line
-
EdU or F-ara-EdU stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (prepare fresh):
-
Click-iT® reaction buffer
-
Copper sulfate (CuSO₄) solution
-
Azide-conjugated fluorophore
-
Reaction buffer additive (reducing agent)
-
-
Wash buffer (e.g., PBS with 1% BSA)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of labeling.
-
Metabolic Labeling: Add EdU or F-ara-EdU to the cell culture medium to a final concentration of 1-10 µM. The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal. Incubate the cells for the desired pulse duration (e.g., 1-24 hours) under standard culture conditions.
-
Fixation: Aspirate the labeling medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Wash the cells twice with PBS. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Aspirate the reaction cocktail and wash the cells three times with wash buffer.
-
Nuclear Staining: Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips on microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Cytotoxicity Assay
This protocol describes the evaluation of the cytotoxic effects of alkyne probes using a resazurin-based assay (e.g., Alamar Blue).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Alkyne probes (EdU, F-ara-EdU, etc.) at various concentrations
-
96-well cell culture plates
-
Resazurin-based viability reagent (e.g., Alamar Blue)
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Probe Treatment: Prepare serial dilutions of the alkyne probes in complete cell culture medium. Remove the medium from the cells and replace it with the medium containing the different probe concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assay: Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to the fluorescent resorufin.
-
Measurement: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance of each well using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the probe concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Conclusion
The selection of an alkyne probe for metabolic labeling is a multifaceted decision that requires careful consideration of the experimental goals and the biological system under investigation. For applications requiring long-term cell survival and minimal perturbation of cellular processes, F-ara-EdU presents a clear advantage over EdU due to its significantly lower cytotoxicity.[4][5] When choosing the click chemistry detection method, the higher biocompatibility of SPAAC, which avoids the use of a copper catalyst, must be weighed against the generally faster reaction kinetics of CuAAC.[6] By understanding the quantitative performance characteristics and employing the detailed protocols outlined in this guide, researchers can confidently select the most appropriate alkyne probe to achieve robust and reliable results in their metabolic labeling experiments.
References
A Comparative Guide to Sodium 4-Pentynoate and Other Fatty Acid Analogs for Cellular Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating the intricate roles of protein acylation in cellular signaling and disease. This guide provides a comprehensive comparison of sodium 4-pentynoate and other commonly used fatty acid analogs, offering insights into their respective advantages and disadvantages, supported by experimental data and detailed protocols.
Fatty acid acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, stability, and function. The use of fatty acid analogs that can be metabolically incorporated into proteins and subsequently detected has revolutionized the study of this process. Among these tools, this compound and other alkyne-tagged fatty acids have emerged as powerful reagents for "click chemistry"-based proteomic analysis.
Overview of Fatty Acid Analogs
This compound serves as a chemical reporter for protein acetylation, where the 4-pentynoate group is transferred onto lysine residues.[1][2] In contrast, longer-chain alkynyl fatty acids, such as 13-tetradecynoic acid (13-TDYA), 15-hexadecynoic acid (15-HDYA), and 17-octadecynoic acid (17-ODYA), are analogs of myristate, palmitate, and stearate, respectively. These are primarily used to study N-myristoylation and S-palmitoylation.[3][4][5] The choice of analog is critical, as their chain length influences their incorporation into different types of acylated proteins.[4]
Quantitative Comparison of Fatty Acid Analogs
The following table summarizes the key characteristics and performance metrics of this compound and other widely used alkynyl fatty acid analogs.
| Feature | This compound | 13-TDYA (Myristate Analog) | 15-HDYA (Palmitate Analog) | 17-ODYA (Stearate Analog) |
| Primary Application | Protein Acetylation Profiling | N-Myristoylation Profiling | S-Palmitoylation Profiling | S-Palmitoylation Profiling |
| Incorporation Specificity | Lysine residues[1][2] | N-terminal glycine residues[5] | Cysteine residues (thioester bond)[3][4] | Cysteine residues (thioester bond)[3] |
| Optimal Concentration | 2.5-10 µM in Jurkat cells[1] | 25 µM in HEK293T cells[3] | 100 µM in HEK293T cells[3] | 100 µM in HEK293T cells[3] |
| Solubility/Uptake | Generally soluble in aqueous media. | More soluble than longer-chain analogs.[3] | Intermediate solubility.[3] | Poor solubility, requires saponification for optimal uptake.[3] |
| Reported Cell Lines | Jurkat, HeLa, COS-7[1][4] | Jurkat, HeLa, COS-7, HEK293T[3][4][5] | Jurkat, HeLa, COS-7, HEK293T[3][4] | Jurkat, HeLa, COS-7, HEK293T[3] |
Pros and Cons of this compound vs. Other Fatty Acid Analogs
This compound
-
Pros:
-
Cons:
-
Primarily targets lysine acetylation and is not suitable for studying fatty acylation (N-myristoylation or S-palmitoylation).
-
Longer-Chain Alkynyl Fatty Acids (13-TDYA, 15-HDYA, 17-ODYA)
-
Pros:
-
Enable the specific study of N-myristoylation and S-palmitoylation, which are crucial for protein trafficking and signaling.[5]
-
Chain length can be selected to preferentially label different types of fatty-acylated proteins.[4] For instance, ω-alkynyl-palmitate shows preferential incorporation into palmitoylated proteins like H- and N-Ras compared to myristate or stearate analogs.[4]
-
-
Cons:
-
Longer-chain analogs (e.g., 17-ODYA) have poor solubility and may require optimized delivery methods, such as saponification and conjugation to fatty-acid-free bovine serum albumin (BSA), to enhance cellular uptake.[3]
-
Potential for chain-length-dependent differences in metabolic processing and incorporation efficiency.[6]
-
Experimental Protocols
Metabolic Labeling of Cultured Cells with Alkynyl Fatty Acid Analogs
This protocol is adapted from methodologies described for labeling with various alkynyl fatty acids and can be optimized for specific cell lines and research questions.
Materials:
-
Alkynyl fatty acid analog (this compound, 13-TDYA, 15-HDYA, or 17-ODYA)
-
Dimethyl sulfoxide (DMSO)
-
Fatty-acid-free Bovine Serum Albumin (FAF-BSA)
-
Potassium hydroxide (KOH)
-
Cell culture medium
-
Cultured mammalian cells
Procedure:
-
Stock Solution Preparation: Prepare a 50 mM stock solution of the alkynyl fatty acid analog in DMSO.
-
Saponification (for longer-chain analogs like 17-ODYA):
-
To a glass vial, add the desired volume of the fatty acid stock solution.
-
Add an equimolar amount of 120 mM KOH.
-
Incubate at 70°C for 30 minutes to saponify the fatty acid.
-
-
Complexation with FAF-BSA:
-
Warm a solution of FAF-BSA in PBS to 37°C.
-
Add the saponified fatty acid (or the DMSO stock for more soluble analogs) to the FAF-BSA solution and incubate at 37°C for 1 hour to allow complex formation.
-
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with fresh medium containing the fatty acid-BSA complex at the desired final concentration (e.g., 10 µM for this compound, 25-100 µM for longer-chain analogs).[1][3]
-
Incubate the cells for the desired labeling period (typically 4-16 hours).
-
-
Cell Lysis and Downstream Analysis:
-
After incubation, wash the cells with cold PBS to remove excess labeling reagent.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
The cell lysate containing the metabolically labeled proteins is now ready for downstream applications, such as click chemistry, immunoprecipitation, and mass spectrometry.
-
"Click" Chemistry Reaction for Protein Detection
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule (e.g., biotin or a fluorophore) to the alkyne-tagged proteins.
Materials:
-
Cell lysate containing alkyne-labeled proteins
-
Azide-functionalized reporter tag (e.g., Azide-PEG-Biotin or a fluorescent azide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
Procedure:
-
To the cell lysate, add the azide-functionalized reporter tag, TCEP, and TBTA.
-
Initiate the click reaction by adding freshly prepared solutions of CuSO₄ and sodium ascorbate.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
The labeled proteins can then be visualized by in-gel fluorescence scanning (if a fluorescent azide was used) or enriched using streptavidin beads (if an azide-biotin tag was used) for subsequent western blotting or mass spectrometry analysis.
Signaling Pathways and Experimental Workflows
The fatty acid analogs discussed are instrumental in studying a multitude of signaling pathways regulated by protein acylation. Protein S-acylation, for example, is a dynamic modification that influences protein trafficking, stability, and interactions within signaling cascades.
Below are Graphviz diagrams illustrating a generalized experimental workflow for profiling acylated proteins and a simplified representation of a signaling pathway impacted by protein acylation.
Caption: Experimental workflow for profiling acylated proteins.
Caption: S-acylation in signal transduction.
Conclusion
The selection of a fatty acid analog for research depends critically on the biological question being addressed. This compound is a valuable tool for investigating protein acetylation. For studying N-myristoylation and S-palmitoylation, a range of alkynyl fatty acids with varying chain lengths are available, with the choice of analog influencing labeling specificity and requiring potential optimization of delivery methods. This guide provides a framework for researchers to make informed decisions in the selection and application of these powerful chemical probes to unravel the complexities of protein acylation.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 4. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating Protein Acetylation Sites: A Comparative Guide to Methods Utilizing Sodium 4-Pentynoate
For researchers, scientists, and drug development professionals, the accurate identification and validation of protein acetylation sites is paramount to understanding cellular signaling and developing targeted therapeutics. The use of metabolic labeling with sodium 4-pentynoate, a bioorthogonal chemical reporter, has emerged as a powerful technique for identifying novel acetylation sites. This guide provides an objective comparison of this method with traditional validation techniques, supported by experimental data and detailed protocols.
Comparison of Validation Methods
The validation of protein acetylation sites is crucial to confirm the findings from initial discovery proteomics. This compound-based methods offer distinct advantages and disadvantages when compared to traditional antibody-based approaches.
| Feature | This compound with Click Chemistry | Traditional Immunoprecipitation (IP) |
| Principle | Metabolic incorporation of an alkyne-tagged acetate analog into proteins, followed by bioorthogonal conjugation to a reporter tag (e.g., biotin, fluorophore) for detection or enrichment. | Use of antibodies that specifically recognize acetylated lysine residues (pan-specific or site-specific) to enrich acetylated proteins or peptides from cell lysates. |
| Specificity | High for newly synthesized acetylated proteins during the labeling period. The chemical handle is specific. | Dependent on antibody specificity. Pan-acetyl-lysine antibodies may have off-target binding, while site-specific antibodies are highly specific but limited to known sites.[1][2] |
| Sensitivity | High, as it can be coupled with sensitive detection methods like streptavidin-HRP or mass spectrometry. Can detect transient or low-abundance acetylation events. | Variable. Depends on the affinity and avidity of the antibody, as well as the abundance of the target protein. |
| Novel Site Discovery | Excellent. Enables the identification of previously unknown acetylation sites on a proteome-wide scale.[3] | Limited. Primarily used to validate known or predicted acetylation sites, unless coupled with large-scale mass spectrometry. |
| Requirement for Specific Antibodies | Does not require a protein- or site-specific antibody for initial enrichment and detection. | Requires a high-quality antibody specific to the acetylated lysine or the protein of interest.[4][5] |
| Quantitative Analysis | Can be readily coupled with quantitative proteomics techniques like SILAC or TMT for relative quantification of acetylation dynamics.[6][7][8] | Can be quantitative when using isotopically labeled standards or in conjunction with quantitative mass spectrometry. |
| Experimental Workflow | Involves metabolic labeling, cell lysis, click chemistry reaction, and then downstream analysis (Western blot or MS). More steps involved. | Involves cell lysis, immunoprecipitation with antibody-coupled beads, and then downstream analysis. A more direct workflow. |
| Potential Artifacts | Potential for metabolic perturbation by the analog, though 4-pentynoate is considered minimally perturbing.[3] Incomplete click reaction can affect results. | Non-specific binding of proteins to the antibody or beads can lead to false positives. Antibody quality is critical. |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Validation using this compound
The overall workflow for identifying and validating protein acetylation sites using this compound involves several key stages, from metabolic labeling to final detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Isotopic Labeling and Quantitative Proteomics of Acetylation on Histones and Beyond | Springer Nature Experiments [experiments.springernature.com]
- 7. Isotopic Labeling and Quantitative Proteomics of Acetylation on Histones and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotopic Labeling and Quantitative Proteomics of Acetylation on Histones and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Copper-Catalyzed vs. Copper-Free Click Chemistry for the Conjugation of Sodium 4-Pentynoate
For researchers, scientists, and drug development professionals, the choice between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry is a critical decision in the synthesis of novel molecular entities. This guide provides an objective, data-driven comparison of these two powerful ligation techniques, with a specific focus on their application to the small, water-soluble alkyne, sodium 4-pentynoate.
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring is the cornerstone of click chemistry.[1][2] This reaction has been adapted into two primary forms for widespread use in chemical biology, drug discovery, and materials science: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] While both methods achieve the same fundamental transformation, they differ significantly in their reaction kinetics, biocompatibility, and experimental setup.
Quantitative Performance Comparison
The selection of a click chemistry method often hinges on a trade-off between reaction speed and the reaction's compatibility with biological systems. The following table summarizes key quantitative data for the reaction of a terminal alkyne, analogous to this compound, with a corresponding azide or cyclooctyne.
| Parameter | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. |
| Typical Azide Reactant | Benzyl Azide | Dibenzocyclooctyne (DBCO)-Azide |
| Second-Order Rate Constant (k₂) | 10² - 10⁴ M⁻¹s⁻¹[3] | 10⁻³ - 1 M⁻¹s⁻¹[4] |
| Typical Reaction Time | < 1 hour[5] | 1 - 12 hours[6] |
| Typical Yield | > 95%[7] | > 90%[6] |
| Biocompatibility | Limited by copper cytotoxicity.[8] | Excellent, no catalyst required.[8] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole.[3] | Mixture of 1,4- and 1,5-regioisomers. |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for the conjugation of this compound using both CuAAC and SPAAC.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol describes the reaction of this compound with benzyl azide using a copper(II) sulfate and sodium ascorbate catalytic system.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized water
-
Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of this compound in deionized water.
-
Prepare a 100 mM stock solution of benzyl azide in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.[9]
-
Prepare a 50 mM stock solution of THPTA in deionized water.[10]
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.[10]
-
-
Reaction Setup:
-
In a reaction vessel, add the this compound solution.
-
Add an equimolar amount of the benzyl azide stock solution.
-
To this mixture, add the THPTA stock solution to a final concentration of 5 mM, followed by the CuSO₄ stock solution to a final concentration of 1 mM (maintaining a 5:1 ligand-to-copper ratio).[10]
-
Gently mix the solution.
-
-
Initiation and Reaction:
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.[10]
-
Seal the reaction vessel and stir at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 hour.
-
Upon completion, the copper catalyst can be removed by passing the reaction mixture through a copper-chelating resin or by precipitation and filtration.
-
Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound
This protocol details the catalyst-free reaction between this compound and a dibenzocyclooctyne (DBCO)-functionalized azide.
Materials:
-
This compound
-
DBCO-azide derivative (e.g., DBCO-PEG4-Azide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Prepare a 10 mM stock solution of the DBCO-azide derivative in PBS.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound solution and the DBCO-azide solution in a 1:1 molar ratio.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. The reaction can also be incubated at 37°C to increase the rate.[6]
-
-
Monitoring and Work-up:
-
Monitor the progress of the reaction by following the disappearance of the DBCO absorbance peak at approximately 310 nm using a UV-Vis spectrophotometer.[11] Alternatively, TLC or LC-MS can be used. The reaction is typically complete within 2-12 hours.[6]
-
No catalyst removal is required. The product can be purified from any unreacted starting materials by standard chromatographic techniques if necessary.
-
Reaction Pathways and Mechanisms
The fundamental difference in the reaction mechanisms of CuAAC and SPAAC dictates their respective characteristics and applications.
In CuAAC, a copper(I) catalyst is essential to activate the terminal alkyne.[2] This is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[9] The copper(I) species coordinates with the alkyne, lowering the activation energy for the cycloaddition with the azide, leading to the exclusive formation of the 1,4-disubstituted triazole product.[3]
Conversely, SPAAC is a catalyst-free reaction that relies on the inherent ring strain of a cyclooctyne to accelerate the cycloaddition with an azide.[8] The release of this ring strain provides the thermodynamic driving force for the reaction to proceed under mild, physiological conditions.[8] However, this uncatalyzed reaction generally results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.
Conclusion and Recommendations
The choice between CuAAC and SPAAC for the conjugation of this compound is ultimately dictated by the specific requirements of the application.
CuAAC is the preferred method for:
-
Rapid and high-yielding synthesis: When reaction speed and quantitative conversion are paramount, and the final application is not sensitive to trace amounts of copper, CuAAC is the superior choice.[5][7]
-
Cost-effective applications: Terminal alkynes and copper catalysts are generally more economical than the synthetically complex strained cyclooctynes.
-
Regiocontrol: For applications where a single, well-defined regioisomer is required, the exclusive formation of the 1,4-disubstituted triazole in CuAAC is a significant advantage.[3]
SPAAC is the ideal choice for:
-
Bioconjugation and in vivo studies: The absence of a cytotoxic copper catalyst makes SPAAC the gold standard for applications involving live cells, proteins, and whole organisms.[8]
-
Labeling of sensitive biomolecules: SPAAC avoids potential damage to delicate biological macromolecules that can be caused by copper-generated reactive oxygen species.
-
Simplified workflows: The catalyst-free nature of SPAAC simplifies the experimental setup and purification process.[6]
For applications in drug development and cellular imaging involving this compound, the biocompatibility of SPAAC is a decisive advantage. However, for large-scale synthesis of materials or compound libraries where biological systems are not a concern, the speed and efficiency of CuAAC are unparalleled.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. mdpi.com [mdpi.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. broadpharm.com [broadpharm.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. docs.aatbio.com [docs.aatbio.com]
Benchmarking sodium 4-pentynoate against other bioorthogonal labeling techniques
In the intricate landscape of cellular biology and drug development, the ability to observe and track biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling researchers to tag and visualize molecules within living systems without interfering with natural biological processes. This guide offers an objective comparison of sodium 4-pentynoate, a metabolic labeling reagent, against other prominent bioorthogonal techniques, supported by experimental data and detailed protocols.
This compound serves as a chemical reporter for studying post-translational modifications, particularly lysine acetylation. When introduced to cells, it is converted into 4-pentynoyl-CoA and subsequently used by acetyltransferases to modify proteins. This process installs a terminal alkyne group onto target proteins, a bioorthogonal handle that can be selectively targeted for visualization or enrichment using a complementary probe, most commonly through an azide-alkyne cycloaddition reaction.
Overview of Competing Bioorthogonal Chemistries
While metabolic labeling with reagents like this compound is a powerful first step, the subsequent detection relies on a secondary bioorthogonal ligation reaction. The choice of this reaction is critical and depends on the experimental context. Here, we compare the most common techniques.
-
Staudinger Ligation: One of the pioneering bioorthogonal reactions, the Staudinger ligation forms a stable amide bond between an azide and a functionalized phosphine. While highly selective and biocompatible, its primary drawback is its slow reaction kinetics.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," this reaction between a terminal alkyne (like that introduced by this compound) and an azide is extremely efficient and high-yielding. However, its reliance on a copper(I) catalyst, which can be toxic to living organisms, often limits its application to in vitro or fixed-cell studies.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the toxicity of CuAAC, SPAAC utilizes a strained cyclooctyne that reacts spontaneously with an azide, eliminating the need for a metal catalyst. This makes it highly suitable for live-cell imaging. The trade-off is that the cyclooctyne reporters are significantly bulkier than simple alkynes.
-
Inverse Electron-Demand Diels-Alder (IEDDA) / Tetrazine Ligation: This reaction between a tetrazine and a strained alkene (most commonly a trans-cyclooctene, or TCO) boasts the fastest kinetics among commonly used bioorthogonal reactions, enabling the detection of low-abundance molecules.
-
Photo-Click Chemistry: These reactions are initiated by light, offering unparalleled spatiotemporal control. A photosensitive group can be activated at a specific time and location within a cell or organism, allowing for precise labeling.
Performance Metrics: A Quantitative Comparison
The selection of a bioorthogonal technique is a multi-faceted decision based on the specific requirements of the experiment. The following table summarizes key quantitative performance metrics for the discussed chemistries.
| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Biocompatibility | Reporter Size | Key Advantages | Key Disadvantages |
| Staudinger Ligation | ~0.002 | High | Small (Azide) | First truly bioorthogonal reaction, highly selective. | Very slow kinetics. |
| CuAAC | ~10 - 100 | Moderate | Small (Alkyne) | Fast, high yield, simple reagents. | Copper catalyst is cytotoxic. |
| SPAAC | ~0.1 - 1 | High | Bulky (Cyclooctyne) | Copper-free, excellent for live-cell imaging. | Slower than CuAAC and IEDDA, bulky reporters. |
| IEDDA (Tetrazine Ligation) | ~1 - 10⁶ | High | Bulky (TCO) | Extremely fast kinetics, fluorogenic potential. | Bulky reporters, tetrazine can be unstable. |
| Photo-Click Chemistry | Variable | High | Variable | Spatiotemporal control via light activation. | Requires light source, potential for photodamage. |
Experimental Protocols
Here we provide a generalized protocol for the metabolic labeling of proteins with this compound and subsequent detection via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 1: Metabolic Labeling of Mammalian Cells
-
Cell Culture: Plate mammalian cells (e.g., HeLa or HEK293) in a suitable culture dish and grow to 70-80% confluency.
-
Labeling: Prepare fresh culture medium containing 50-200 µM this compound. Remove the old medium from the cells, wash once with PBS, and add the labeling medium.
-
Incubation: Incubate the cells for 16-24 hours under standard culture conditions (37°C, 5% CO₂). This allows for the metabolic incorporation of the alkyne tag into newly synthesized and acetylated proteins.
-
Cell Harvest: After incubation, wash the cells three times with ice-cold PBS to remove any unincorporated this compound. The cells are now ready for lysis or fixation.
Protocol 2: CuAAC Reaction for Protein Visualization
This protocol is intended for cell lysates.
-
Cell Lysis: Lyse the labeled cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Quantify the total protein concentration using a standard assay (e.g., BCA).
-
Prepare Click Reagents: Prepare the following stock solutions:
-
Azide-fluorophore probe (e.g., Azide-TAMRA): 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM in water.
-
Reducing Agent (e.g., Sodium Ascorbate): 500 mM in water (prepare fresh).
-
Copper Ligand (e.g., THPTA): 50 mM in water.
-
-
Click Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
100 µg of protein lysate.
-
PBS to a final volume of 90 µL.
-
1 µL of Azide-fluorophore probe (final concentration 100 µM).
-
2 µL of Copper(II) Sulfate (final concentration 1 mM).
-
2 µL of THPTA ligand (final concentration 1 mM).
-
-
Initiate Reaction: Add 5 µL of fresh Sodium Ascorbate solution (final concentration 25 mM) to initiate the reaction. Vortex briefly.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Analysis: The labeled proteins can now be analyzed. For example, add 4x Laemmli sample buffer, boil for 5 minutes, and resolve the proteins using SDS-PAGE. The fluorescently labeled proteins can be visualized using an in-gel fluorescence scanner.
Visualizations
The following diagrams illustrate the workflows and chemical principles discussed.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sodium 4-Pentynoate
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as Sodium 4-pentynoate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Hazard Profile of the Corresponding Acid (4-Pentynoic Acid)
| Hazard Category | Description |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[1][2] |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2][3] |
| Eye Damage/Irritation | Causes serious eye damage.[1][2][3] |
| Respiratory Hazard | May cause respiratory irritation.[1][2] |
| Flammability | Combustible material; containers may explode when heated.[1][2] |
Experimental Protocol: Step-by-Step Disposal Procedure
Disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1][2] The following is a general procedural guide:
-
Personal Protective Equipment (PPE): Before handling the material, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][3]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure lid.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and the specific hazards (e.g., "Corrosive," "Toxic").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep it away from incompatible materials such as strong acids and oxidizing agents.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with the complete chemical name and hazard information. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Sodium 4-pentynoate
Essential Safety and Handling Guide for Sodium 4-pentynoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound. The following procedures are based on the known hazards of its functional groups—a terminal alkyne and a sodium carboxylate—and general principles of laboratory safety.
Hazard Assessment
-
Corrosivity: Based on the parent compound, pent-4-ynoic acid, this compound may be corrosive and can cause severe skin burns and eye damage.[1][2]
-
Flammability and Reactivity: Alkynes are flammable and can be explosive.[3] Terminal alkynes, in particular, are reactive functional groups.[4][5][6][7] The compound should be handled with care, away from ignition sources.
-
Irritation: May cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over safety glasses when there is a risk of splashing. | Protects against splashes and potential projectiles. |
| Hand Protection | Nitrile or neoprene gloves should be used for splash protection. Inspect gloves for integrity before use and replace them frequently. | Provides a barrier against skin contact. |
| Skin and Body Protection | A flame-retardant lab coat must be worn and kept buttoned. Long pants and closed-toe, closed-heel shoes are required. For significant splash risks, a chemical-resistant apron is advised. | Protects skin from accidental splashes and contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes the inhalation of any dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is crucial for the safe handling of this compound.
3.1. Preparation
-
Consult Safety Information: Before beginning work, review this guide and any available safety information for similar compounds.
-
Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment and reagents.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
3.2. Handling
-
Controlled Dispensing: Carefully weigh and transfer the solid compound within the fume hood to minimize the generation of dust.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acids, and sources of ignition.[8][9]
-
Maintain Good Housekeeping: Keep the work area clean and uncluttered.[10]
3.3. In Case of a Spill
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Contain the Spill: If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Clean-Up: Wearing appropriate PPE, clean up the spill according to your institution's standard operating procedures for hazardous materials.
-
Dispose of Cleanup Material: All materials used for cleanup (absorbents, contaminated PPE, etc.) must be collected and disposed of as hazardous waste.[11]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
4.1. Waste Collection
-
Designated Waste Container: Use a clearly labeled, dedicated waste container made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be clearly labeled with the full chemical name "this compound" and any known hazard pictograms (e.g., "Corrosive," "Flammable Solid").
-
No Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[11]
4.2. Disposal Procedure
-
Follow Institutional Guidelines: All chemical waste must be disposed of through your institution's hazardous waste management program.
-
Prohibited Disposal: Never dispose of this compound down the drain or in the regular trash.[12][13]
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent pads, and weighing paper, must also be disposed of as hazardous waste.[12]
Visual Diagrams
The following diagrams illustrate the key safety and handling workflows for this compound.
Caption: Operational workflow for handling this compound.
Caption: Logical relationship between hazards, PPE, and procedures.
References
- 1. All Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. SATHEE: Chemistry Alkynes [sathee.iitk.ac.in]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Alkyne Reactivity [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 8. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 9. fishersci.com [fishersci.com]
- 10. chemistry-online.com [chemistry-online.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. web.mit.edu [web.mit.edu]
- 13. media.laballey.com [media.laballey.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
